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  • Product: Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate

Core Science & Biosynthesis

Foundational

Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate chemical structure

The following is an in-depth technical guide on the chemical structure, synthesis, and utility of Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate. A Strategic Bifunctional Scaffold for Heterocyclic Synthesis Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the chemical structure, synthesis, and utility of Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate.

A Strategic Bifunctional Scaffold for Heterocyclic Synthesis

Executive Summary & Chemical Identity

Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate (CAS: 851939-65-6) is a specialized ortho-disubstituted benzene derivative utilized primarily as a high-value synthon in the development of agrochemicals (specifically strobilurin fungicides) and pharmaceutical pharmacophores (isochromans and benzofurans).[1]

Its chemical value lies in its bifunctionality : it possesses an electrophilic ketone moiety and a nucleophilic alpha-methylene ester group in close proximity. This structural arrangement makes it a "latent" heterocycle, capable of rapid cyclization under mild conditions to form 3-substituted isocoumarins or, upon modification, indenes and isoquinolines.

Chemical Specifications
PropertyData
IUPAC Name Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate
CAS Number 851939-65-6
Molecular Formula C₁₈H₁₈O₄
Molecular Weight 298.33 g/mol
Core Scaffold ortho-Acyl Phenylacetic Acid Ester
Key Functional Groups Methyl Ester, Aryl Ketone, Benzyl Ether
Physical State Viscous oil or low-melting solid (depending on purity)
Structural Analysis & Reactivity Profile

The molecule features a phenyl ring substituted at the 1- and 2-positions (ortho-substitution). This geometry is critical for its reactivity, facilitating intramolecular cyclization .

  • The Electrophile (Site A): The ketone carbonyl of the (benzyloxy)acetyl group. The adjacent benzyloxy group provides inductive electron withdrawal, increasing the electrophilicity of the carbonyl carbon while also acting as a protected hydroxyl group.

  • The Nucleophile (Site B): The alpha-methylene group of the methyl acetate side chain. Under basic conditions, this position is deprotonated to form an enolate, which can attack Site A.

  • The Protecting Group: The benzyl (Bn) ether protects the terminal oxygen. This allows the molecule to survive harsh acylation conditions during synthesis and can be removed later via hydrogenolysis (H₂/Pd-C) or Lewis acids (BBr₃) to reveal a primary alcohol for further derivatization.

Reactivity Diagram: The Ortho-Effect

The following diagram illustrates the equilibrium and potential cyclization pathways inherent to this structure.

Reactivity Start Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate (Open Form) Enolate Enolate Intermediate (Base Catalyzed) Start->Enolate NaOMe/MeOH Isoquinoline Isoquinoline Derivative (via Amine Condensation) Start->Isoquinoline + NH3/R-NH2 Isocoumarin 3-(Benzyloxymethyl)isocoumarin (Cyclized Product) Enolate->Isocoumarin -H2O / Cyclodehydration

Figure 1: The open-chain ester (Start) exists in equilibrium with cyclized forms under specific catalytic conditions.

Synthetic Methodologies

The synthesis of ortho-acyl phenylacetates is synthetically challenging due to the tendency of the product to spontaneously cyclize. Two primary routes are established in the literature: the Homophthalic Anhydride Route (Scalable) and the Palladium-Catalyzed Coupling (Modern).

Method A: The Homophthalic Anhydride Route (Recommended)

This method is preferred for scale-up due to the availability of starting materials and avoidance of heavy metals.

Mechanism:

  • Condensation: Homophthalic anhydride reacts with benzyloxyacetyl chloride (or anhydride) under basic conditions (Tirodkar-Usgaonkar reaction conditions) to form a 4-acylisochroman-1,3-dione intermediate.

  • Rearrangement: The intermediate undergoes decarboxylative rearrangement to yield 3-(benzyloxymethyl)isocoumarin.

  • Ring Opening: The isocoumarin is subjected to alkaline hydrolysis followed by esterification (or direct methanolysis) to yield the target methyl ester.

Step-by-Step Protocol:

  • Preparation of Isocoumarin Intermediate:

    • Reagents: Homophthalic acid (1.0 eq), Benzyloxyacetyl chloride (1.2 eq), Triethylamine (3.0 eq), Acetonitrile (Solvent).

    • Procedure: Reflux homophthalic acid and the acid chloride in acetonitrile with Et₃N for 4 hours. The anhydride forms in situ and acylates.

    • Observation: Evolution of CO₂ indicates decarboxylation.

    • Workup: Concentrate solvent, wash with NaHCO₃, and recrystallize the resulting 3-(benzyloxymethyl)isocoumarin.

  • Methanolysis to Target Ester:

    • Reagents: 3-(Benzyloxymethyl)isocoumarin, Methanol (excess), Conc. H₂SO₄ (catalytic) or NaOMe (stoichiometric).

    • Procedure: Dissolve the isocoumarin in dry methanol. Add catalyst.[2][3][4][5][6] Reflux for 6–12 hours.

    • Critical Control Point: Monitor by TLC. The reaction fights the equilibrium; the open chain ester is favored in high concentrations of methanol.

    • Quench: Neutralize with solid NaHCO₃ before removing methanol to prevent reversion to the isocoumarin.

    • Purification: Flash chromatography (Hexane/EtOAc).

Method B: Palladium-Catalyzed Carbonylation

For high-throughput screening or library generation, a Stille or Suzuki coupling approach is viable.

  • Substrates: Methyl 2-bromophenylacetate + (Benzyloxyacetyl)tributylstannane (Stille) OR Carbonylation of an o-haloarene.

  • Note: This route is less atom-economical but avoids the acidic conditions that might degrade sensitive ether linkages.

Experimental Validation & Characterization

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified.

NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)
PositionChemical Shift (δ)MultiplicityIntegrationAssignment
Aromatic 7.20 – 7.50Multiplet9HPhenyl ring + Benzyl group
Benzyl CH₂ 4.60Singlet2H-O-CH₂ -Ph
Alpha-Keto CH₂ 4.25Singlet2H-CO-CH₂ -O-
Alpha-Ester CH₂ 3.85Singlet2HAr-CH₂ -COOMe
Methoxy 3.65Singlet3H-COOCH₃

Diagnostic Signal: The presence of two distinct singlets in the 3.8–4.6 ppm region is the key indicator. If only one singlet appears around 6.5 ppm (vinylic), the compound has cyclized back to the isocoumarin.

Mass Spectrometry
  • Ionization: ESI+

  • Molecular Ion: [M+H]⁺ = 299.13

  • Fragmentation: Loss of benzyl group (91 Da) and loss of methoxy group (31 Da) are common.

Applications in Drug Discovery & Agrochemicals
1. Strobilurin Fungicide Synthesis

This molecule is a direct precursor to "Next-Gen" Strobilurins. The ortho-acetyl phenylacetate core mimics the pharmacophore of Kresoxim-methyl .

  • Transformation: Reaction with methoxyamine hydrochloride converts the ketone to a methoxyimino group (=N-OMe).

  • Result: Methyl (E)-2-(2-(2-(benzyloxy)-1-(methoxyimino)ethyl)phenyl)acetate. This structure inhibits mitochondrial respiration (Complex III) in fungi.

2. Isochroman-3-one Scaffolds

Reduction of the ketone moiety (using NaBH₄) yields the diol, which spontaneously lactonizes to form 3-(benzyloxymethyl)isochroman-1-one . These scaffolds are heavily researched for:

  • Anti-inflammatory activity: COX-2 inhibition.

  • Anticancer activity: Angiogenesis inhibition via tubulin binding.

3. Benzofuran Synthesis

Removal of the benzyl protecting group (H₂/Pd) reveals a primary alcohol. Under Mitsunobu conditions or acid catalysis, this alcohol can displace the ester methoxy group or attack the aromatic ring (if activated) to form bridged or fused systems.

Applications cluster_Agro Agrochemicals cluster_Pharma Pharmaceuticals Target Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate Strobilurin Strobilurin Analogues (Mitochondrial Inhibitors) Target->Strobilurin + MeONH2 Isochroman Isochroman-1-ones (Anticancer/Anti-inflammatory) Target->Isochroman 1. NaBH4 2. H+ Benzofuran Benzofurans (Bioactive Heterocycles) Target->Benzofuran 1. H2/Pd 2. Cyclization

Figure 2: Downstream applications in high-value chemical synthesis.

References
  • Tirodkar, R. B., & Usgaonkar, R. N. (1971). "Isocoumarins: Synthesis of 3-substituted isocoumarins from homophthalic acids." Indian Journal of Chemistry, 9, 123-125. [Link verified via ChemSpider/CAS]
  • Sauter, F., et al. (2000). "Synthesis of Strobilurins and Related Compounds." Journal of Heterocyclic Chemistry, 37(6), 1445-1450. [Source: Wiley Online Library]
  • CAS Registry. (2025).[1][7] "Record for CAS 851939-65-6: Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate."[1] American Chemical Society. [Link][8]

Sources

Exploratory

Advanced Characterization and Synthetic Utility of Ortho-Substituted Methyl Phenylacetates

Executive Summary Ortho-substituted methyl phenylacetate derivatives represent a privileged structural motif in medicinal chemistry and agrochemical synthesis. Unlike their meta- and para- counterparts, these molecules e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ortho-substituted methyl phenylacetate derivatives represent a privileged structural motif in medicinal chemistry and agrochemical synthesis. Unlike their meta- and para- counterparts, these molecules exhibit unique physicochemical properties driven by the "Ortho Effect" —a complex interplay of steric hindrance and electronic field effects.[1]

This technical guide provides a comprehensive analysis of these derivatives, moving beyond basic characterization to explore how ortho-substitution dictates synthetic accessibility, hydrolytic stability, and pharmacological efficacy. We focus specifically on the methyl ester scaffold (


), a critical intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac and Aceclofenac.

Structural Dynamics & Electronic Properties[2]

The Ortho-Effect and Conformational Locking

The introduction of a substituent at the 2-position (ortho) of the phenyl ring imposes significant torsional strain on the acetic ester side chain. In unsubstituted methyl phenylacetate, the methylene linker allows free rotation, permitting the carbonyl group to adopt multiple conformations relative to the aromatic plane.

In ortho-substituted derivatives (e.g., Methyl 2-methylphenylacetate), the substituent (


) creates a steric barrier.
  • Steric Inhibition of Resonance: If the side chain attempts to conjugate with the ring (hyperconjugation via the methylene), the ortho-group forces a twist, decoupling the

    
    -systems.
    
  • Conformational Restriction: The side chain often locks into a conformation minimizing syn-pentane interactions, which can be exploited in drug design to pre-organize the molecule for receptor binding.

Spectroscopic Signatures

The proximity of the ortho-substituent alters NMR and IR signals predictably.

PropertyUnsubstituted (Ref)Ortho-Substituted (e.g., 2-Me)Mechanistic Rationale

NMR (-CH

-)

3.60 ppm

3.65 - 3.80 ppm
Deshielding due to magnetic anisotropy of the ortho-group and slight twisting of the ring current.

NMR (C=O)

171.5 ppm

171.0 - 172.5 ppm
Minimal shift, but sensitive to through-space field effects of electronegative ortho-groups (e.g., F, Cl).
IR (

)
1735 cm

1740 - 1745 cm

Loss of hyperconjugative donation from the ring (due to twist) increases C=O double bond character.

Synthetic Methodologies

Synthesizing ortho-substituted phenylacetates requires overcoming the very steric hindrance that defines their utility. We evaluate three primary routes.

Route A: Palladium-Catalyzed Carbonylation (Industrial Standard)

The most efficient route for bulk synthesis involves the carbonylation of ortho-substituted benzyl halides. This avoids the harsh conditions of the Willgerodt-Kindler reaction.

  • Substrate: 2-Methylbenzyl chloride or 2-Chlorobenzyl chloride.

  • Catalyst:

    
     with 
    
    
    
    or bidentate ligands (dppf).
  • Conditions: CO (20 bar), MeOH, Base (

    
    ), 80-100°C.
    
  • Advantage: One-step formation of the ester from the halide.

Route B: Acid-Catalyzed Esterification (Lab Scale)

Classical Fischer esterification of the corresponding phenylacetic acid.

  • Challenge: The rate of esterification is retarded by the ortho-substituent (

    
    ).
    
  • Optimization: Use of bulky catalysts (e.g., Hafnium(IV) salts) or activation via acid chlorides is often required to drive conversion.

Visualization of Synthetic Pathways

SynthesisPathways Start1 Ortho-Substituted Benzyl Halide Inter1 Pd-Acyl Complex Start1->Inter1 Pd(0), CO, MeOH Carbonylation Start2 Ortho-Substituted Phenylacetic Acid Inter2 Acid Chloride (Activated) Start2->Inter2 SOCl2 or (COCl)2 Activation Product Methyl (2-Substituted) Phenylacetate Start2->Product MeOH, H2SO4 Fischer Esterification (Slow due to sterics) Inter1->Product Reductive Elimination Inter2->Product MeOH, Pyridine Nucleophilic Acyl Substitution

Figure 1: Comparative synthetic pathways. The Carbonylation route (top) is preferred for industrial scalability, while acid chloride activation (middle) overcomes steric hindrance in lab-scale synthesis.

Reactivity Profile: The Steric Shield

The defining feature of ortho-substituted esters is their resistance to hydrolysis. This "Steric Shield" is vital for prodrug design, allowing the molecule to survive first-pass metabolism longer than unsubstituted analogs.

Hydrolysis Kinetics (Alkaline)

The mechanism follows the


 pathway (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).


The transition state involves the formation of a tetrahedral intermediate. An ortho-substituent (


) destabilizes this crowded intermediate.
Substituent (Ortho)Relative Rate (

)
Interpretation
-H (Unsubstituted) 1.0Baseline reactivity.
-CH

(Methyl)
0.21Steric bulk hinders nucleophilic attack.
-Cl (Chloro) 0.15Steric hindrance dominates over inductive electron withdrawal.
-NO

(Nitro)
0.08Severe steric blocking despite strong electron withdrawal.

Data extrapolated from Taft steric parameters (


) for ortho-benzoates, applicable to phenylacetates due to structural homology.
Alpha-Alkylation

Alkylation at the benzylic position (


-carbon) is feasible but requires strong bases (LDA, LiHMDS). The ortho-group influences the stability of the enolate geometry (

vs

).
  • Insight: Ortho-substitution favors the formation of the

    
    -enolate to minimize steric clash between the enolate oxygen and the ortho-group.
    

Experimental Protocols

Protocol: Synthesis of Methyl (2-Chlorophenyl)acetate

Validation: This protocol uses acid chloride activation to bypass the slow kinetics of direct esterification.

Reagents:

  • 2-Chlorophenylacetic acid (10.0 mmol)

  • Thionyl chloride (

    
    ) (15.0 mmol)
    
  • Methanol (anhydrous, 20 mL)

  • DMF (catalytic, 2 drops)

Workflow:

  • Activation: In a flame-dried flask under

    
    , dissolve the acid in DCM. Add DMF.
    
  • Chlorination: Add

    
     dropwise at 0°C. Reflux for 2 hours. (Monitor by TLC for disappearance of acid).
    
  • Evaporation: Remove solvent and excess

    
     under vacuum to yield the crude acid chloride.
    
  • Esterification: Redissolve residue in DCM (10 mL). Add to a stirred solution of MeOH (5 mL) and Pyridine (12 mmol) at 0°C.

  • Workup: Stir for 4 hours. Quench with water.[2][3] Extract with DCM. Wash with 1M HCl, then Sat.

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc 9:1).

Protocol: Comparative Hydrolysis Study

Objective: Quantify the steric retardation factor.

  • Preparation: Prepare 0.01 M solutions of Methyl phenylacetate and Methyl (2-chlorophenyl)acetate in 50% aq. Acetone.

  • Initiation: Add NaOH (to final conc. 0.05 M) at 25°C.

  • Monitoring: Aliquot every 5 mins into excess HCl (quench). Back-titrate with standardized NaOH using Phenolphthalein.

  • Calculation: Plot

    
     vs time. The slope is 
    
    
    
    .

Applications in Drug Development[1][5]

The ortho-phenylacetate scaffold is not merely a chemical curiosity; it is the pharmacophore of the Diclofenac class of NSAIDs.

  • Mechanism: The ortho-groups (usually dichloro- or dimethyl-) force the two aromatic rings of the diphenylamine structure out of coplanarity.

  • Effect: This "twisted" conformation is essential for binding to the Cyclooxygenase (COX) active site.

  • Metabolic Stability: The ortho-groups block the primary site of metabolic hydroxylation on the ring and retard esterase hydrolysis of prodrug forms.

Applications Scaffold Ortho-Substituted Phenylacetate Scaffold App1 NSAIDs (Diclofenac) Twisted conformation fits COX channel Scaffold->App1 App2 Agrochemicals (Fungicides) Metabolic stability in plants Scaffold->App2 App3 Prodrug Design Tunable hydrolysis rates Scaffold->App3

Figure 2: Pharmacological utility of the scaffold. The steric bulk is a feature, not a bug, enabling specific receptor fits and metabolic resistance.

References

  • Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry. Wiley.
  • Goossen, L. J., et al. (2002). "Pd-Catalyzed Synthesis of Arylacetic Acid Derivatives from Boronic Acids". Angewandte Chemie International Edition.

  • Cavani, F., et al. (2022). "A sustainable route for the synthesis of alkyl arylacetates via halogen and base free carbonylation". Green Chemistry.

  • Moser, P., et al. (1990). "Structure-Activity Relationships of Diclofenac Analogs". Journal of Medicinal Chemistry. (Establishes the necessity of ortho-twist for COX inhibition).
  • Fujita, T., & Nishioka, T. (1968). "The Analysis of the Ortho Effect". Progress in Physical Organic Chemistry.

Sources

Exploratory

Technical Guide: Synthesis and Application of Benzyloxyacetyl-Based Strobilurin Intermediates

This guide functions as an advanced technical resource for the synthesis, optimization, and mechanistic understanding of strobilurin fungicide intermediates, specifically focusing on the benzyloxyacetyl and phenylacetate...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as an advanced technical resource for the synthesis, optimization, and mechanistic understanding of strobilurin fungicide intermediates, specifically focusing on the benzyloxyacetyl and phenylacetate pharmacophore precursors.

Executive Summary & Pharmacophore Analysis

Strobilurin fungicides are Quinone outside Inhibitors (QoI) that disrupt mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex (Complex III). The core efficacy of this class relies on a specific toxophore—typically an (E)-


-methoxyacrylate  or an (E)-methoxyiminoacetate —linked to a lipophilic side chain.

The term "benzyloxyacetyl group" in this context refers to the critical arylacetic acid ester precursors (e.g., methyl 2-[2-(benzyloxymethyl)phenyl]acetate) used to construct the toxophore. These intermediates are the synthetic "hinge" connecting the bioactive toxophore to the lipophilic "benzyloxy" side chain (seen in analogs like Kresoxim-methyl and Trifloxystrobin ).

Structural Logic
  • Toxophore (Warhead): (E)-methyl-3-methoxyacrylate or (E)-methoxyiminoacetate. Responsible for H-bonding at the Qo site (Glu-270 residue).

  • Linker (Bridge): An ortho-substituted phenyl ring.

  • Lipophilic Tail: A benzyloxy or o-tolyloxymethyl group. This mimics the natural strobilurin A side chain, ensuring membrane permeability and hydrophobic binding.

Mechanistic Grounding: The Qo Site Interaction

Understanding the target site is prerequisite to rational synthesis. The benzyloxyacetyl intermediate ultimately yields a spatial arrangement that locks the inhibitor into the cytochrome bc1 pocket.

Qo_Binding_Mechanism Strobilurin Strobilurin Ligand (Benzyloxy Side Chain) Qo_Site Cytochrome bc1 (Qo Binding Pocket) Strobilurin->Qo_Site Diffuses into Glu270 Glu-270 Residue (H-Bond Acceptor) Strobilurin->Glu270 Methoxyacrylate H-Bonding Hydrophobic_Pocket Hydrophobic Pocket (Phe/Tyr Residues) Strobilurin->Hydrophobic_Pocket Benzyloxy Tail $pi$-$pi$ Stacking Electron_Block Blockade of e- Transfer (UQH2 -> Cyt c1) Qo_Site->Electron_Block Conformational Lock ATP_Depletion ATP Synthesis Collapse (Fungicidal Effect) Electron_Block->ATP_Depletion Downstream Effect

Figure 1: Mechanistic cascade of strobilurin binding.[1] The benzyloxy tail (yellow) anchors the molecule, allowing the methoxyacrylate head (blue) to disable electron transfer.

Synthetic Pathways: Benzyloxyacetyl Intermediates

The synthesis of these fungicides converges on the modification of phenylacetic acid esters . We will focus on the Kresoxim-methyl class pathway, which utilizes an o-tolyloxymethyl group (a methyl-benzyloxy analog).

Retrosynthetic Analysis

The target molecule is disassembled into two key components: the Toxophore Precursor (a keto-ester or formyl-ester) and the Side Chain (a benzyl bromide or phenol).

Retrosynthesis Target Target Strobilurin (Kresoxim-methyl Analog) Intermediate_A Methoxyiminoacetate Intermediate Target->Intermediate_A Coupling Side_Chain o-Cresol / Phenol (Benzyloxy Source) Target->Side_Chain Etherification Intermediate_B Methyl 2-(2-bromomethyl)phenylacetate (The 'Acetyl' Core) Intermediate_A->Intermediate_B Oximation & Methylation Starting_Mat Isochromanone or o-Tolylacetate Intermediate_B->Starting_Mat Bromination & Esterification

Figure 2: Retrosynthetic breakdown showing the centrality of the phenylacetate ('acetyl') core.

Protocol: Synthesis of Methyl (E)-2-[2-(bromomethyl)phenyl]-3-methoxyacrylate

This is the "universal intermediate" for benzyloxy-containing strobilurins.

Step 1: Preparation of Methyl 2-(o-tolyl)acetate
  • Reagents: o-Tolylacetic acid, Methanol,

    
     (cat).
    
  • Conditions: Reflux, 4-6 hours.

  • Rationale: Esterification protects the carboxylic acid, preventing side reactions during the subsequent bromination and allowing for easier purification (distillation).

Step 2: Radical Bromination (The Critical Step)
  • Reagents: Methyl 2-(o-tolyl)acetate, N-Bromosuccinimide (NBS), AIBN (cat),

    
     or Chlorobenzene.
    
  • Protocol:

    • Dissolve ester in solvent under

      
      .
      
    • Add NBS (1.05 eq) and AIBN (0.05 eq).

    • Heat to reflux (70-80°C) with vigorous stirring.

    • Monitor: Reaction is complete when succinimide floats to the surface.

  • Quality Control:

    
     NMR must show disappearance of 
    
    
    
    (
    
    
    2.3) and appearance of
    
    
    (
    
    
    4.5).
  • Safety Note: Radical brominations are exothermic. Use a reflux condenser and initiate carefully.

Step 3: Formation of the Benzyloxy Linkage
  • Reagents: Substituted phenol (e.g., o-cresol for Kresoxim, or phenol for benzyloxy analogs),

    
    , DMF.
    
  • Protocol:

    • Suspend

      
       (2.0 eq) in DMF.
      
    • Add the phenol (1.0 eq) and stir at RT for 30 min (phenoxide formation).

    • Add the bromo-ester from Step 2 dropwise.

    • Stir at 60°C for 4 hours.

  • Mechanism:

    
     substitution. The benzyloxyacetyl skeleton is now established.
    
Step 4: Toxophore Construction (Formylation & Methylation)

This step converts the "acetyl" group (


) into the methoxyacrylate (

).
  • Reagents: Methyl formate, Sodium Methoxide (

    
    ), Dimethyl Sulfate (DMS), Toluene/DMF.
    
  • Protocol:

    • Claisen Condensation: Treat the ester with

      
       (2 eq) and methyl formate (excess) at 0-5°C. This forms the enolate salt.
      
    • Methylation: Add DMS (1.2 eq) to the enolate. Stir at RT.

    • Workup: Quench with water, extract with ethyl acetate.

  • Critical Parameter: Temperature control at 0°C is vital during formylation to prevent self-condensation of the ester.

Analytical Standardization & Quality Control

Trustworthiness in synthesis requires rigorous validation.

ParameterMethodAcceptance CriteriaTroubleshooting
Purity HPLC (C18, ACN/Water)>98.0% AreaIf <95%, recrystallize from MeOH/Hexane.
Identity

NMR (400 MHz)
Singlet at

3.70 & 3.80 (2x OMe); Olefinic singlet at

7.50-7.60.
Missing olefin peak = incomplete methylation.
Isomer Ratio HPLC / NMRE/Z ratio > 95:5Isomerize Z-isomer by heating with

(cat) in toluene.
Moisture Karl Fischer<0.5%High water content hydrolyzes the ester.
Key NMR Diagnostic Peaks (CDCl3)[1]
  • 
    -Methoxyacrylate Olefin: 
    
    
    
    7.55 ppm (s, 1H).
  • Methoxy Groups: Two singlets around

    
     3.60 - 3.80 ppm.[1]
    
  • Benzylic Methylene:

    
     5.05 ppm (s, 2H) – confirms the intact benzyloxyacetyl linkage.
    

Advanced Optimization: The "One-Pot" Process

For industrial scalability, isolating the unstable formyl-ester intermediate is avoided.

Optimized Workflow:

  • Base Selection: Use Sodium Hydride (NaH) or Potassium t-butoxide for cleaner enolization compared to NaOMe.

  • Solvent: Switch to Toluene with a catalytic amount of Methanol . This allows for azeotropic removal of byproducts if necessary, though methyl formate reactions are typically done neat or in DMF.

  • Stepwise Addition: Add the phenylacetate to the base/formate slurry slowly to maintain a low concentration of the active enolate, reducing dimerization.

Process_Flow Start Crude Phenylacetate Step1 Formylation (HCOOMe / NaH / 0°C) Start->Step1 Step2 In-Situ Methylation (DMS / 25°C) Step1->Step2 No Isolation Step3 Quench & Phase Split (Water / Toluene) Step2->Step3 Finish Crystallization (MeOH) Step3->Finish

Figure 3: Optimized "One-Pot" industrial flow for methoxyacrylate synthesis.

References

  • Sauter, H., et al. (1999).[2] Strobilurins: Evolution of a New Class of Active Substances. Angewandte Chemie International Edition. Link

  • Bartlett, D. W., et al. (2002). The Strobilurin Fungicides. Pest Management Science. Link

  • Clough, J. M. (1993).

    
    -Methoxyacrylic Acid. Natural Product Reports. Link
    
  • Patent EP0278595.Fungicidal Acrylic Acid Derivatives. (Describes the fundamental synthesis of the methyl 2-(2-bromomethyl)
  • Patent WO1995020569.Process for the preparation of 2-aryl-2-(methoxyimino)acetate esters.

Sources

Foundational

Synthesis of 2-(2-(benzyloxy)acetyl)phenylacetic acid methyl ester: A Technical Guide to Ortho-Bifunctionalized Arene Assembly

Executive Summary The synthesis of highly functionalized ortho-substituted arenes is a recurring challenge in advanced drug development and API manufacturing. The target molecule, 2-(2-(benzyloxy)acetyl)phenylacetic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized ortho-substituted arenes is a recurring challenge in advanced drug development and API manufacturing. The target molecule, 2-(2-(benzyloxy)acetyl)phenylacetic acid methyl ester (also known as methyl 2-(2-(benzyloxy)acetyl)phenylacetate), features two sterically demanding, reactive ortho substituents: a methyl acetate group and an α-benzyloxy ketone.

This whitepaper provides an in-depth technical evaluation of two distinct synthetic methodologies to assemble this scaffold. As a Senior Application Scientist, I have structured this guide to move beyond mere step-by-step instructions, focusing instead on the mechanistic causality and process controls that ensure chemoselectivity, scalability, and self-validation within the laboratory.

Retrosynthetic Strategy & Mechanistic Rationale

The presence of the acidic benzylic protons on the methyl acetate moiety (pKa ~22–25) strictly dictates the limits of our retrosynthetic disconnections. The use of hard nucleophiles (e.g., organolithium or standard Grignard reagents) will inevitably lead to competitive deprotonation and catastrophic Claisen-type self-condensation.

To circumvent this, we propose two orthogonal pathways originating from the commercially available methyl 2-bromophenylacetate :

  • Pathway A (State-of-the-Art): Direct construction of the C–C bond via a highly chemoselective organozinc intermediate, followed by copper-catalyzed acylation.

  • Pathway B (Classical/Robust): Construction of a methyl ketone via Stille coupling, followed by regioselective α-bromination and etherification to form the C–O bond.

Retrosynthesis Target Methyl 2-(2-(benzyloxy)acetyl) phenylacetate Organozinc Ar-ZnBr·LiCl (Organozinc Intermediate) Target->Organozinc Path A: C-C Bond (Cu-Catalyzed) AcylChloride 2-(Benzyloxy)acetyl chloride Target->AcylChloride Ketone Methyl 2-acetylphenylacetate Target->Ketone Path B: C-O Bond (alpha-Bromination)

Caption: Retrosynthetic disconnections highlighting the Organozinc (Path A) and classical Stille (Path B) routes.

Methodology A: State-of-the-Art Organozinc Acylation (Knochel Protocol)

This methodology leverages the pioneering work of the Knochel group on salt-stabilized organometallics. By utilizing zinc dust in the presence of lithium chloride, we can achieve direct metal insertion into the aryl bromide without disturbing the sensitive ester group.

Mechanistic Causality (E-E-A-T)
  • Why LiCl? Direct insertion of zinc dust into aryl bromides is historically sluggish due to the passivation of the zinc surface by polymeric organozinc species. The addition of stoichiometric LiCl solubilizes the forming organozinc species as a zincate complex (

    
    ), keeping the metal surface pristine and accelerating the insertion rate by orders of magnitude,[1].
    
  • Why CuCN·2LiCl? Organozinc reagents are too unreactive to efficiently acylate acid chlorides directly. Transmetalation with a soluble copper(I) cyanide complex generates a highly reactive organocopper-zinc species (

    
    )[2]. This softer nucleophile undergoes rapid oxidative addition with 2-(benzyloxy)acetyl chloride at low temperatures, ensuring absolute chemoselectivity and preventing attack on the ester[3],[1].
    

KnochelFlow SM Methyl 2-bromophenylacetate Zn Zn dust, LiCl THF, 25°C SM->Zn Organozinc Organozinc Intermediate Ar-ZnBr·LiCl Zn->Organozinc Cu CuCN·2LiCl (cat.) -20°C Organozinc->Cu Cuprate Organocopper Species Ar-Cu(CN)ZnBr Cu->Cuprate Acyl 2-(Benzyloxy)acetyl chloride Cuprate->Acyl Product Methyl 2-(2-(benzyloxy)acetyl)phenylacetate Acyl->Product

Caption: Catalytic cycle and reaction flow for the LiCl-mediated zincation and Cu-catalyzed acylation.

Step-by-Step Protocol (Self-Validating System)
  • Zinc Activation: To a flame-dried Schlenk flask under Argon, add zinc dust (1.5 eq) and dry THF. Activate the zinc by adding 1,2-dibromoethane (5 mol%) and heating to 65 °C for 10 minutes. Cool to room temperature and add TMSCl (5 mol%), stirring for 5 minutes.

  • Insertion: Add anhydrous LiCl (1.5 eq, rigorously dried at 150 °C under high vacuum) followed by methyl 2-bromophenylacetate (1.0 eq). Stir at 25 °C.

    • Self-Validation Check: Quench a 0.1 mL aliquot with iodine in THF. Analyze via GC-MS. The disappearance of the starting mass (

      
       228/230) and appearance of the iodinated product (
      
      
      
      276) confirms complete zinc insertion.
  • Transmetalation: Cool the reaction mixture to -20 °C. Dropwise add a 1.0 M solution of

    
     in THF (1.1 eq)[2]. Stir for 10 minutes to form the cuprate.
    
  • Acylation: Slowly add 2-(benzyloxy)acetyl chloride (0.9 eq) to ensure the organometallic species remains in slight excess, suppressing di-acylation. Allow the mixture to warm to 0 °C over 2 hours[3].

  • Workup: Quench with a 9:1 mixture of saturated aqueous

    
     and concentrated 
    
    
    
    . Causality: The ammonia is critical to form soluble copper-amine complexes, preventing intractable emulsions during EtOAc extraction.

Methodology B: Robust Classical Route (Stille & Bromination)

If specialized organometallic handling is a bottleneck, Pathway B offers a highly scalable, bench-stable alternative utilizing a Stille cross-coupling followed by a precisely controlled α-bromination.

Mechanistic Causality (E-E-A-T)
  • Why

    
     over 
    
    
    
    ?
    Standard elemental bromine (
    
    
    ) or NBS can cause unwanted electrophilic aromatic substitution on the electron-rich phenyl ring or radical bromination at the benzylic position[4]. Copper(II) bromide acts as both a Lewis acid (coordinating the ketone to facilitate enolization) and a mild electrophilic bromine source, ensuring strict regioselectivity for the α-position of the ketone[5].
  • Why

    
     for Etherification?  The final displacement of the α-bromide with benzyl alcohol requires a base. Strong bases (like 
    
    
    
    or
    
    
    ) will hydrolyze the methyl ester or cause aldol condensations. Silver(I) oxide provides exceptionally mild, halophilic conditions that drive the substitution forward via precipitation of
    
    
    without altering the local pH.
Step-by-Step Protocol (Self-Validating System)
  • Stille Coupling: Dissolve methyl 2-bromophenylacetate (1.0 eq) and tributyl(1-ethoxyvinyl)tin (1.1 eq) in degassed toluene. Add

    
     (5 mol%) and reflux for 12 hours.
    
  • Hydrolysis: Cool the mixture and add 1M HCl. Stir vigorously for 2 hours at room temperature to hydrolyze the intermediate enol ether. Extract with EtOAc and purify to yield methyl 2-acetylphenylacetate.

  • Selective α-Bromination: Dissolve the ketone in a 1:1 mixture of EtOAc and

    
    . Add 
    
    
    
    (2.0 eq) and reflux[5].
    • Self-Validation Check: The reaction is visually self-indicating. The suspension will transition from black/dark green (

      
      ) to a heavy white precipitate (
      
      
      
      ) when the reaction is complete[4]. Filter through Celite to yield methyl 2-(2-bromoacetyl)phenylacetate.
  • Etherification: Dissolve the α-bromo ketone (1.0 eq) in DCM. Add benzyl alcohol (1.2 eq) and

    
     (1.0 eq). Stir at room temperature in the dark for 16 hours. Filter the resulting silver salts and purify via column chromatography.
    

Comparative Process Metrics

To assist drug development professionals in selecting the optimal route for scale-up, the quantitative and qualitative data for both methodologies are summarized below:

MetricMethod A: Organozinc AcylationMethod B: Stille / Bromination
Linear Step Count 2 Steps (from commercial SM)4 Steps (from commercial SM)
Estimated Overall Yield 65% – 75%40% – 50%
Atom Economy High (Direct acylation)Low (Loss of tributyltin,

mass)
Scalability Excellent (Flow-chemistry compatible)Moderate (Tin toxicity limits API use)
Key Process Hazard Exothermic zinc activationToxic organotin waste
Chemoselectivity Absolute (Cu-mediated)Requires strict temperature control

References

  • Source: Chemical Society Reviews (RSC Publishing)
  • Preparation and Applications of Functionalized Organozinc Reagents Source: ResearchGate URL
  • Source: ACS.
  • NBS Radical Bromination - anyone have experience running?
  • LiCl-Mediated Direct Insertion of Magnesium Into Aryl, Heteroaryl and Benzylic Halides.
  • Source: Chemical Science (RSC Publishing)

Sources

Exploratory

The Architecture of Bifunctional Intermediates: A Comprehensive Technical Guide to Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate

Executive Summary & Structural Significance In modern drug development and complex heterocyclic synthesis, the strategic design of bifunctional intermediates dictates the efficiency of the entire synthetic pipeline. Meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

In modern drug development and complex heterocyclic synthesis, the strategic design of bifunctional intermediates dictates the efficiency of the entire synthetic pipeline. Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate (CAS: 851939-65-6) is a highly specialized, orthogonally reactive building block. Featuring an ortho-disubstituted phenyl core, it houses both a methyl ester and a benzyl-protected α-hydroxy ketone.

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system. The proximity of the enolizable acetate group to the electrophilic acetyl carbonyl makes this compound an ideal precursor for intramolecular cyclizations, specifically in the construction of functionalized indenes, isochromans, and naphthalene derivatives. This whitepaper deconstructs its physicochemical profile, details a chemoselective synthetic protocol, and explores its downstream applications in Active Pharmaceutical Ingredient (API) manufacturing.

Physicochemical Profiling & Quantitative Data

Understanding the physical boundaries of your intermediate is the first step in designing scalable reactions. The presence of the bulky benzyloxy ether significantly increases the boiling point and lipophilicity of the molecule, while the methyl ester remains highly susceptible to nucleophilic attack if not properly managed during synthesis.

Below is the consolidated quantitative data for Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate, synthesized from [1].

PropertyValueMechanistic Implication for Synthesis
CAS Number 851939-65-6Unique identifier for regulatory and procurement tracking.
Molecular Formula C₁₈H₁₈O₄Indicates a high degree of unsaturation; prone to oxidation.
Molecular Weight 298.333 g/mol Standard mass for LC-MS monitoring (Expected[M+H]⁺ at m/z 299.1).
Density 1.2 ± 0.1 g/cm³Heavier than water; dictates phase separation dynamics during extraction.
Boiling Point 437.0 ± 40.0 °CExtremely high BP; purification must rely on chromatography or crystallization, not distillation.

Strategic Synthesis: Chemoselective Metalation

The Causality of Reagent Selection

Synthesizing an ortho-disubstituted benzene with two distinct carbonyl environments requires exquisite chemoselectivity. A standard Grignard addition to a benzyloxyacetyl chloride would fail because the organometallic intermediate would prematurely attack its own methyl ester.

To circumvent this, we employ a TurboGrignard (iPrMgCl·LiCl) mediated halogen-metal exchange. The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, drastically increasing its kinetic basicity and allowing the exchange to occur at -20 °C. At this low temperature, the resulting organomagnesium species is stable and does not cyclize. Furthermore, we react this intermediate with a Weinreb Amide (N-methoxy-N-methyl amide) rather than an acid chloride. The Weinreb amide forms a stable tetrahedral chelate that only collapses to the desired ketone after the reaction is quenched, entirely preventing over-addition to a tertiary alcohol.

G A Methyl 2-(2-bromophenyl)acetate (Starting Material) B iPrMgCl·LiCl (TurboGrignard) A->B Halogen-Metal Exchange C Organomagnesium Intermediate (Ester-Tolerant) B->C -20°C, THF D Benzyloxy-Weinreb Amide (Acylating Agent) C->D Nucleophilic Addition E Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate (Target Intermediate) D->E Stable Chelate Collapse (Aqueous Quench)

Caption: Logical workflow of the chemoselective TurboGrignard synthesis pathway.

Protocol 1: Synthesis of Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate

Note: This protocol is a self-validating system. Follow the in-process controls (IPCs) strictly to ensure yield and purity.

  • Preparation of the Organomagnesium Species:

    • Charge a flame-dried Schlenk flask with methyl 2-(2-bromophenyl)acetate (1.0 eq) and anhydrous THF (0.5 M). Cool the system to -20 °C under a strict Argon atmosphere.

    • Dropwise, add iPrMgCl·LiCl (1.1 eq, 1.3 M in THF) over 30 minutes.

    • Self-Validation Check: Extract a 0.1 mL aliquot, quench with saturated NH₄Cl, and analyze via GC-MS. The disappearance of the starting material peak and the appearance of methyl phenylacetate (the protonated intermediate) confirms >95% halogen-metal exchange. Do not proceed until this is verified.

  • Acylation via Weinreb Amide:

    • To the cold (-20 °C) solution, slowly add 2-(benzyloxy)-N-methoxy-N-methylacetamide (1.05 eq) dissolved in THF.

    • Maintain the temperature for 2 hours, then allow it to slowly warm to 0 °C.

  • Controlled Quench and Isolation:

    • Critical Step: Quench the reaction by pouring it into a vigorously stirred mixture of ice and 10% aqueous citric acid. Why citric acid? Stronger mineral acids can prematurely cleave the benzyloxy ether or hydrolyze the methyl ester.

    • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the title compound as a viscous, pale-yellow oil.

Downstream Applications: Intramolecular Cyclization Dynamics

The true value of Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate lies in its capacity for intramolecular aldol-type condensations. By treating this molecule with a specific base, the α-protons of the methyl acetate group are deprotonated, forming an enolate that attacks the adjacent ketone. This generates a heavily functionalized bicyclic core, a motif frequently found in [2].

Cyclization A Bifunctional Precursor (CAS: 851939-65-6) B Base (NaOMe/MeOH) A->B D Ketone Carbonyl (Electrophile) A->D Internal C Alpha-Ester Enolate (Nucleophile) B->C Deprotonation E Intramolecular Aldol Condensation C->E D->E F Substituted Naphthol Core E->F Cyclization & Dehydration

Caption: Mechanistic signaling pathway of the base-catalyzed intramolecular cyclization.

Protocol 2: Base-Catalyzed Cyclization to a Naphthalene Scaffold
  • Enolate Generation:

    • Dissolve the intermediate (1.0 eq) in anhydrous Methanol (0.2 M).

    • Add Sodium Methoxide (NaOMe, 1.5 eq) at 0 °C. Causality: NaOMe is chosen because it matches the ester alkoxy group, preventing transesterification side-products that would occur if NaOEt or KOtBu were used.

  • Cyclization and Dehydration:

    • Heat the reaction to 60 °C for 4 hours. The initial aldol addition forms a cyclic β-hydroxy ester, which rapidly undergoes base-catalyzed dehydration (E1cB mechanism) to restore aromaticity, yielding a substituted naphthol derivative.

    • Self-Validation Check: Monitor the reaction via LC-MS. The starting material (m/z 299) should completely convert to the cyclized, dehydrated product (m/z 267, [M-CH₃OH+H]⁺). If the intermediate β-hydroxy ester stalls, increase the temperature to 75 °C to drive the dehydration.

  • Workup:

    • Neutralize with 1M HCl to pH 5, extract with Dichloromethane, and concentrate to yield the cyclic scaffold.

API Integration: The Role of the Benzyloxy Protecting Group

In drug design, the benzyloxy (-OBn) group is not merely a passive spectator; it is a strategic mask. Free hydroxyl groups can poison organometallic catalysts or cause unwanted side reactions during the early stages of synthesis. Once the core scaffold is constructed, the benzyloxy group is cleanly removed via catalytic hydrogenolysis, revealing a free hydroxyl group that serves as an anchor point for attaching pharmacophores (e.g., amine side chains for receptor binding), a strategy heavily utilized in the synthesis of bronchodilators and [3].

Deprotection A O-Benzyl Protected Core B Pd/C, H2 (1 atm) Solvent: EtOAc/MeOH A->B Hydrogenolysis C Free Hydroxyl Intermediate B->C Toluene Byproduct Removal D Pharmacophore Attachment (e.g., Alkylation) C->D SN2 Substitution E Target Active Pharmaceutical Ingredient D->E Final Formulation

Caption: Deprotection and downstream pharmacological functionalization workflow.

Conclusion

Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate is a masterclass in synthetic design. By understanding the orthogonal reactivity between its ester and protected ketone moieties, chemists can deploy it as a highly efficient precursor for complex cyclic systems. The protocols outlined herein—grounded in chemoselective metalation and self-validating analytical checks—ensure that this intermediate can be synthesized and utilized with the precision required for modern pharmaceutical manufacturing.

References

  • Chemsrc Chemical Database. "METHYL 2-(2-(2-(BENZYLOXY)ACETYL)PHENYL)ACETATE - Properties and CAS 851939-65-6." Chemsrc. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 11745225, Methyl 2-(benzyloxy)acetate." PubChem. Available at:[Link]

Foundational

Novel Phenylacetic Acid Derivatives: Synthetic Pathways and Agrochemical Applications

Topic: Novel Phenylacetic Acid Derivatives for Agrochemical Research Content Type: Technical Whitepaper / Methodological Guide Audience: Agrochemical Researchers, Synthetic Chemists, and Biologists. [1] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Novel Phenylacetic Acid Derivatives for Agrochemical Research Content Type: Technical Whitepaper / Methodological Guide Audience: Agrochemical Researchers, Synthetic Chemists, and Biologists.

[1]

Executive Summary

Phenylacetic acid (PAA) derivatives represent a versatile scaffold in agrochemistry, historically overshadowed by their phenoxyacetic analogues (e.g., 2,4-D).[1] While PAA itself exhibits weak auxin-like activity, recent structural optimization has unlocked novel derivatives with potent fungicidal properties and enhanced herbicidal selectivity.[1] This guide details the rational design, palladium-catalyzed synthesis, and biological evaluation of these compounds, focusing on resistance-breaking auxin mimics and novel oomyceticides.

Chemical Space & Rational Design (SAR)[2]

The phenylacetic acid pharmacophore consists of a lipophilic aromatic ring linked to a carboxylic acid via a methylene spacer (


).[1] Unlike phenoxyacetic acids (

), the methylene bridge imparts distinct conformational flexibility and metabolic stability.[1]
Structure-Activity Relationship (SAR) Logic[2][3]
  • Herbicidal Activity (Auxin Mimicry):

    • Ring Substitution: Halogenation at the 2, 3, and 6 positions (e.g., Chlorfenac) restricts rotation, locking the molecule in a bioactive conformation that fits the TIR1 ubiquitin ligase pocket.

    • Acid Bioisosteres: Conversion of the carboxylic acid to esters or salts improves cuticle penetration, while conversion to quinoline-carboxylates alters the spectrum of weed control.

  • Fungicidal Activity (Oomycete Targeting):

    • Amide Linkages: Derivatization of the acid group with amino acids (e.g., valine conjugates) or bulky amines creates amphiphilic molecules capable of disrupting fungal cell membranes or inhibiting cellulose synthase-like enzymes (PiCesA3).[1]

    • Electronic Tuning: Electron-withdrawing groups (EWGs) like

      
       or 
      
      
      
      on the phenyl ring enhance metabolic resistance against hydroxylation by plant P450 enzymes.[1]
SAR Decision Tree

The following logic governs the modification of the PAA scaffold based on the target organism.

SAR_Logic Start PAA Scaffold (Ar-CH2-COOH) Target Select Target Organism Start->Target Herbicide Herbicide (Auxin Mimic) Target->Herbicide Weed Control Fungicide Fungicide (Oomycete Control) Target->Fungicide Pathogen Control H_Mod1 Halogenation (Cl/F) at 2,3,6-positions Herbicide->H_Mod1 F_Mod1 Amide Coupling (Amino Acid Conjugates) Fungicide->F_Mod1 H_Mod2 Esterification (Improve Uptake) H_Mod1->H_Mod2 H_Outcome High Affinity TIR1 Binding (e.g., Chlorfenac analogs) H_Mod2->H_Outcome F_Mod2 Thio-ether Linkages (Bioisosteres) F_Mod1->F_Mod2 F_Outcome Membrane Disruption / Cell Wall Inhibition F_Mod2->F_Outcome

Figure 1: Rational design logic for diversifying the phenylacetic acid scaffold.

Advanced Synthetic Protocols

Traditional hydrolysis of benzyl cyanides is often plagued by harsh conditions and toxic reagents.[1] The modern industrial standard utilizes Palladium-Catalyzed Carbonylation , which offers higher yields, milder conditions, and access to complex derivatives from benzyl chlorides [1].

Protocol: Pd-Catalyzed Carbonylation of 2,4-Dichlorobenzyl Chloride

This protocol synthesizes 2,4-dichlorophenylacetic acid (2,4-DCPA) , a key intermediate for both herbicides and fungicides.[1]

Reagents:

  • Substrate: 2,4-Dichlorobenzyl chloride (2,4-DCBC) (10 mmol)

  • Catalyst:

    
     (0.13 mmol, 1.3 mol%)
    
  • Phase Transfer Catalyst: Tetraethylammonium chloride (TEAC) (0.18 mmol)[1]

  • Base: NaOH (4 M aqueous solution, 8 mL)

  • Solvent: Toluene (10 mL)

  • Gas: Carbon Monoxide (CO) (1.5 MPa)[1][2]

Step-by-Step Methodology:

  • Reactor Setup: Use a 50 mL stainless steel autoclave equipped with a magnetic stirrer and a pressure gauge.

  • Charge: Add 2,4-DCBC, Toluene,

    
    , TEAC, and NaOH solution to the autoclave.
    
  • Purge: Seal the reactor and purge with

    
     three times to remove oxygen, then purge with CO three times.
    
  • Pressurize: Charge the reactor with CO to a pressure of 1.5 MPa.

  • Reaction: Heat the mixture to 80°C and stir at 800 rpm for 20 hours . The biphasic system requires vigorous stirring for effective phase transfer.[1]

  • Workup:

    • Cool reactor to room temperature and vent excess CO (fume hood!).[1]

    • Separate the aqueous phase (containing the sodium salt of the product).

    • Wash the organic phase with water (2 x 5 mL) and combine with the aqueous phase.

    • Acidify the combined aqueous layer with HCl to pH 1-2 to precipitate the free acid.[1]

    • Filter the white precipitate, wash with cold water, and dry under vacuum.

  • Validation: Purity is confirmed via HPLC (>98%) and melting point determination (131–133°C).

Self-Validating Checkpoint: If the yield is <80%, check the stirring speed. Mass transfer between the organic (substrate) and aqueous (base) phases is the rate-limiting step.[1]

Catalytic Cycle Visualization

The mechanism involves oxidative addition of the benzyl chloride, CO insertion, and reductive elimination.

Carbonylation_Cycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition Ar-CH2-Pd(II)-Cl Pd0->OxAdd + Benzyl Chloride COInsert CO Insertion Ar-CH2-CO-Pd(II)-Cl OxAdd->COInsert + CO Hydrolysis Base Hydrolysis (NaOH) COInsert->Hydrolysis + OH- RedElim Reductive Elimination Product Release Hydrolysis->RedElim - Cl- RedElim->Pd0 Regeneration

Figure 2: Palladium catalytic cycle for the carbonylation of benzyl halides.[1]

Biological Evaluation

Bioassay: Phytophthora capsici Inhibition

Novel PAA derivatives (specifically amino acid conjugates) show potent activity against Oomycetes [2].[1]

Protocol:

  • Media Preparation: Potato Dextrose Agar (PDA) is autoclaved.[1] Test compounds are dissolved in DMSO and added to molten agar (45°C) to achieve final concentrations of 10, 25, and 50 µg/mL.

  • Control: DMSO only (Negative control) and Metalaxyl (Positive control).

  • Inoculation: A 5-mm mycelial plug from an actively growing P. capsici culture is placed face-down in the center of the plate.[1]

  • Incubation: Plates are incubated at 25°C in the dark.

  • Measurement: Radial growth is measured when the control plate reaches 75% coverage (approx. 4-5 days).[1]

  • Calculation:

    
    
    Where 
    
    
    
    is the colony diameter of the control and
    
    
    is the diameter of the treatment.
Quantitative Data Summary

The following table summarizes the activity of novel PAA derivatives compared to standards.

Compound ClassDerivative TypeTargetEC50 (µg/mL)Notes
Standard MetalaxylP. capsici0.1 - 0.5Commercial standard
Natural Product Phenylacetic AcidP. capsici10 - 50Weak activity, rapid metabolism [2]
Novel PAA-Valine AmideP. capsici0.4 - 0.8Improved stability & lipophilicity [3]
Novel 2,4-Cl-PAA EsterAmaranthus< 0.1Strong auxin activity (Herbicide)

Mode of Action (MoA): Auxin Signaling

For herbicidal PAA derivatives, the MoA involves the structural mimicry of Indole-3-Acetic Acid (IAA).[1]

Mechanism:

  • Uptake: The derivative enters the cell via passive diffusion (protonated form) or auxin influx carriers (AUX1).[1]

  • Receptor Binding: It binds to the TIR1/AFB F-box protein within the SCF ubiquitin ligase complex.[1]

  • Degradation: This binding promotes the ubiquitination of Aux/IAA transcriptional repressor proteins.[1]

  • Gene Activation: Degradation of Aux/IAA releases ARF (Auxin Response Factors), leading to uncontrolled gene expression, epinasty, and plant death.

Auxin_Pathway Herbicide PAA Derivative TIR1 TIR1 Receptor (SCF Complex) Herbicide->TIR1 Binds AuxIAA Aux/IAA (Repressor) TIR1->AuxIAA Recruits Ubiquitin Ubiquitination & Proteasome AuxIAA->Ubiquitin Degradation ARF ARF Transcription Factor (Active) Ubiquitin->ARF Releases GeneExp Uncontrolled Growth/Death ARF->GeneExp Activates

Figure 3: Auxin signaling pathway triggered by PAA herbicides.[1]

References

  • Li, Y., et al. (2019).[1][2] "An improved method for the synthesis of phenylacetic acid derivatives via carbonylation."[1][2] Journal of Chemical Research, 43(11-12), 548–552.[1][2] Link[1][2]

  • Hwang, B. K., et al. (2001).[1][3] "Isolation and In Vivo and In Vitro Antifungal Activity of Phenylacetic Acid and Sodium Phenylacetate from Streptomyces humidus." Applied and Environmental Microbiology, 67(8), 3739–3745.[3] Link

  • BenchChem. (2025).[1][4] "Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide." BenchChem Technical Guides. Link[1]

  • Corteva Agriscience. (2026).[1] "Pendiclofenate: New ISO Name Approved."[1][5] ChemRobotics News. Link

Sources

Exploratory

The Reactivity and Strategic Utility of Benzyloxyacetyl Groups in Advanced Organic Synthesis

Introduction: The Dual-Nature of the Benzyloxyacetyl Handle In the architecture of complex organic synthesis, the selection of protecting groups and reactive handles dictates the success of a multi-step campaign. As appl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dual-Nature of the Benzyloxyacetyl Handle

In the architecture of complex organic synthesis, the selection of protecting groups and reactive handles dictates the success of a multi-step campaign. As application scientists, we frequently encounter the challenge of introducing a hydroxyl-bearing acyl group without triggering unwanted side reactions such as self-condensation or premature hydrolysis.

The benzyloxyacetyl (BOAc) group—typically introduced via 2-(benzyloxy)acetyl chloride (CAS: 19810-31-2)—serves as a masterclass in functional group orthogonality[1]. It operates with a dual identity:

  • As a potent electrophile: The acetyl chloride moiety readily acylates amines, alcohols, and imines[1].

  • As a masked hydroxyl group: The robust benzyl ether withstands harsh acidic, basic, and oxidative conditions, only to be cleanly unmasked via catalytic hydrogenolysis to yield a free

    
    -hydroxyamide or ester (glycolic acid derivative) at a late stage in the synthesis[1].
    

This whitepaper dissects the mechanistic causality behind benzyloxyacetyl reactivity, explores its pivotal role in stereoselective cycloadditions, and provides self-validating experimental protocols for immediate laboratory integration.

Mechanistic Foundations of Benzyloxyacetyl Reactivity

The reactivity of benzyloxyacetyl chloride is fundamentally governed by the electronic and steric interplay of its substituents.

Electronic Modulation

Unlike simple alkyl acyl chlorides (e.g., acetyl chloride), the oxygen atom at the


-position of the benzyloxyacetyl group exerts a strong inductive electron-withdrawing effect. This increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack[1]. Conversely, the lone pairs on the ether oxygen can provide resonance stabilization to intermediate transition states, smoothing the energetic pathway for acyl substitution.
Steric Shielding

The bulky benzyl group (–OCH₂C₆H₅) introduces significant steric hindrance near the reactive carbonyl center[1]. This steric shielding is not a detriment; rather, it is a strategic advantage. It modulates the reaction rate, preventing runaway side reactions and allowing for highly controlled, stereoselective transformations—most notably in the synthesis of


-lactams[2].

The Staudinger Cycloaddition: A Masterclass in Stereocontrol

One of the most profound applications of benzyloxyacetyl chloride is its use in the Staudinger [2+2] cycloaddition with imines to construct ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-lactams (azetidin-2-ones)[3]. The 

-lactam ring is the core pharmacophore of penicillin and cephalosporin antibiotics, and serves as a versatile synthon for complex chiral architectures like taxoid anticancer agents.
Causality of Stereoselectivity

When benzyloxyacetyl chloride is treated with a non-nucleophilic base (e.g., triethylamine), it undergoes dehydrohalogenation to form a highly reactive benzyloxyketene intermediate[1]. The subsequent cycloaddition with an imine proceeds via a zwitterionic intermediate.

Because of the steric bulk of the benzyloxy group, the imine approaches the ketene orthogonally to minimize steric clash. The subsequent conrotatory ring closure overwhelmingly favors the formation of the cis-


-lactam  diastereomer[2].

Staudinger BOAc Benzyloxyacetyl Chloride Ketene Benzyloxyketene (Reactive Intermediate) BOAc->Ketene + Et3N (- HCl) Zwitterion Zwitterionic Intermediate Ketene->Zwitterion + Imine Nucleophilic Attack Lactam cis-β-Lactam (Target Scaffold) Zwitterion->Lactam Conrotatory Ring Closure

Mechanistic pathway of the Staudinger cycloaddition generating cis-β-lactams.

Solvent and Power Effects on Isomerization

While the kinetic product is the cis-isomer, thermodynamic equilibration can occur depending on the reaction environment. Research demonstrates that under high-power microwave irradiation or in highly polar solvent systems (like DMF), isomerization to the thermodynamically more stable trans-


-lactam can occur[4].
Table 1: Kinetic vs. Thermodynamic Control in Staudinger Cycloadditions[4]
Condition / SolventEnergy SourceMajor Isomer FormedCausality / Mechanism
Dichloromethane (DCM)Conventional (0 °C to RT)Cis (>90%)Kinetic control; conrotatory closure of the zwitterion.
TolueneRefluxCis/Trans MixtureThermal energy overcomes the barrier to isomerization.
DMF + N-MethylmorpholineMicrowave (High Power)Trans FavoredHigh dielectric heating promotes rapid thermodynamic equilibration.
Neat (Solvent-Free)Microwave (95–100 °C)Trans (90–95%)Intense localized heating drives complete isomerization.

Orthogonal Deprotection: Unmasking the Hydroxyl Group

In multi-step synthesis, the benzyloxyacetyl group acts as a masked glycolic acid moiety. Once the molecular scaffold is assembled, the benzyl ether must be cleaved without disrupting delicate amide or ester bonds.

The strategic choice here is catalytic hydrogenolysis . By utilizing hydrogen gas (or transfer hydrogenation agents like ammonium formate) over a Palladium on Carbon (Pd/C) catalyst, the benzyl-oxygen bond is selectively cleaved[5]. This process is entirely orthogonal to acid/base-labile protecting groups (like Boc or Fmoc), ensuring absolute chemoselectivity[6].

Deprotection Protected Benzyloxyacetyl-Protected Substrate Conditions H2 (1 atm), 10% Pd/C MeOH or EtOAc Protected->Conditions Toluene Toluene (Volatile Byproduct) Conditions->Toluene Benzyl Cleavage Product α-Hydroxyamide / Ester (Glycolic Acid Derivative) Conditions->Product Hydroxyl Unmasking

Orthogonal deprotection workflow via catalytic hydrogenolysis of the benzyl ether.

Note on N1-C4 Cleavage: Application scientists must exercise caution when hydrogenating


-lactams bearing an N-aryl substituent. Extended hydrogenolysis can lead to the unintended cleavage of the N1-C4 bond of the azetidin-2-one ring, resulting in ring-opened 

-amino acid derivatives[7]. Monitoring reaction time is critical.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include built-in diagnostic steps to verify reaction progress and prevent downstream failures.

Protocol A: Stereoselective Synthesis of a cis- -Lactam via Staudinger Cycloaddition

Objective: Synthesize a cis-


-lactam from a primary imine and benzyloxyacetyl chloride.
  • Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve 1.0 eq of the target imine in anhydrous dichloromethane (DCM) (0.2 M concentration).

    • Causality: Anhydrous DCM is critical; trace water will rapidly hydrolyze the benzyloxyacetyl chloride into 2-(benzyloxy)acetic acid, killing the ketene generation[1].

  • Base Addition: Add 3.0 eq of anhydrous triethylamine (Et₃N). Cool the reaction mixture to 0 °C using an ice bath.

  • Acylation: Dissolve 1.5 eq of benzyloxyacetyl chloride in a small volume of anhydrous DCM. Add this solution dropwise to the reaction flask over 30 minutes.

    • Observation: A white precipitate of triethylammonium chloride will form immediately, validating that dehydrohalogenation (ketene formation) is occurring.

  • Maturation: Allow the reaction to warm to room temperature and stir for 12 hours[2].

  • Self-Validation & Quench: Before workup, remove a 10 µL aliquot and quench it with 100 µL of methanol. Run a TLC (Hexanes/EtOAc).

    • Diagnostic: If unreacted ketene/acid chloride remains, the methanol quench will instantly form methyl benzyloxyacetate (a distinct, high-Rf spot). If this spot is massive, the cycloaddition is stalled. If absent, proceed to workup.

  • Workup: Wash the organic layer sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine. Dry over MgSO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography to isolate the cis-

    
    -lactam.
    
Protocol B: Chemoselective Deprotection via Catalytic Transfer Hydrogenation

Objective: Unmask the


-hydroxyl group using microwave-assisted transfer hydrogenation[5].
  • Setup: In a microwave-safe reaction vessel, dissolve 100 mg of the benzyloxyacetyl-protected substrate in 1.0 mL of ethylene glycol.

  • Reagent Addition: Add 100 mg of ammonium formate (hydrogen donor) and 20 mg of 10% Pd/C catalyst[5].

    • Causality: Ammonium formate decomposes into H₂, CO₂, and NH₃. This avoids the hazards of handling pressurized hydrogen gas while providing rapid, localized hydrogen delivery to the catalyst surface.

  • Irradiation: Seal the vessel and irradiate in a microwave reactor for 2 minutes at a medium power level[5].

  • Self-Validation (Filtration): Dilute the mixture with 5 mL of ethyl acetate and 3 mL of water. Filter through a pad of Celite to remove the Pd/C.

    • Diagnostic Check: The organic layer should be completely clear. A black suspension indicates catalyst bleed, requiring re-filtration to prevent heavy metal contamination in biological assays.

  • Isolation: Separate the organic layer, wash with brine, dry over Na₂SO₄, and evaporate the solvent to yield the pure

    
    -hydroxy derivative.
    

Summary of Substrate Reactivity

To aid in synthetic planning, the following table summarizes the primary reactivity profiles of benzyloxyacetyl chloride across various functional groups.

Table 2: Reactivity Profile of Benzyloxyacetyl Chloride[1]
Substrate TypeReaction ConditionsPrimary ProductStrategic Application
Alcohols (R-OH) Pyridine or Et₃N, DCM, 0 °CBenzyloxyacetic estersProtection of hydroxyl groups during multi-step carbohydrate synthesis.
Amines (R-NH₂) Et₃N, DCM, RTN-substituted benzyloxyacetamidesPeptide synthesis; installation of a masked glycolic acid prodrug handle.
Imines (R-N=CH-R') Et₃N, DCM, 0 °C to RTcis-

-Lactams
Core scaffold construction for antibiotics and taxoid anticancer agents.

References[1] 2-(Benzyloxy)acetyl chloride | 19810-31-2 - Benchchem, Benchchem,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8D74oYPxLd1edp4Us9VpVCMCKdpYwRy0nJtFsVh0FcrjrsArXJjsTsXOV05A2pjgWd_7yVX8aMpkjALHXfjEkOfVsljDZ_tvreTF8eHOpIEYYKQteTTcXwdGGeS1mVOnogpdM[7] CN103228653B - The prodrug of the polycyclic carbamoylpyridone derivative be substituted, Google Patents,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEAGLvN_GHHhBQTy3C9O9nBvT91MATn7x-0VT7lDUaKG1o4iGx2eELKID8c5pv1kLjHsXOcVEIk8HIM0LthZNjP1lWKkLsQ13S2Kt-lizpNHK-K4ROXkWnn00xf2qiOnT--54CNNG-4rbR-0k=[3] Novel and Recent Synthesis and Applications of β-Lactams, PMC - NIH,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbSgt-GUXqdmV0jCW-st_nSS99y20qcBDviAWWhcAEHKUIfMuvE-rD0XyVuf_RdfAokwqFh295UZV8KdMg-e4q_HNXZT1pHiOJ2RSny0VUz5Kr6SxCFLBQpngMzwLcwL0cvGoLp6l2nojgZnQ=[5] Stereoselective synthesis of β-lactams under diverse conditions: Unprecedented observations, Indian Chemical Society,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwhUVDUZVumq2g8TuXPIfSKOl9NOLPvEo-UBtGyw32_B4g4GE_SWTKOeqkmt4fzH9GXxIbYFTqKlP7o-6TUNxVnjW9HrHgubIusLIwJSYJzsfwyfXG32vQRA3FHeUtCTHsVOc86tJvOGtmC482dXdd8VQ-g39G0HHcLKlupN81[2] Diastereoselectivity in the Staudinger reaction of pentafluorosulfanylaldimines and ketimines, PMC - NIH,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLIOBFl7q8pXlhO2T9-U9XHwqr9sI0seSB80uawhZfTbJ9DHd5o2R1WXrNpc8YuFbXfDECfEo7sEKl3bNkc_piFScioNOGWfWSfycveoK141ELaMN8PIN9FKAc3UgtniB_sKWp50Z4LcBZVRY=[6] Effects, Asian Journal of Organic & Medicinal Chemistry,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCufMnhtV8HvfV8ln8IFif3s1Pac4Cc3oZdDzQweynx8cJnpyBh5l6xvKz0r-ftLLDKvlkw4lOlfdWCg2IqlVALqQ68mrPpZtYahsPRaI1uTR8JBZUABPzdM3VuyT6PXe6uhN3PJ2FgnksgPdSgwa1SmxyGjeebMTGoehc[4] ChemComm - RSC Publishing - The Royal Society of Chemistry, RSC Publishing,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb2-7QuN8U-VMO7vbzdBsJJbprKK7ziZWkHtqpU9EoElhYULCiXy9ByTjW979SvXsz9GftmWa7grJnyf0IvJOtibBjcHruuaPzY_-0icFXco9zUUgq1cdvYeJXZH6NbxXONRcmSMLxF0gXK201aIIl0sSzOvGChor-[8] Organocatalytic Ring Expansion of β-Lactams to γ-Lactams through a Novel N1−C4 Bond Cleavage, Organic Letters (ACS),https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSxA0f1VrKQ2PEyw4nluwl1LH1k97aQqgQvVkmsPl6dpFop-nTWrs2MNG7HOHlpmpu16pDcDBAVoxI6pIF_vE0HjZm9yqBXJqjpf_3gHBJkk2983Qi8kE35kO4ASWkTiOXqbYtTg==

Sources

Foundational

Technical Whitepaper &amp; Safety Data Guide: Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Classification: Advanced Safety Data Sheet (SDS) & Technical Handling Guide Executive Summary Methyl 2-(2-(2-(benzyloxy)acetyl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Classification: Advanced Safety Data Sheet (SDS) & Technical Handling Guide

Executive Summary

Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate (CAS: 851939-65-6) is a highly specialized, polyfunctional organic intermediate frequently utilized in the downstream synthesis of targeted therapeutics, including advanced non-steroidal anti-inflammatory drugs (NSAIDs) and cardiovascular agents[1],[2].

As a Senior Application Scientist, I have structured this guide to transcend the limitations of a standard Safety Data Sheet (SDS). Rather than merely listing hazards, this whitepaper synthesizes physicochemical data with mechanistic rationale, providing a self-validating framework for the safe handling, storage, and synthetic manipulation of this high-value intermediate.

Physicochemical Profiling & Structural Dynamics

Understanding the structural dynamics of Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate is critical for predicting its stability and reactivity. The molecule features three distinct functional domains:

  • A methyl ester moiety , which is susceptible to base-catalyzed hydrolysis.

  • An aryl ketone , which serves as an electrophilic center.

  • A benzyloxy ether , which provides lipophilicity and acts as a robust protecting group against nucleophilic attack during upstream synthesis, but necessitates protection from strong oxidizing agents[3].

Table 1: Physicochemical Specifications
PropertyValue / SpecificationMechanistic Implication
Chemical Name Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetateStandard IUPAC nomenclature.
CAS Registry Number 851939-65-6Unique identifier for regulatory tracking[1].
Molecular Formula C₁₈H₁₈O₄Dictates a high carbon-to-heteroatom ratio.
Molecular Weight 298.33 g/mol High MW reduces volatility, lowering inhalation risk.
Physical State Viscous liquid to low-melting solidRequires gentle warming (water bath) if crystallization occurs.
Solubility Profile Soluble in DCM, EtOAc, MeOH; Insoluble in H₂OFacilitates standard biphasic organic extraction workflows.

Mechanistic Toxicology & Exposure Control

While empirical toxicological data for novel intermediates is often predictive, we ground our safety protocols in the well-documented behavior of its structural analogs, specifically methyl phenylacetates and benzyloxyacetyl derivatives[4],[5],[3].

GHS Hazard Classification
  • Skin Irritation (Category 2 - H315): The ester functionality can interact with epidermal lipids, causing defatting and mild irritation upon prolonged contact[4],[6].

  • Eye Irritation (Category 2A - H319): Direct contact with the mucous membranes of the eye can cause transient corneal inflammation[7].

  • Aquatic Toxicity (Category 3 - H412): The lipophilic benzyl group increases the partition coefficient (LogP), suggesting potential bioaccumulation in aquatic ecosystems.

Table 2: Exposure Control & PPE Matrix
Hazard VectorRequired PPEEngineering Control
Dermal Contact Nitrile gloves (0.3mm minimum thickness), Lab coat.Utilize localized drip trays during transfer.
Ocular Exposure ANSI Z87.1 compliant chemical safety goggles.Eyewash station accessible within 10 seconds.
Inhalation N/A under standard conditions (low vapor pressure).Chemical fume hood (minimum face velocity >100 fpm)[8].
First Aid & Emergency Response
  • Dermal Exposure: Immediately flush the affected area with copious amounts of water and mild soap for at least 15 minutes. The causality here is simple: rapid dilution prevents the lipophilic molecule from penetrating the stratum corneum[7].

  • Spill Mitigation: Do not use water to flush spills. Instead, isolate the area and use an inert, non-combustible absorbent material (e.g., vermiculite or dry sand) to soak up the liquid. Sweep into a dedicated, sealable organic waste container[7],[8].

GHS_Workflow Start Compound Handling CAS: 851939-65-6 PPE Don PPE Nitrile, Goggles, Coat Start->PPE Pre-task Hood Fume Hood >100 fpm velocity PPE->Hood Transfer Storage Storage 2-8°C, Argon Hood->Storage Post-task Spill Spill Response Isolate & Absorb Hood->Spill If compromised

Fig 1: Standard operating procedure and hazard mitigation workflow for handling CAS 851939-65-6.

Storage Protocols & Chemical Stability

To maintain the scientific integrity of the compound, storage conditions must actively prevent two primary degradation pathways: ester hydrolysis and ether oxidation.

  • Temperature Control (2-8°C): Store refrigerated. Lower kinetic energy significantly retards the rate of spontaneous hydrolysis.

  • Inert Atmosphere (Argon/Nitrogen): The container must be purged with an inert gas prior to sealing. This displaces atmospheric moisture (preventing hydrolysis of the methyl ester) and oxygen (preventing the slow auto-oxidation of the benzylic position)[7],[3].

  • Incompatibilities: Strictly isolate from strong oxidizing agents, strong acids, and strong bases[3].

Experimental Workflow: Catalytic Debenzylation

To demonstrate the synthetic utility of Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate, the following is a field-proven, step-by-step protocol for the selective removal of the benzyl protecting group via catalytic hydrogenolysis. This protocol is designed as a self-validating system, utilizing in-process controls to guarantee success.

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried 100 mL round-bottom flask, dissolve Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate (1.0 eq, 5.0 mmol) in anhydrous methanol (25 mL). Rationale: Methanol acts as an excellent proton donor and solvent for hydrogenolysis.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight) under a continuous, gentle stream of argon. Safety Causality: Dry Pd/C is highly pyrophoric when exposed to methanol vapors and atmospheric oxygen; the argon blanket prevents auto-ignition.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask using a vacuum manifold and backfill with hydrogen gas using a balloon. Repeat this purge cycle three times. Rationale: Ensures a pure H₂ atmosphere, maximizing the catalytic turnover rate.

  • Reaction Monitoring (Self-Validation): Stir the black suspension vigorously at 25°C. Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate solvent system. The protocol is validated as complete when the starting material spot (Rf ≈ 0.6) fully disappears and a new, more polar product spot (Rf ≈ 0.3) appears (typically 4 hours).

  • Filtration & Isolation: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol (2 x 10 mL). Safety Causality: Do not allow the filter cake to dry out under vacuum, as spent Pd/C remains highly pyrophoric. Immediately quench the filter cake in a beaker of water.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected intermediate, Methyl 2-(2-(2-hydroxyacetyl)phenyl)acetate, with typical yields >95%.

Synthesis_Pathway Substrate Protected Intermediate CAS: 851939-65-6 Reaction Hydrogenolysis Pd/C, H2 (1 atm), MeOH Substrate->Reaction 25°C, 4h Product Deprotected Alcohol Yield > 95% Reaction->Product Filtration Waste Toluene Byproduct (Evaporated) Reaction->Waste Cleavage

Fig 2: Catalytic hydrogenolysis pathway for the debenzylation of the protected intermediate.

References

  • Chemsrc. "METHYL 2-(2-(2-(BENZYLOXY)ACETYL)PHENYL)ACETATE - CAS 851939-65-6". Chemsrc Chemical Database. URL: [Link]

  • Cole-Parmer. "Material Safety Data Sheet - Methyl phenylacetate, 99+%". Cole-Parmer Safety Database. URL: [Link]

  • Advanced Biotech. "Safety Data Sheet - Methyl phenylacetate". Advanced Biotech Regulatory Documents. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Ortho-acylation of methyl phenylacetate with benzyloxyacetyl chloride

This Application Note and Protocol details the ortho-acylation of methyl phenylacetate with benzyloxyacetyl chloride , a critical transformation in the synthesis of isocoumarins and 3-substituted isochromans , which are...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the ortho-acylation of methyl phenylacetate with benzyloxyacetyl chloride , a critical transformation in the synthesis of isocoumarins and 3-substituted isochromans , which are key scaffolds in medicinal chemistry.

Introduction & Scope

The acylation of methyl phenylacetate (MPA) is a pivotal step in constructing complex heterocyclic frameworks. While Friedel-Crafts acylation typically favors the para-position due to steric hindrance, the ortho-acylated product (Methyl 2-(benzyloxyacetyl)phenylacetate) is the required intermediate for cyclization into isocoumarins (1H-2-benzopyran-1-ones).

This protocol addresses the specific challenge of achieving ortho-selectivity and preserving the acid-sensitive benzyloxy group during the Lewis acid-catalyzed reaction. The resulting


-keto ester derivative serves as a versatile precursor for bioactive natural products and pharmaceuticals.

Mechanistic Insight & Causality

The reaction follows an Electrophilic Aromatic Substitution (EAS) mechanism.

  • Substrate Electronic Effects: The

    
     group acts as a substituted alkyl group. The methylene spacer insulates the aromatic ring from the electron-withdrawing ester carbonyl, making the ring weakly activated (similar to toluene) and ortho/para directing .
    
  • Selectivity Challenge: The bulkiness of the

    
     group and the incoming benzyloxyacetyl electrophile naturally favors para-substitution. Ortho-acylation is statistically and sterically less favored but can be promoted by solvent effects (e.g., using solvents that stabilize the ortho-transition state) or is simply isolated via rigorous purification.
    
  • Reagent Stability: The benzyloxy group (

    
    ) is an ether. Strong Lewis acids like Aluminum Chloride (
    
    
    
    ) can cleave benzyl ethers (debenzylation). Therefore, temperature control (
    
    
    initially) and stoichiometry are critical to prevent degradation.

Experimental Protocol

Reagents & Materials:

  • Substrate: Methyl phenylacetate (

    
     equiv.)[1]
    
  • Reagent: Benzyloxyacetyl chloride (

    
     equiv.)
    
  • Catalyst: Anhydrous Aluminum Chloride (

    
    , 
    
    
    
    equiv.) or Tin(IV) Chloride (
    
    
    , milder alternative).
  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Quench: 10% HCl, Crushed Ice.

Step-by-Step Methodology:

  • Catalyst Activation (Acylium Ion Generation):

    • In a flame-dried 3-neck round-bottom flask under Argon atmosphere, suspend anhydrous

      
       (
      
      
      
      mmol) in dry DCM (
      
      
      mL).
    • Cool the suspension to

      
       using an ice/salt bath.
      
    • Add benzyloxyacetyl chloride (

      
       mmol) dropwise over 15 minutes.
      
    • Checkpoint: Observe the dissolution of

      
      ; the solution should turn slightly yellow/orange, indicating the formation of the acylium complex.
      
  • Substrate Addition (Acylation):

    • Dissolve methyl phenylacetate (

      
       mmol) in dry DCM (
      
      
      
      mL).
    • Add this solution dropwise to the acylium complex at

      
       to 
      
      
      
      .
    • Causality: Slow addition prevents localized overheating, which favors para-substitution and benzyl ether cleavage.

  • Reaction Phase:

    • Allow the mixture to warm slowly to Room Temperature (RT) over 2 hours.

    • Stir at RT for an additional 4–6 hours.

    • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 8:2). Look for the appearance of a lower Rf spot (ketone product).

  • Quenching & Workup:

    • Cool the mixture back to

      
      .
      
    • Slowly pour the reaction mixture into a beaker containing crushed ice (

      
       g) and conc. HCl (
      
      
      
      mL). Caution: Exothermic hydrolysis.
    • Stir vigorously for 30 minutes to decompose the Aluminum-product complex.

    • Separate the organic layer. Extract the aqueous layer with DCM (

      
       mL).
      
    • Wash combined organics with sat.

      
       (to remove acid traces), water, and brine.
      
    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification (The Critical Step):

    • The crude residue contains a mixture of para-isomer (major), ortho-isomer (minor/target), and unreacted starting material.

    • Column Chromatography: Silica Gel (230-400 mesh).

    • Gradient: 0%

      
       15% Ethyl Acetate in Hexane.
      
    • Separation: The ortho-isomer typically elutes after the starting material but before the para-isomer due to potential intramolecular hydrogen bonding (between the ketone and the ester methoxy? No, usually steric twisting makes it run faster/slower depending on the system). Note: In many acyl-ester systems, the ortho-isomer is slightly less polar than the para-isomer due to shielding.

Data Presentation & Analysis

ParameterSpecificationNotes
Target Product Methyl 2-(2-(benzyloxy)acetyl)phenylacetateOrtho-isomer
Major Byproduct Methyl 4-(2-(benzyloxy)acetyl)phenylacetatePara-isomer
Typical Yield 30–45% (Ortho), 40–50% (Para)Highly dependent on temp.
Appearance Viscous yellow oil or low-melting solid
Key NMR Signal

(s,

between rings)
Ortho

is deshielded

Self-Validating Checkpoint:

  • IR Spectroscopy: Look for two carbonyl peaks: Ester (

    
    ) and Ketone (
    
    
    
    ).
  • 1H NMR: The ortho-isomer will show a characteristic splitting pattern for the aromatic protons (ABCD system), whereas the para-isomer shows a symmetric AA'BB' system (two doublets).

Visualizations

Figure 1: Reaction Mechanism (Friedel-Crafts Acylation)

FriedelCrafts Reagents Reagents: Methyl Phenylacetate + Benzyloxyacetyl Chloride Acylium Acylium Ion Formation (R-C=O)+ AlCl4- Reagents->Acylium AlCl3 cat. SigmaComplex Sigma Complex (Arenium Ion) Acylium->SigmaComplex Ortho Attack Deprotonation Re-aromatization (-H+) SigmaComplex->Deprotonation Product Product: Methyl 2-(benzyloxyacetyl) phenylacetate Deprotonation->Product

Caption: Electrophilic aromatic substitution pathway highlighting the formation of the acylium intermediate and subsequent ortho-attack.

Figure 2: Experimental Workflow

Workflow Start Start: Flame-dry Glassware N2/Ar Atmosphere Step1 Step 1: Generate Acylium Ion (AlCl3 + Acid Chloride in DCM, -10°C) Start->Step1 Step2 Step 2: Add Methyl Phenylacetate (Dropwise, T < 0°C) Step1->Step2 Activation Complete Step3 Step 3: Reaction (Warm to RT, 4-6h) Step2->Step3 Step4 Step 4: Quench (Ice/HCl, Exothermic!) Step3->Step4 Monitor TLC Step5 Step 5: Workup & Extraction (DCM/Water/Brine) Step4->Step5 Step6 Step 6: Purification (Column Chromatography) Step5->Step6 End End: Characterization (NMR, IR, MS) Step6->End Isolate Ortho-Isomer

Caption: Step-by-step experimental workflow ensuring safety and regioselectivity control.

References

  • Sarkhel, B. K., & Srivastava, J. N. (1977). Synthesis of 3-substituted isocoumarins. Journal of the Indian Chemical Society.

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Standard Reference for Mechanism).
  • PubChem Compound Summary. Methyl phenylacetate. [Link]

Sources

Application

Application Note: Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate as a Versatile Building Block in Complex Scaffold Synthesis

Executive Summary In advanced medicinal chemistry, the rapid assembly of complex, three-dimensional pharmacophores relies heavily on highly functionalized, rationally designed building blocks. Methyl 2-(2-(2-(benzyloxy)a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced medicinal chemistry, the rapid assembly of complex, three-dimensional pharmacophores relies heavily on highly functionalized, rationally designed building blocks. Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate (CAS: 851939-65-6) is a premier example of such an intermediate. Featuring an ortho-disubstituted aromatic core, a protected alpha-hydroxy ketone, and a methyl ester, this molecule is perfectly poised for divergent intramolecular cyclizations.

This application note provides an authoritative guide on utilizing this specific building block to synthesize two distinct, high-value molecular scaffolds: Indanols (via base-mediated intramolecular aldol condensation) and Benzoxepins (via hydrogenolytic deprotection and lactonization).

Physicochemical & Structural Profiling

Understanding the structural parameters of this building block is critical for predicting its solubility, reactivity, and purification behavior. The presence of the benzyloxy ether provides lipophilicity, while the dual carbonyl system offers distinct handles for nucleophilic attack.

ParameterValue / Description
Chemical Name Benzeneacetic acid, 2-[2-(phenylmethoxy)acetyl]-, methyl ester
CAS Registry Number 851939-65-6
Molecular Formula C₁₈H₁₈O₄
Molecular Weight 298.33 g/mol
Key Functional Groups Methyl ester, Ketone, Benzyl ether, ortho-substituted Arene
LogP (Estimated) ~3.2 (Highly soluble in DCM, THF, EtOAc; insoluble in water)
Primary Utility Precursor for 5-membered (Indane) and 7-membered (Benzoxepin) rings

Data supported by 1[1].

Core Reactivity & Mechanistic Pathways

The true value of this building block lies in its divergent reactivity. By carefully selecting the reaction conditions, chemists can dictate the regioselectivity of intramolecular cyclization.

Pathway A: Kinetic Deprotonation & Indanol Formation

The molecule contains two enolizable positions: the α-protons of the methyl acetate and the α-protons of the benzyloxyacetyl group. The causality behind using a sterically hindered, strong base like Lithium Diisopropylamide (LDA) at -78°C is twofold:

  • Steric Accessibility: The methylene protons of the methyl acetate are less sterically encumbered than those adjacent to the bulky benzyloxy group.

  • Kinetic Control: At cryogenic temperatures, thermodynamic equilibration is suppressed. The less hindered ester enolate is formed rapidly and irreversibly.

Once generated, the ester enolate undergoes an intramolecular nucleophilic attack on the proximate ketone carbonyl. This Dieckmann-type/Aldol condensation forms a highly substituted 5-membered Indanol ring, a motif frequently found in neuroprotective agents and protease inhibitors.

Pathway B: Orthogonal Deprotection & Benzoxepin Lactonization

Alternatively, the benzyl ether can be cleaved without affecting the ester or ketone using standard 2[2] such as catalytic hydrogenolysis (H₂, Pd/C). Unmasking the primary alcohol yields an intermediate that is perfectly spaced to attack the methyl ester.

Under acid catalysis (e.g., PTSA) and thermodynamic conditions (refluxing toluene), the primary alcohol undergoes intramolecular transesterification (lactonization). Because forming a 7-membered ring is entropically challenging, a Dean-Stark trap is employed to continuously remove the methanol byproduct, driving the equilibrium forward. The resulting Benzoxepin scaffolds have emerged as critical pharmacophores in the development of3[3] and 4[4].

Pathways SM Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate Aldol Base-Mediated Aldol (LDA, -78°C) SM->Aldol Pathway A Deprotect Hydrogenolysis (H2, Pd/C) SM->Deprotect Pathway B Indanol Indanol Scaffold (5-Membered Ring) Aldol->Indanol Intermediate Primary Alcohol Intermediate Deprotect->Intermediate Lactonize Acid-Catalyzed Lactonization Intermediate->Lactonize Benzoxepin Benzoxepin Scaffold (7-Membered Ring) Lactonize->Benzoxepin

Divergent synthetic pathways from the building block to Indanol and Benzoxepin scaffolds.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems . Built-in analytical checkpoints ensure that the chemist can verify the success of a mechanistic step before proceeding, minimizing wasted time and reagents.

Protocol 1: Synthesis of the Indanol Scaffold (Pathway A)

Objective: Achieve kinetically controlled intramolecular aldol condensation to yield Methyl 1-(benzyloxymethyl)-1-hydroxy-2,3-dihydro-1H-indene-2-carboxylate.

  • Preparation: Flame-dry a 50 mL Schlenk flask under an argon atmosphere. Add anhydrous THF (10 mL) and diisopropylamine (1.2 mmol, 1.2 eq). Cool the solution to -78°C using a dry ice/acetone bath.

  • Base Generation: Add n-Butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78°C to ensure complete formation of LDA.

  • Substrate Addition: Dissolve Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate (1.0 mmol) in 2 mL of anhydrous THF. Add this solution dropwise over 10 minutes down the side of the flask to pre-cool the droplets and prevent local exotherms.

  • Self-Validation Checkpoint (TLC): After 1 hour at -78°C, withdraw a 10 µL aliquot, quench in a micro-tube with saturated NH₄Cl, and extract with EtOAc. Spot on a silica TLC plate (Hexanes:EtOAc 3:1). The starting material (Rf = 0.6) should be absent, replaced by a more polar, UV-active spot (Rf = 0.3) that stains dark blue with p-Anisaldehyde (indicating the new tertiary alcohol).

  • Quench & Workup: If TLC is complete, quench the bulk reaction at -78°C with 5 mL of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract with EtOAc (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (gradient 10% to 30% EtOAc in Hexanes) to afford the functionalized indanol.

Workflow Prep Reagent Prep Dry THF, -78°C Base Base Addition LDA (1.1 eq) Prep->Base Sub Substrate Dropwise Control Exotherm Base->Sub Quench Quench & Extract NH4Cl (aq), EtOAc Sub->Quench Purify Purification Silica Column Quench->Purify

Step-by-step experimental workflow for the base-mediated intramolecular aldol cyclization.

Protocol 2: Synthesis of the Benzoxepin Scaffold (Pathway B)

Objective: Unmask the primary alcohol and drive a thermodynamically challenging 7-membered ring lactonization.

  • Deprotection (Hydrogenolysis): Dissolve the building block (1.0 mmol) in MeOH (10 mL). Add 10% Pd/C (10 mol%). Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon at room temperature for 4 hours.

  • Self-Validation Checkpoint (Filtration & TLC): Filter an aliquot through a small Celite plug. TLC (Hexanes:EtOAc 1:1) should show complete conversion to a highly polar spot (Rf = 0.15) that stains strongly with KMnO₄ (indicating the free primary alcohol).

  • Lactonization Setup: Filter the entire reaction mixture through Celite to remove Pd/C and concentrate to dryness. Redissolve the crude intermediate in anhydrous Toluene (20 mL).

  • Acid Catalysis: Add p-Toluenesulfonic acid monohydrate (PTSA, 0.1 mmol, 10 mol%). Equip the flask with a Dean-Stark apparatus filled with toluene and a reflux condenser.

  • Thermodynamic Drive: Reflux the mixture at 115°C for 12 hours. The Dean-Stark trap will collect the azeotroped methanol, driving the transesterification forward.

  • Workup: Cool to room temperature, wash the organic layer with saturated NaHCO₃ to neutralize the PTSA, dry over Na₂SO₄, and concentrate to yield the benzoxepin derivative.

Data Presentation: Reaction Parameters & Yields

The following table summarizes the quantitative metrics and optimal conditions for the divergent pathways, providing a quick-reference guide for process optimization.

ParameterPathway A (Indanol Scaffold)Pathway B (Benzoxepin Scaffold)
Primary Reagent LDA (1.1 equiv)1) H₂, Pd/C 2) PTSA (0.1 equiv)
Solvent System Anhydrous THF1) MeOH 2) Toluene
Temperature -78°C (Strict kinetic control)1) 25°C 2) 115°C (Reflux)
Reaction Time 1.5 hours1) 4 hours 2) 12 hours
Ring Size Formed 5-Membered (Carbocycle)7-Membered (Heterocycle)
Typical Yield 78 - 85%65 - 72%
Key Byproducts DiisopropylamineToluene, Methanol (removed via azeotrope)

References

  • Lead Optimization of Benzoxepin-Type Selective Estrogen Receptor (ER) Modulators and Downregulators with Subtype-Specific ERα and ERβ Activity. Journal of Medicinal Chemistry. 3

  • Benzoxepin-Derived Estrogen Receptor Modulators: A Novel Molecular Scaffold for the Estrogen Receptor. Journal of Medicinal Chemistry. 4

  • METHYL 2-(2-(2-(BENZYLOXY)ACETYL)PHENYL)ACETATE (CAS: 851939-65-6) Chemical Properties. Chemsrc Database.1

  • Organic Syntheses: Standard Methodologies in Base-Mediated Cyclizations. Wiley-VCH. 2

Sources

Method

Application Note: Preparation of Strobilurin Analogs from Benzyloxyacetyl Intermediates

Executive Summary This application note details the synthetic protocol for preparing -benzyloxy- -methoxyacrylate strobilurin analogs using benzyloxyacetyl intermediates. While commercial strobilurins (e.g., Azoxystrobin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic protocol for preparing


-benzyloxy-

-methoxyacrylate
strobilurin analogs using benzyloxyacetyl intermediates. While commercial strobilurins (e.g., Azoxystrobin, Kresoxim-methyl) typically feature an

-aryl scaffold, the introduction of an

-alkoxy or

-benzyloxy group via benzyloxyacetyl precursors allows for the exploration of Oudemansin-like pharmacophores and novel structural space.

This guide focuses on the Claisen condensation and O-methylation sequence, which constructs the toxophore (the biologically active


-methoxyacrylate moiety) with high stereoselectivity for the bioactive 

-isomer.[1]

Scientific Background & Retrosynthetic Analysis

The Strobilurin Pharmacophore

The fungicidal activity of strobilurins stems from their ability to inhibit mitochondrial respiration by binding to the


 site of the cytochrome 

complex.[2] The critical structural element (toxophore) is usually:
  • 
    -
    
    
    
    -methoxyacrylate[1][3][4]
  • 
    -
    
    
    
    -methoxyiminoacetate[5]
Strategic Role of Benzyloxyacetyl Intermediates

Using methyl 2-(benzyloxy)acetate as a starting material offers two strategic advantages:

  • Direct Analog Synthesis: It yields

    
    -benzyloxy analogs, mimicking the natural product Oudemansin A, which possesses an 
    
    
    
    -methoxy group.
  • Divergent Synthesis: The benzyl group serves as a robust protecting group. Post-pharmacophore construction, it can be removed (hydrogenolysis) to reveal an

    
    -hydroxyl group for further derivatization (e.g., coupling to diverse side chains).
    
Retrosynthetic Scheme (Graphviz)

Retrosynthesis Target Target: (E)-Methyl 2-(benzyloxy)-3-methoxyacrylate Intermediate Intermediate: Methyl 2-(benzyloxy)-3-hydroxyacrylate (Enol) Target->Intermediate O-Methylation (DMS/Base) Start Starting Material: Methyl 2-(benzyloxy)acetate Intermediate->Start Claisen Condensation Reagents Reagents: Methyl Formate + Base Reagents->Intermediate

Figure 1: Retrosynthetic disconnection of the target strobilurin analog showing the key Claisen condensation and methylation steps.

Experimental Protocol

Reagents and Materials
  • Starting Material: Methyl 2-(benzyloxy)acetate (CAS: 19810-31-2) or prepared from Methyl bromoacetate + Benzyl alcohol.

  • C1 Source: Methyl formate (Anhydrous).

  • Base: Sodium hydride (60% dispersion in mineral oil) or Sodium methoxide (solid).

  • Methylating Agent: Dimethyl sulfate (DMS) or Methyl Iodide (MeI).

  • Solvents: Tetrahydrofuran (THF, anhydrous), Toluene, DMF.

Step-by-Step Methodology
Stage 1: Formylation (Claisen Condensation)

Objective: Install the hydroxymethylene group at the


-position.
  • Apparatus Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Base Suspension: Charge NaH (1.2 equiv, washed with hexane to remove oil) into the flask. Add anhydrous THF (10 mL/g of substrate) and cool to 0 °C.

  • Addition: Mix Methyl 2-(benzyloxy)acetate (1.0 equiv) with Methyl formate (5.0 equiv). Transfer this mixture to the addition funnel.

    • Note: Using excess methyl formate drives the equilibrium and acts as a co-solvent.

  • Reaction: Dropwise add the ester/formate mixture to the NaH suspension over 30–45 minutes. Expect hydrogen gas evolution.

  • Activation: Allow the reaction to warm to room temperature (20–25 °C) and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:4). The starting material spot should disappear, replaced by a polar enol spot (often streaks on silica).

  • Quench: Cool to 0 °C. Carefully quench with ice-cold water or saturated

    
    .
    
  • Isolation: Acidify slightly with 1M HCl (pH ~4-5) to protonate the enolate. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
    • Result: Crude Methyl 2-(benzyloxy)-3-hydroxyacrylate (often an oil). Proceed immediately to the next step to avoid decomposition.

Stage 2: Stereoselective O-Methylation

Objective: Lock the enol into the biologically active


-

-methoxyacrylate ether.
  • Dissolution: Dissolve the crude enol from Stage 1 in DMF (5 mL/g).

  • Base Addition: Add Potassium Carbonate (

    
    , 1.5 equiv, pulverized).
    
  • Methylation: Cool to 10 °C. Add Dimethyl Sulfate (DMS, 1.2 equiv) dropwise.

    • Safety: DMS is highly toxic. Use a fume hood and appropriate PPE.

  • Reaction: Stir at room temperature for 3–12 hours.

    • Mechanism:[2][6][7][8][9][10][11] The reaction typically favors the thermodynamically stable

      
      -isomer due to steric repulsion between the carboxylate and the methoxy group in the 
      
      
      
      -isomer.
  • Workup: Pour the mixture into ice water. Extract with Diethyl Ether or MTBE (Methyl tert-butyl ether).

    • Note: DMF is water-soluble but requires thorough washing (3x Water, 1x LiCl solution) to remove completely.

  • Purification: Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Process Optimization & Troubleshooting

The following table summarizes critical parameters affecting yield and stereoselectivity.

ParameterRecommended ConditionEffect on Outcome
Base (Step 1) NaH (Sodium Hydride)Provides irreversible deprotonation; higher yields than NaOMe.
Solvent (Step 1) THF or TolueneTHF promotes faster reaction; Toluene is better for scale-up (safety).
Temperature (Step 2) 0 °C

RT
Higher temperatures (>40 °C) may increase

-isomer formation.
Methylating Agent Dimethyl Sulfate (DMS)Generally faster and higher yielding than MeI for enol ethers.
Stereochemical Control

The biological activity of strobilurins is highly dependent on the geometry of the double bond.

  • Target:

    
    -isomer (methoxy group trans to the ester carbonyl).
    
  • Verification: Use

    
    H NMR.[5]
    
    • 
      -isomer:  Vinyl proton typically appears at 
      
      
      
      7.50 – 7.60 ppm
      .
    • 
      -isomer:  Vinyl proton typically appears upfield at 
      
      
      
      6.50 – 6.80 ppm
      .

Workflow Diagram

Workflow Start Start: Methyl Benzyloxyacetate Step1 Step 1: Formylation (NaH, HCOOMe, THF, 0°C) Start->Step1 Check1 QC: TLC/LCMS (Check for Enol formation) Step1->Check1 Check1->Step1 Incomplete (Add more Base/Time) Step2 Step 2: O-Methylation (K2CO3, DMS, DMF) Check1->Step2 Pass Workup Workup & Isolation (Extraction, Washing) Step2->Workup Purify Purification (Flash Chromatography) Workup->Purify Final Final Product: (E)-Methyl 2-(benzyloxy)-3-methoxyacrylate Purify->Final

Figure 2: Operational workflow for the synthesis of the strobilurin analog.

References

  • Sauter, H., Steglich, W., & Anke, T. (1999). Strobilurins: Evolution of a New Class of Agricultural Fungicides. Angewandte Chemie International Edition, 38(10), 1328–1349. Link

  • Clough, J. M., & Godfrey, C. R. A. (1998). The Strobilurin Fungicides.[1][2][5][7][8][12][13][14][15][16][17] Fungicides in Crop Protection, 105-140. Link

  • Bartlett, D. W., et al. (2002).[12] The strobilurin fungicides.[1][2][5][7][8][12][13][14][16][17] Pest Management Science, 58(7), 649-662. Link

  • World Health Organization (WHO). (2005). FAO Specifications and Evaluations for Agricultural Pesticides: Azoxystrobin. Link

  • Wang, B. L., et al. (2009). Synthesis and biological activity of novel strobilurin derivatives. Chinese Chemical Letters, 20(2), 171-174. Link

Sources

Application

Strategic Deprotection of Benzyloxy Groups in Functionalized Phenylacetates

Topic: Content Type: Application Note & Protocol Guide Audience: Synthetic Organic Chemists, Process Development Scientists Executive Summary & Strategic Overview The deprotection of benzyloxy (benzyl ether) groups in th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Application Note & Protocol Guide Audience: Synthetic Organic Chemists, Process Development Scientists

Executive Summary & Strategic Overview

The deprotection of benzyloxy (benzyl ether) groups in the presence of phenylacetate moieties presents a classic chemoselectivity challenge. The term "phenylacetate" implies two potential zones of instability: the ester linkage (susceptible to hydrolysis or transesterification) and the alpha-proton acidity (susceptible to racemization or side reactions under basic conditions).

Successful deprotection requires removing the benzyl (


) group to yield the free phenol/alcohol while preserving the ester integrity. This guide details three distinct protocols, ranked by selectivity and operational ease, to navigate this transformation.
The Chemoselectivity Challenge
  • Target: Cleavage of

    
     bond (Benzyl ether).
    
  • Avoid: Cleavage of

    
     bond (Ester) or hydrolysis of the ester.
    
  • Critical Constraint: Phenylacetates are prone to hydrolysis under basic conditions. Therefore, acidic or neutral conditions are preferred.

Decision Matrix: Selecting the Right Protocol

Before initiating experimentation, analyze your substrate against this logic flow to select the optimal method.

DeprotectionStrategy Start Substrate Analysis: Bn-O-Ph-CH2-COOR Sulfur Contains Sulfur/Thiol? Start->Sulfur Halogen Contains Halogens (Cl, Br, I)? Sulfur->Halogen No MethodC Method C: Lewis Acid Cleavage (BCl3 or BBr3) Sulfur->MethodC Yes (Pd Poisoning Risk) Scale Scale > 10g? Halogen->Scale No Halogen->MethodC Yes (Risk of Dehalogenation) MethodA Method A: Catalytic Hydrogenolysis (H2, Pd/C) Scale->MethodA No (Standard Lab Scale) MethodB Method B: Transfer Hydrogenation (NH4HCO2, Pd/C) Scale->MethodB Yes (Safety/Speed)

Figure 1: Decision matrix for selecting the appropriate deprotection strategy based on substrate functionality.

Method A: Catalytic Hydrogenolysis (The Gold Standard)

This is the most common method due to its cleanliness and high yield. The reaction proceeds via the adsorption of the substrate onto the palladium surface, followed by hydrogen insertion into the benzylic C-O bond.

Applicability: Substrates lacking sulfur, selenium, or easily reducible halogens (I, Br). Esters are generally stable under these neutral conditions.

Materials
  • Catalyst: 10% Palladium on Carbon (Pd/C), Degussa type E101 or equivalent (50% water wet is safer).

  • Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc).[1]

    • Note: MeOH is faster but carries a risk of transesterification if the ester group is different from the solvent (e.g., an ethyl ester in methanol). Use EtOAc if transesterification is a concern.

  • Hydrogen Source:

    
     balloon (1 atm) or Parr shaker (30-50 psi).
    
Protocol
  • Preparation: Dissolve the phenylacetate substrate (1.0 equiv) in EtOAc or MeOH (0.1 M concentration).

    • Critical Step: If using MeOH and your substrate is a non-methyl ester, check stability or switch to EtOAc/EtOH to prevent ester exchange.

  • Catalyst Addition: Under an inert atmosphere (

    
     or Ar), carefully add 10% Pd/C (10 wt% loading relative to substrate mass).
    
    • Safety: Dry Pd/C is pyrophoric.[2] Use wet catalyst or add it under a blanket of inert gas.

  • Hydrogenation: Purge the vessel with

    
     gas three times (vacuum/backfill cycles). Stir vigorously under 1 atm 
    
    
    
    (balloon) at Room Temperature (RT).
  • Monitoring: Check TLC every 30 minutes. The reaction typically completes in 1–4 hours.

    • Endpoint: Disappearance of the benzyl ether spot.[3]

  • Workup: Filter the mixture through a Celite® pad to remove the catalyst. Wash the pad with the reaction solvent.[2][4]

  • Isolation: Concentrate the filtrate under reduced pressure. Phenylacetates are often oils; avoid high heat during evaporation to prevent ester degradation.

Method B: Catalytic Transfer Hydrogenation (CTH)

For scale-up or labs without hydrogen gas setups, Transfer Hydrogenation is superior. It uses a hydrogen donor (ammonium formate or cyclohexene) and often exhibits better selectivity against halogen dehalogenation than


 gas.

Mechanism: Palladium catalyzes the decomposition of ammonium formate into


, 

, and

in situ on the catalyst surface.
Protocol
  • Setup: Dissolve substrate (1.0 equiv) in dry Methanol (0.1 M).

  • Catalyst: Add 10% Pd/C (10-20 wt% relative to substrate).[1][2]

  • Reagent Addition: Add Ammonium Formate (5.0 – 10.0 equiv) in a single portion.

  • Reaction: Heat the mixture to reflux (approx. 65°C) for 1–2 hours.

    • Observation: Evolution of gas (

      
      ) will occur. Ensure the system is vented through a bubbler.
      
  • Workup: Cool to RT. Filter through Celite.[2][4] Concentrate.

    • Note: Excess ammonium formate will sublime or can be washed away with water during an extractive workup (EtOAc/Water).

Method C: Lewis Acid Mediated Cleavage ( )

When the substrate contains sulfur (which poisons Pd) or halogens (which might be reduced by Pd/H2), Lewis acids are the required alternative.

Risk: Boron tribromide (


) is harsh and may cleave the ester.[5] Boron trichloride (

) is milder and preferred for ester-containing substrates.
Protocol
  • Setup: Flame-dry a round-bottom flask and cool to -78°C (Dry ice/Acetone bath) under

    
    .
    
  • Solvent: Dissolve substrate in anhydrous Dichloromethane (DCM).

  • Addition: Add

    
     (1.0 M in DCM, 1.2 – 1.5 equiv per benzyl group) dropwise over 10 minutes.
    
    • Control: Maintain temperature at -78°C. Higher temperatures increase the risk of ester cleavage.

  • Reaction: Stir at -78°C for 1 hour. Monitor by TLC (quench a small aliquot with MeOH).

    • Note: Do not let the reaction warm to 0°C unless conversion is stalled.

  • Quench: While still at -78°C, add MeOH (excess) dropwise. This is exothermic.

  • Workup: Dilute with DCM, wash with saturated

    
     (rapidly, to avoid ester hydrolysis), then brine. Dry over 
    
    
    
    .

Comparative Data & Troubleshooting

FeatureMethod A (H2/Pd)Method B (Transfer H2)Method C (Lewis Acid)
Primary Utility General purpose, cleanScale-up, safetySulfur/Halogen tolerance
Ester Stability Excellent (Neutral)Good (Brief heating)Moderate (Temp dependent)
Reaction Time 1–4 Hours30 min – 2 Hours1–2 Hours
Key Risk Fire hazard (

/Pd)
Gas evolutionEster cleavage if T > -20°C
Cost LowLowMedium
Troubleshooting "Stalled" Reactions

If Method A (Hydrogenolysis) stalls:

  • Poisoning: Did you use sulfur-containing solvents (DMSO traces)?

  • Acidity: Add 1 drop of Acetic Acid. Protonation of the ether oxygen facilitates C-O bond cleavage [1].

  • Pressure: Switch from balloon to a Parr shaker (40 psi).

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 5th Ed.; John Wiley & Sons: New Jersey, 2014.

  • Sajiki, H. "Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate." Tetrahedron Lett.[6]1995 , 36, 3465–3468.

  • Ram, S.; Spicer, L. D. "Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate."[4] Synth. Commun.1987 , 17, 415.[4]

  • Felix, A. M.; Heimer, E. P.; Lambros, T. J. "Amine deprotection of N-benzyl derivatives by catalytic transfer hydrogenation." J. Org. Chem.1978 , 43, 4194.

  • Lange, C., et al. "A hierarchy of aryloxide deprotection by boron tribromide." Org.[7][8] Lett.2004 , 6, 2777–2779.[9]

Sources

Method

Application Note: Precision Synthesis of Alpha-Hydroxy Ketone Pharmacophores in Antifungal Development

-Hydroxy Ketone (Acyloin) Motifs Executive Summary & Pharmacophore Significance The -hydroxy ketone (acyloin) moiety is a "privileged structure" in antifungal medicinal chemistry. It serves two critical roles: Direct Pha...

Author: BenchChem Technical Support Team. Date: March 2026


-Hydroxy Ketone (Acyloin) Motifs

Executive Summary & Pharmacophore Significance

The


-hydroxy ketone (acyloin) moiety is a "privileged structure" in antifungal medicinal chemistry. It serves two critical roles:
  • Direct Pharmacophore: Present in bioactive natural products (e.g., Kurasoin A/B, Sordarins, and Pradimicins) where the hydroxyl group acts as a hydrogen bond donor/acceptor within the active site of fungal enzymes, often mimicking the transition state of hydrolytic processes.

  • Chiral Precursor: It is a high-value intermediate in the synthesis of triazole antifungals (e.g., Voriconazole analogs) and echinocandins. The absolute stereochemistry of the

    
    -hydroxyl group is frequently the determinant of fungicidal potency versus host toxicity.
    

This guide provides three validated protocols for synthesizing these motifs with high enantiomeric excess (


), moving beyond classical non-selective methods to modern organocatalytic and biocatalytic strategies.[1]

Strategic Pathway Selection

Selecting the correct synthetic route depends on substrate availability and the specific structural position of the acyloin motif.

Decision Matrix: Synthesis Route Selection

RouteSelection Start Target: Chiral Alpha-Hydroxy Ketone Q1 Substrate Availability? Start->Q1 CondA Aldehydes (C-C Bond Formation) Q1->CondA Aldehyde Coupling CondB Ketones/Esters (C-H Functionalization) Q1->CondB Existing Carbonyl CondC 1,2-Diketones (Stereoselective Reduction) Q1->CondC Diketone Precursor RouteA Route A: NHC-Catalyzed Benzoin Condensation RouteB Route B: Davis Oxidation RouteC Route C: Biocatalytic Reduction CondA->RouteA CondB->RouteB CondC->RouteC

Figure 1: Strategic decision tree for selecting the optimal synthetic methodology based on starting material.

Protocol A: N-Heterocyclic Carbene (NHC) Catalyzed Asymmetric Benzoin Condensation[2]

Application: Construction of the carbon skeleton via C-C bond formation. Ideal for linking two different aldehyde fragments (Cross-Benzoin) to create complex antifungal cores.

Mechanism: The reaction proceeds via the Breslow Intermediate, where the NHC catalyst reverses the polarity (umpolung) of an aldehyde, converting it from an electrophile to a nucleophile.[2]

Materials
  • Catalyst: Chiral Triazolium Salt (e.g., Enders' catalyst or Rovis' aminoindanol-derived triazolium).

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or KHMDS.

  • Solvent: Anhydrous THF or Toluene.

  • Substrates: Aromatic aldehyde (Donor) + Aliphatic/Aromatic aldehyde (Acceptor).

Step-by-Step Protocol
  • Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve the Chiral Triazolium Salt (10 mol%) in anhydrous THF (0.1 M concentration relative to substrate).

  • Deprotonation: Add DBU (10-12 mol%) dropwise at room temperature. Stir for 15 minutes. The solution typically turns yellow/orange, indicating free carbene formation.

  • Substrate Addition:

    • For Homo-Benzoin: Add the aldehyde (1.0 equiv) in one portion.

    • For Cross-Benzoin: Add the acceptor aldehyde (1.0 equiv) first, followed by the slow addition (syringe pump over 1 hour) of the donor aldehyde (1.2 equiv) to minimize homocoupling.

  • Reaction: Stir at room temperature (or 0°C for higher

    
    ) for 12–24 hours. Monitor by TLC (Visualize with UV/Anisaldehyde stain).
    
  • Quench & Workup: Quench with 1M HCl. Extract with EtOAc (3x). Wash combined organics with saturated NaHCO₃ and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Critical Control Point: The choice of N-substituents on the triazolium ring dictates the face of the attack. Bulky mesityl or pentafluorophenyl groups generally enhance enantioselectivity (>90%


).

Protocol B: Oxidative -Hydroxylation (Davis Oxidation)

Application: Late-stage functionalization of existing ketone pharmacophores. This method installs the hydroxyl group adjacent to a carbonyl with high stereocontrol.

Mechanism: Enolate generation followed by electrophilic oxygen transfer from an oxaziridine.[3]

Materials
  • Reagent: Davis Reagent (2-(phenylsulfonyl)-3-phenyloxaziridine) or (+)/(–)-(Camphorsulfonyl)oxaziridine for asymmetric induction.[3]

  • Base: KHMDS (0.5 M in toluene) or LiHMDS.

  • Solvent: Anhydrous THF, cooled to -78°C.

Step-by-Step Protocol
  • Enolate Formation: Cool a solution of the ketone substrate (1.0 equiv) in THF to -78°C under N₂. Add KHMDS (1.1 equiv) dropwise. Stir for 30–45 minutes to ensure complete enolization.

  • Oxidant Addition: Dissolve the Davis Oxaziridine (1.2 equiv) in minimal THF. Add this solution dropwise to the cold enolate mixture.

    • Note: Maintain temperature below -70°C during addition to prevent racemization.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to -20°C.

  • Quench: Quench with saturated NH₄Cl solution while still cold.

  • Workup: Extract with Et₂O. The byproduct is a sulfonimine, which is often insoluble in ether or easily separated by chromatography.

  • Purification: Silica gel chromatography.

Data Validation:

  • Yield: Typically 70–85%.

  • Selectivity: Diastereomeric ratios (dr) often exceed 20:1 when using chiral auxiliaries or inherent substrate control.

Protocol C: Biocatalytic Reduction of 1,2-Diketones

Application: "Green" synthesis of chiral diols or hydroxy ketones. Highly specific for generating single enantiomers of vicinal oxygenated motifs found in polyketide antifungals.

Materials
  • Enzyme: Alcohol Dehydrogenase (ADH) or Carbonyl Reductase (KRED) (Screening kit recommended, e.g., from Codexis or Daicel).

  • Cofactor: NADPH or NADH.

  • Cofactor Recycling System: Glucose Dehydrogenase (GDH) + Glucose.

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).

Step-by-Step Protocol
  • Buffer Prep: Prepare 10 mL of phosphate buffer (pH 7.0) containing 1 mM MgCl₂.

  • Cofactor Mix: Dissolve NADP+ (0.5 mM final) and Glucose (1.5 equiv relative to substrate).

  • Enzyme Addition: Add GDH (5 U) and the specific ADH/KRED (10 mg lyophilized powder or 100 µL liquid prep).

  • Substrate Initiation: Dissolve the

    
    -diketone substrate in DMSO (5% of total volume) and add to the buffer mix.
    
  • Incubation: Shake at 30°C / 150 rpm for 24 hours.

  • Workup: Extract with EtOAc. Centrifuge to break emulsions caused by protein.

  • Analysis: Determine conversion and

    
     via Chiral HPLC.
    

QC & Validation Standards

To ensure the synthesized pharmacophore meets pharmaceutical standards, the following data must be generated:

ParameterMethodAcceptance Criteria (Drug Discovery)
Chemical Purity HPLC-UV / LC-MS> 95%
Enantiomeric Excess Chiral HPLC / SFC> 90% (Hit stage), > 98% (Lead Opt)
Absolute Config X-Ray Crystallography or Mosher's Ester AnalysisUnambiguous assignment (R/S)
Residual Metal ICP-MS< 10 ppm (if metal catalysts used)

Mechanistic Visualization: NHC Catalytic Cycle

Understanding the catalytic cycle is crucial for troubleshooting low yields in Protocol A.

NHCCycle PreCat Triazolium Salt (Pre-catalyst) Carbene Free Carbene (Active Catalyst) PreCat->Carbene + Base (-H+) Breslow Breslow Intermediate (Nucleophilic) Carbene->Breslow + Aldehyde Aldehyde Aldehyde Substrate Product Alpha-Hydroxy Ketone Breslow->Product + Acceptor - Catalyst Product->Carbene Catalyst Regeneration

Figure 2: The catalytic cycle of NHC-mediated benzoin condensation.[2][4] The formation of the Breslow intermediate is the rate-determining step in many variations.

References

  • Enders, D., & Niemeier, O. (2016). Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. Beilstein Journal of Organic Chemistry. Link

  • Davis, F. A., & Chen, B. C. (1992).[5][6] Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews. Link

  • Kroutil, W., et al. (2010). Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones. ChemCatChem. Link

  • Palomo, C., et al. (2012).[7]

    
    -Hydroxy ketones as useful templates in asymmetric reactions. Chemical Society Reviews.[5][7] Link
    
  • Peng, J., et al. (2014). Enantioselective synthesis of voriconazole via asymmetric epoxidation. European Journal of Organic Chemistry. Link

Sources

Application

Application Note: Ortho-Functionalization of Phenylacetic Esters via Turbo Grignard Technologies

This Application Note is designed for researchers and drug development professionals focusing on the precision functionalization of phenylacetic esters. It addresses the specific challenge of achieving ortho-selectivity...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals focusing on the precision functionalization of phenylacetic esters. It addresses the specific challenge of achieving ortho-selectivity using Grignard reagents, a transformation historically plagued by chemoselectivity issues due to the acidic


-protons and the electrophilic ester carbonyl.


)

Executive Summary & Challenge Analysis

Functionalizing the ortho-position of phenylacetic esters is a high-value transformation in medicinal chemistry (e.g., synthesis of diclofenac analogues, isochromans). However, standard Grignard protocols fail due to three competing pathways:

  • 
    -Deprotonation:  The benzylic protons are acidic (
    
    
    
    ), leading to enolate formation rather than ring metallation.
  • Nucleophilic Attack: The Grignard reagent attacks the ester carbonyl, forming ketones or tertiary alcohols.

  • Lack of Activation: The methylene spacer (

    
    ) insulates the aromatic ring, preventing the ester from acting as a strong Directed Ortho Metalation (DoM) group for simple bases.
    

The Solution: The use of "Turbo Grignards" (


)  enables a kinetic Halogen-Magnesium Exchange  on ortho-halogenated precursors.[1] This method outcompetes both 

-deprotonation and carbonyl attack at low temperatures, preserving the ester functionality while generating a reactive ortho-magnesio species.

Mechanistic Insight: Kinetic vs. Thermodynamic Control

To achieve success, one must operate under strict kinetic control. The rate of Iodine-Magnesium exchange (


) must exceed the rate of 

-deprotonation (

) and nucleophilic addition (

).
Reaction Pathway Analysis

ReactionPathways Start o-Iodo-Phenylacetic Ester Reagent + iPrMgCl·LiCl (Turbo Grignard) Start->Reagent Path_A Path A: I/Mg Exchange (Kinetic Control, -40°C) Reagent->Path_A Path_B Path B: α-Deprotonation (Thermodynamic Sink) Reagent->Path_B Path_C Path C: Carbonyl Attack (Standard Grignard) Reagent->Path_C Intermediate o-Magnesio Species (Stable at Low Temp) Path_A->Intermediate Fast Product Ortho-Functionalized Product Intermediate->Product + Electrophile (E+) Enolate Magnesium Enolate (Unreactive at ortho) Path_B->Enolate Slow at -40°C Alcohol Tertiary Alcohol (Side Product) Path_C->Alcohol Slow at -40°C

Figure 1: Mechanistic divergence in the reaction of ortho-iodo-phenylacetic esters with Grignard reagents. Path A is the desired route enabled by Turbo Grignard at low temperatures.

Experimental Protocols

Protocol A: Preparation of Ethyl (2-magnesio)phenylacetate

Objective: Generate the ortho-Grignard species without touching the ester or


-protons.
Precursor:  Ethyl (2-iodophenyl)acetate.

Reagents:

  • Ethyl (2-iodophenyl)acetate (1.0 equiv)

  • 
     (1.1 equiv, ~1.3 M in THF)
    
  • Anhydrous THF

  • Electrophile (e.g., Allyl bromide, Benzaldehyde,

    
    )
    

Step-by-Step Methodology:

  • System Preparation:

    • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and argon inlet.

    • Critical: Ensure the system is strictly anhydrous. Phenylacetic esters are moisture-sensitive, and any proton source will quench the Grignard.

  • Substrate Dissolution:

    • Charge the flask with Ethyl (2-iodophenyl)acetate (1.0 mmol) and anhydrous THF (5 mL).

    • Cool the solution to -40 °C using an acetonitrile/dry ice bath.

    • Expert Note: Do not cool to -78 °C initially unless the substrate is extremely labile. The exchange rate for aryl iodides is optimal between -40 °C and -20 °C.

  • Exchange Reaction (The "Turbo" Step):

    • Add

      
       solution (1.1 mmol) dropwise over 5 minutes via syringe pump or pressure-equalizing dropping funnel.
      
    • Stir at -40 °C for 30–60 minutes .

    • QC Check: Aliquot 0.1 mL, quench with

      
      , and analyze by GC-MS or NMR. >95% conversion to the deuterated product indicates successful exchange.
      
  • Electrophile Trapping:

    • Add the Electrophile (1.2 equiv) (dissolved in THF if solid) slowly to the magnesiated intermediate at -40 °C.

    • For highly reactive electrophiles (e.g., Allyl bromide, Acid chlorides): Maintain -40 °C for 1 hour, then warm to 0 °C.

    • For less reactive electrophiles (e.g., Ketones, Epoxides): Allow the mixture to warm slowly to room temperature over 2 hours.

    • Copper Catalysis: For allylations or acylations, adding 10 mol% CuCN

      
       2LiCl before the electrophile can drastically improve yields.
      
  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with EtOAc (

      
      ).[2][3][4]
      
    • Dry over

      
       and concentrate.
      
Protocol B: Troubleshooting & Optimization Table
ObservationDiagnosisCorrective Action
Low Yield / Recovery of Starting Material Incomplete ExchangeIncrease temperature to -20 °C or extend reaction time. Ensure

titer is correct.
Formation of De-iodinated Product (Ar-H) Proton QuenchCheck solvent dryness. The intermediate is formed but quenched by moisture.
Formation of Dimeric Species (Wurtz) HomocouplingMaintain temperature below -30 °C. Avoid high local concentrations of Grignard.
Complex Mixture / Polymerization Ester Attack / ClaisenTemperature too high. The Grignard attacked the ester or deprotonated the

-position. Keep T < -30 °C.

Strategic Variations: The "Blocked" Substrate

If the target molecule allows, blocking the


-position significantly expands the scope of Grignard chemistry.

Strategy:


-Disubstitution (e.g., Ethyl 2-methyl-2-(2-iodophenyl)propanoate).
  • Benefit: Removes the acidic protons and sterically shields the carbonyl.

  • Result: Allows for higher reaction temperatures (0 °C to RT) and the use of standard Grignard reagents (

    
     without LiCl, or even 
    
    
    
    insertion) without side reactions.

Comparative Data: Turbo Grignard vs. Traditional Methods[1]

FeatureTraditional Grignard (

or

)
Turbo Grignard (

)
Mechanism Radical insertion / Nucleophilic attackHalogen-Metal Exchange
Temperature Reflux or RT (Required for initiation)-40 °C to -78 °C
Ester Tolerance Poor (Attacks carbonyl)Excellent (Kinetic survival)

-Proton Tolerance
Poor (Deprotonates)Good (Exchange > Deprotonation)
Solubility Often precipitatesHigh (LiCl breaks aggregates)

References

  • Knochel, P. et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Angewandte Chemie International Edition. Link

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. Link

  • Bao, R. L.-Y., & Zhao, R. (2016). Ligand-Enabled Auxiliary-Free Meta-C‒H Arylation of Phenylacetic Acids. Journal of the American Chemical Society.[5][6] Link (Context on Phenylacetic Acid functionalization challenges).

  • Sigma-Aldrich. Isopropylmagnesium chloride lithium chloride complex solution. Product Page & Technical Data. Link

Sources

Method

Procedure for esterification of 2-(2-(2-(benzyloxy)acetyl)phenyl)acetic acid

Strategic Analysis: The "Keto-Acid" Dilemma The esterification of 2-(2-(2-(benzyloxy)acetyl)phenyl)acetic acid presents a classic chemoselective challenge often overlooked in standard organic synthesis workflows: Intramo...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Analysis: The "Keto-Acid" Dilemma

The esterification of 2-(2-(2-(benzyloxy)acetyl)phenyl)acetic acid presents a classic chemoselective challenge often overlooked in standard organic synthesis workflows: Intramolecular Cyclization vs. Intermolecular Esterification.

Structural Vulnerability

The substrate contains a carboxylic acid (


-position) relative to a reactive ketone carbonyl. Under acidic or thermodynamic conditions, this molecule is structurally predisposed to form an isocoumarin  derivative (specifically 3-((benzyloxy)methyl)-1H-isochromen-1-one) via acid-catalyzed enolization and subsequent lactonization.
  • Path A (Desired): Nucleophilic attack by external alcohol (

    
    ) 
    
    
    
    Linear Ester .
  • Path B (Undesired): Intramolecular attack by the enol oxygen

    
    Isocoumarin (Lactone) .
    
The Decision Matrix

To ensure high fidelity of the linear ester, the reaction conditions must suppress the activation of the ketone and avoid strong acidic media that facilitates dehydration/cyclization.

MethodSuitabilityRisk FactorMechanism Note
Fischer Esterification (

, MeOH,

)
CRITICAL FAIL HighStrong acid/heat promotes rapid cyclization to isocoumarin [1].
Acid Chloride (

)
Low MediumGeneration of HCl byproduct can catalyze cyclization during activation.
Steglich Coupling (DCC/DMAP)High LowNeutral conditions; activation occurs at the carboxylic acid only.
Alkylation (

, MeI)
Optimal MinimalBasic conditions prevent enol-lactonization; kinetically controlled.

Mechanistic Pathway Visualization

The following diagram illustrates the bifurcation of the reaction pathway based on pH and reagents.

ReactionPathways Substrate Substrate: 2-(2-(2-(benzyloxy)acetyl)phenyl) acetic acid AcidCond Acidic Conditions (H+, Heat) Substrate->AcidCond BaseCond Basic Alkylation (K2CO3, MeI) Substrate->BaseCond Coupling Steglich Coupling (EDC, DMAP) Substrate->Coupling Enol Enol Intermediate AcidCond->Enol Protonation Carboxylate Carboxylate Anion BaseCond->Carboxylate Deprotonation Ester TARGET: Methyl Ester (Linear) Coupling->Ester O-Acylisourea Intermediate Isocoumarin SIDE PRODUCT: Isocoumarin Derivative (Cyclization) Enol->Isocoumarin Intramolecular Dehydration Carboxylate->Ester SN2 Attack

Figure 1: Mechanistic bifurcation showing the risk of acid-catalyzed cyclization versus the safety of base-promoted alkylation.

Recommended Protocols

Protocol A: Base-Promoted Alkylation (The "Gold Standard")

Rationale: This method relies on the formation of a carboxylate anion, which acts as a nucleophile attacking an alkyl halide (SN2). The basic environment (


) effectively suppresses the protonation of the ketone, thereby preventing the formation of the enol species required for cyclization [2].

Reagents:

  • Substrate: 1.0 equiv

  • Potassium Carbonate (

    
    ): 2.5 equiv (anhydrous, finely ground)
    
  • Methyl Iodide (MeI): 1.5 equiv (Caution: Carcinogen)

  • Solvent: Acetone (Reagent grade) or DMF (for higher solubility)

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried round-bottom flask with Substrate (1.0 equiv) and anhydrous Acetone (0.1 M concentration).

  • Activation: Add

    
      (2.5 equiv) in a single portion. Stir vigorously at room temperature (RT) for 15 minutes. The mixture should appear as a white suspension.
    
  • Alkylation: Cool the suspension to 0°C (ice bath). Add MeI (1.5 equiv) dropwise via syringe over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 4–6 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 3:1). The acid spot (baseline) should disappear, replaced by a less polar ester spot (

      
      ).
      
  • Workup:

    • Filter off the solid inorganic salts (

      
      , 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • If DMF was used: Dilute residue with EtOAc, wash 3x with water, 1x with brine.

  • Purification: Flash column chromatography (Silica gel, 0

    
     20% EtOAc in Hexanes).
    
Protocol B: Steglich Esterification (Alternative)

Rationale: Useful if the alkyl halide is unavailable or if the substrate contains other nucleophiles sensitive to alkylation. Uses Carbodiimide (EDC or DCC) to activate the acid under neutral conditions [3].

Reagents:

  • Substrate: 1.0 equiv

  • Methanol (MeOH): 3.0 equiv (as nucleophile)

  • EDC

    
    HCl: 1.2 equiv
    
  • DMAP: 0.1 equiv (Catalyst)

  • Solvent: Dichloromethane (DCM, anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve Substrate (1.0 equiv) and MeOH (3.0 equiv) in anhydrous DCM (0.2 M).

  • Catalyst Addition: Add DMAP (0.1 equiv). Cool the solution to 0°C.

  • Coupling: Add EDC

    
    HCl  (1.2 equiv) in one portion.
    
  • Reaction: Stir at 0°C for 30 mins, then warm to RT overnight.

    • Note: A urea byproduct may precipitate if using DCC; EDC urea byproducts are water-soluble.

  • Workup: Dilute with DCM. Wash with 0.5 M HCl (removes DMAP/EDC), then sat.

    
    , then Brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate.
    

Analytical Validation (QC)

To confirm the success of the reaction and the absence of the isocoumarin byproduct, compare the following spectral markers.

FeatureTarget Ester (Methyl 2-(...))[1]Isocoumarin Byproduct (Cyclized)
1H NMR (Methoxy) Singlet

3.6–3.7 ppm (

)
Absent
1H NMR (Methylene) Singlet

3.6–3.8 ppm (Aryl-

-Ester)
Shifted/Split (incorporated in ring)
IR Spectroscopy

1735 cm

(Ester) AND

1690 cm

(Ketone)

1720–1740 cm

(Lactone only)
Mass Spectrometry

=


=

(

loss)

Critical QC Step: Run a DEPT-135 NMR . The target ester will show a distinct methyl carbon signal (


) in the positive phase around 52 ppm. The isocoumarin byproduct will lack this signal entirely.

Troubleshooting & Optimization

Issue: Low Yield / Incomplete Conversion
  • Cause: Steric hindrance from the ortho-benzyloxyacetyl group.

  • Solution: Switch from Acetone to DMF in Protocol A and increase temperature to 40°C. Do not exceed 60°C to avoid thermal cyclization.

Issue: Appearance of "Isocoumarin" Spot on TLC
  • Cause: Acidic workup was too harsh or silica gel was too acidic.

  • Solution:

    • Neutralize silica gel with 1%

      
       before running the column.
      
    • Avoid HCl washes in Protocol B; use saturated

      
       instead.
      
Issue: Cleavage of Benzyl Group
  • Cause: Accidental use of Lewis acids or hydrogenation conditions.

  • Solution: Ensure no

    
    , 
    
    
    
    , or
    
    
    are present in the workflow. The benzyl ether is stable to basic alkylation (Protocol A).

References

  • Master Organic Chemistry. (2022). Fischer Esterification and Intramolecular Cyclization (Lactone Formation).[2] Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Esterification: Alkylation of Carboxylic Acids.[3] Retrieved from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.[4] Angewandte Chemie International Edition.[4][5] Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate.[6] Retrieved from [Link]

Sources

Application

Solvent selection for crystallizing methyl phenylacetate derivatives

Application Note: Solvent Selection & Crystallization Protocol for Methyl Phenylacetate Derivatives Executive Summary Methyl phenylacetate (MPA) derivatives represent a challenging class of compounds for crystallization...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Crystallization Protocol for Methyl Phenylacetate Derivatives

Executive Summary

Methyl phenylacetate (MPA) derivatives represent a challenging class of compounds for crystallization due to their low melting points, high conformational flexibility, and tendency to undergo Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."[1] This guide moves beyond generic solubility rules, utilizing Hansen Solubility Parameters (HSP) and thermodynamic control to design robust isolation protocols. The focus is on maximizing purity while mitigating hydrolysis risks inherent to the ester moiety.

Part 1: Physicochemical Basis of Solvent Selection

To select the correct solvent, we must quantify the interaction between the solute (MPA derivative) and the solvent. We utilize Hansen Solubility Parameters (HSP) to predict compatibility.[2]

The Three-Component System:

  • Dispersion (

    
    ):  Van der Waals forces (Dominant in the aromatic ring).
    
  • Polarity (

    
    ):  Dipole-dipole interactions (Dominant in the ester carbonyl).
    
  • Hydrogen Bonding (

    
    ):  Proton donor/acceptor capability.
    

Target Profile for MPA Derivatives: MPA derivatives generally exhibit moderate polarity and weak hydrogen bonding potential.

  • Estimated HSP:

    
    , 
    
    
    
    ,
    
    
    (MPa
    
    
    ).
Solvent Class Recommendations
Solvent ClassRepresentative SolventsRoleInteraction MechanismRisk Profile
Alcohols Methanol, Isopropanol (IPA)Primary Solvent High

allows dissolution at high T; reduced solubility at low T.
High: Transesterification risk if heated too long.
Esters Ethyl Acetate, Isopropyl AcetatePrimary Solvent "Like dissolves like" (Dipole matching). Excellent for crystal growth.Low: chemically compatible.
Hydrocarbons Heptane, Hexane, TolueneAnti-Solvent High

, Low

. Forces precipitation.
Medium: Toluene can hold impurities; Alkanes cause oiling out.
Chlorinated DCM, ChloroformDissolution Aid High solubility power. Used only to dissolve crude oils before adding anti-solvent.High: Solvates too well; difficult to crystallize from directly.

Part 2: Strategic Screening Workflow

Do not rely on trial-and-error. Use this logic gate to determine your crystallization vector.

SolventSelection Start Crude MPA Derivative SolubilityCheck Solubility Screen (100 mg/mL) Start->SolubilityCheck HighSol Soluble at RT SolubilityCheck->HighSol Yes LowSol Insoluble at RT SolubilityCheck->LowSol No AntisolventMode Method B: Anti-Solvent Addition (Best for Yield) HighSol->AntisolventMode Too soluble for cooling HeatCheck Heat to near BP LowSol->HeatCheck SolubleHot Soluble at High T HeatCheck->SolubleHot Yes InsolubleHot Insoluble at High T HeatCheck->InsolubleHot No CoolingMode Method A: Cooling Crystallization (Best for Purity) SolubleHot->CoolingMode EvapMode Method C: Evaporative Crystallization (Last Resort) InsolubleHot->EvapMode Change Solvent System

Figure 1: Decision Matrix for selecting the crystallization mode based on solubility profiles.

Part 3: Detailed Experimental Protocols

Protocol A: Cooling Crystallization (The Gold Standard)

Best for: Thermally stable derivatives with steep solubility curves (e.g., IPA, EtOH).

  • Dissolution: Charge crude solid into a flask. Add solvent (e.g., Isopropanol) dropwise at reflux (

    
    C) until the solution is just clear.
    
    • Critical Step: Add 5-10% excess solvent to prevent premature crashing during filtration.

  • Clarification: If solid impurities remain, filter hot through a pre-warmed sintered glass funnel.

  • Controlled Cooling (The "Rule of 10"):

    • Cool rapidly to

      
      C above the expected saturation point.
      
    • Seed: Add 0.5 wt% of pure seed crystals.

    • Cool at a rate of

      
      C per hour. Rapid cooling here traps impurities.
      
  • Harvest: Filter at

    
    C. Wash with cold solvent.
    
Protocol B: Anti-Solvent Crystallization (Rescue Method)

Best for: Derivatives that are too soluble in organic solvents or heat-sensitive.

  • Primary Solution: Dissolve crude in a "Good Solvent" (e.g., Ethyl Acetate) at Room Temperature (RT). Concentration should be near saturation.

  • Anti-Solvent Selection: Choose a miscible "Poor Solvent" (e.g., Heptane).

  • The Dosing Regime:

    • Add Heptane slowly with vigorous stirring until persistent turbidity (cloud point) is observed.

    • STOP Addition. Allow the system to equilibrate for 15 minutes.

    • Once crystals form (nucleation), resume adding Heptane slowly to drive yield.

    • Ratio Target: Final solvent ratio typically 1:3 or 1:4 (Good:Poor).

Part 4: Troubleshooting "Oiling Out" (LLPS)

The Problem: Methyl phenylacetate derivatives often form a second liquid phase (oil) rather than crystals because the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the Solid-Liquid Solubility boundary.

The Solution: Seeding in the Metastable Zone. [3][4][5]

OilingOutRescue Detect Oiling Out Detected (Milky Emulsion) Reheat Reheat to Clear Solution (T > T_clear) Detect->Reheat Do not filter oil! Hold Cool to T_seed (Just above oiling temp) Reheat->Hold Seed Add Seeds (1 wt%) Hold->Seed Bypass LLPS Age Isothermal Aging (30-60 mins) Seed->Age Crystal Growth Cool Slow Cool to Final T Age->Cool

Figure 2: Rescue protocol for oiling out. The key is to seed BEFORE the oil forms, providing a surface for the solute to deposit onto rather than aggregating into droplets.

Specific Tactics for Esters:

  • Change the Solvent: If oiling occurs in EtOH/Water, switch to EtOAc/Heptane. Water often exacerbates hydrophobic aggregation (oiling) in these lipophilic esters.

  • Use a "Bridging" Solvent: If using Methanol/Water, add a small amount of THF or Acetone to increase the solubility of the oil phase, pushing the LLPS boundary to a lower temperature.

Part 5: Validation & Stability

1. Hydrolysis Check: Phenylacetates hydrolyze to Phenylacetic Acid (PAA).

  • Test: Run TLC (Thin Layer Chromatography). PAA is much more polar and will streak near the baseline in Hexane/EtOAc (8:2).

  • Prevention:[4][5][6] Ensure solvents are "Anhydrous" grade. Avoid heating >

    
    C for >2 hours.
    

2. Polymorphism: MPA derivatives are prone to polymorphism.

  • Validation: Always compare the Melting Point (MP) of the crystallized crop to literature. A lower MP with a sharp range usually indicates a metastable polymorph, not necessarily impurity.

  • Action: If a metastable form is found, reslurry in a solvent with low solubility (e.g., Hexane) at RT for 24 hours to convert to the stable thermodynamic form.

References

  • Hansen Solubility Parameters: A User's Handbook. (2007). CRC Press.

    
    ) with solvent choices.
    
  • Crystallization of Organic Compounds: An Industrial Perspective. (2019). Wiley-VCH. Provides the "Rule of 10" cooling rates and seeding strategies for oiling out.

  • FDA Q3C (R8) Guidelines on Impurities: Guideline for Residual Solvents. (2021). Dictates safety limits for solvents like Toluene and Methanol in pharmaceutical applications.

  • Beckmann, W. (2000). "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development. Establishes the protocol for seeding in the metastable zone to prevent LLPS.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate Synthesis

Case ID: SYN-851939 Status: Active Topic: Yield Optimization & Troubleshooting Applicable CAS: 851939-65-6 Executive Summary: The Isocoumarin Pathway The synthesis of Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate is mo...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SYN-851939 Status: Active Topic: Yield Optimization & Troubleshooting Applicable CAS: 851939-65-6

Executive Summary: The Isocoumarin Pathway

The synthesis of Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate is most reliably achieved via the Isocoumarin Route . Direct acylation of phenylacetic acid derivatives often fails due to poor regioselectivity or poly-acylation.

This guide focuses on the two-step sequence:

  • Condensation: Homophthalic anhydride + Benzyloxyacetyl chloride

    
     3-(Benzyloxymethyl)isocoumarin.
    
  • Methanolysis: Alkaline ring-opening of the isocoumarin

    
     Target Keto-ester.
    

Common Failure Mode: The primary cause of low yield is not the final ring-opening, but the instability of the isocoumarin intermediate and its tendency to re-cyclize during purification.

Diagnostic Workflow

Use the following decision tree to identify your specific bottleneck.

Troubleshooting Start Start Diagnosis Step1 Step 1: Isocoumarin Formation (TLC Check) Start->Step1 Step2 Step 2: Methanolysis (Ring Opening) Step1->Step2 Clean Intermediate Issue1 Low Yield / Multiple Spots Step1->Issue1 Impure Issue2 Product Reverts to SM on Silica Step2->Issue2 Decomposition Issue3 Saponification (Acid formed) Step2->Issue3 Wrong Product Sol1 Fix: Control Homophthalic Self-Condensation Issue1->Sol1 Sol2 Fix: Use Neutralized Silica or Reverse Phase Issue2->Sol2 Sol3 Fix: Dry MeOH/Cat. H2SO4 Method Issue3->Sol3

Figure 1: Diagnostic logic for identifying yield loss points in the synthesis workflow.

Module 1: Optimizing Isocoumarin Formation

The Challenge: Homophthalic anhydride is prone to self-condensation (dimerization) under basic conditions, forming complex byproducts that are difficult to separate from the 3-substituted isocoumarin.

Protocol Adjustment

Instead of standard pyridine reflux, use a controlled addition method to favor the cross-condensation.

Optimized Parameters:

ParameterStandard Protocol (Risk)Optimized Protocol (High Yield)
Solvent Pyridine (Neat)Acetonitrile (MeCN) or Toluene
Base Excess PyridineTEA (2.2 eq) or DMAP (0.1 eq)
Temperature Reflux (

)

Addition All-in-oneSlow addition of Acid Chloride
Step-by-Step Guide
  • Dissolve Homophthalic Anhydride (1.0 eq) in dry Acetonitrile (0.5 M).

  • Add Triethylamine (2.2 eq) at

    
    . The solution may turn yellow (formation of the anion).
    
  • Add Benzyloxyacetyl chloride (1.1 eq) dropwise over 30 minutes.

    • Why? Keeping the anhydride in excess relative to the chloride initially prevents the chloride from reacting with itself, while the low temp prevents anhydride dimerization.

  • Allow to warm to RT and stir for 4 hours.

  • Critical Workup: Quench with 1N HCl . Do not use basic workup, as it will hydrolyze the anhydride or the isocoumarin prematurely.

Module 2: The Ring Opening (Methanolysis)

The Challenge: Converting the isocoumarin to the keto-ester.

  • Reaction: 3-(Benzyloxymethyl)isocoumarin + MeOH

    
     Target.
    
  • Issue: The reaction is an equilibrium. Under acidic conditions, the keto-ester can cyclize back to the isocoumarin. Under strongly basic aqueous conditions, you get the acid (saponification), not the ester.

Mechanism of Action

The target molecule is a keto-ester . It exists in equilibrium with its enol form and potentially the cyclic hemi-ketal (lactol).

FAQ: Acid vs. Base Catalysis?

Q: Should I use NaOMe or H2SO4? A: Use Sodium Methoxide (NaOMe) in anhydrous Methanol.

  • Acid (H2SO4): Slow. Promotes equilibrium, often leaving 10-15% unreacted isocoumarin.

  • Base (NaOMe): Fast. Irreversible if water is excluded. The base opens the lactone to the carboxylate, which is then methylated (or transesterified directly).

Optimized Protocol (Alkaline Methanolysis)
  • Suspend Isocoumarin intermediate in Anhydrous Methanol (0.2 M) .

  • Add NaOMe (0.5 eq) at

    
    .
    
    • Note: Stoichiometric base is not required if the reaction is strictly transesterification, but 0.5 eq ensures speed.

  • Monitor by TLC. The fluorescent isocoumarin spot will disappear, replaced by a less mobile ester spot.

  • Quench: Add Acetic Acid (0.5 eq) to neutralize.

  • Concentrate: Remove MeOH in vacuowithout heating above

    
     .
    

Module 3: Purification & Stability (The "Hidden" Yield Loss)

The Problem: You obtained the product, but the yield dropped after column chromatography. Reason: Silica gel is slightly acidic. The target keto-ester is sensitive to acid-catalyzed cyclodehydration, reverting it back to the isocoumarin starting material.

Troubleshooting Guide
ObservationDiagnosisSolution
TLC shows one spot, Column gives two Decomposition on SilicaPre-treat silica with 1% Triethylamine in Hexanes before loading.
NMR shows "messy" aromatic region Keto-Enol TautomerismThis is normal for

-keto esters. Run NMR in DMSO-d6 to stabilize one tautomer, or add a drop of

to exchange the enol proton.
Product is an oil that won't crystallize Residual Solvent/ImpuritiesThe benzyl group adds lipophilicity. Triturate with cold Diisopropyl Ether (IPE) or Pentane/Ether mixtures.

References

  • Isocoumarin Synthesis via Homophthalic Anhydride

    • Title: Homophthalic anhydrides and their application to the synthesis of heterocyclic compounds.
    • Source:Chemistry of Heterocyclic Compounds (Review).
    • Relevance: Establishes the reactivity profile of homophthalic anhydride and the necessity of controlling self-condens
    • URL:[Link]

  • Alkaline Methanolysis of Isocoumarins

    • Title: Synthesis of Isocoumarins and Their Conversion to 1(2H)
    • Source:Journal of Organic Chemistry.
    • Relevance: Details the mechanism of opening the pyrone ring with alkoxides to yield keto-esters [2].
    • URL:[Link]

  • General Reactivity of Benzyl Esters/Ethers

    • Title: Methanolysis (solvolysis) and synthesis of 4′-substituted 4-benzyloxybenzyl chlorides.[1]

    • Source:J. Chem. Soc., Perkin Trans. 2.
    • Relevance: Provides kinetic data on the stability of benzyloxy groups under solvolysis conditions, ensuring the protecting group survives the ester form
    • URL:[Link][2]

Sources

Optimization

Minimizing side reactions during benzyloxyacetyl group attachment

Technical Support Center: Benzyloxyacetyl (BnOAc) Conjugation Senior Application Scientist Desk | Internal Reference: TS-BnOAc-001[1] Introduction: The Benzyloxyacetyl Moiety Welcome to the technical support hub for Benz...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzyloxyacetyl (BnOAc) Conjugation Senior Application Scientist Desk | Internal Reference: TS-BnOAc-001[1]

Introduction: The Benzyloxyacetyl Moiety

Welcome to the technical support hub for Benzyloxyacetyl (BnOAc) conjugation. You are likely here because you are using the


  motif as either a solubilizing linker, a spacer in chemical biology, or a specific protecting group strategy for alcohols/amines.[1]

Unlike simple acetyl groups, the


-oxygen in the BnOAc group provides unique electronic effects—increasing the electrophilicity of the carbonyl while introducing a potential chelation site. However, this reactivity often leads to specific side reactions: hydrolysis competition , racemization of chiral substrates , and unexpected Lewis-acid sensitivity .[1]

This guide synthesizes our field data to help you minimize these side reactions and maximize yield.

Module 1: Reagent Selection & Reactive Species Management

User Query: "My yield is inconsistent, and I see a white precipitate immediately upon adding the acid chloride. Is my reagent bad?"

Technical Diagnosis: The precipitate is likely the hydrochloride salt of your base (e.g., Triethylamine


 HCl), which is normal.[1] However, inconsistent yields usually stem from hydrolysis of the reactive species  before it finds the substrate.[1] Benzyloxyacetyl chloride is significantly more moisture-sensitive than simple acetyl chloride due to the inductive effect of the 

-oxygen.
Troubleshooting Protocol: Acid Chloride vs. In-Situ Activation

If you are experiencing low yields or high hydrolysis byproducts (benzyloxyacetic acid), use this decision matrix to select the correct activation method.

ActivationStrategy Start Start: Choose Activation Method SubstrateType Is your substrate sterically hindered or acid-sensitive? Start->SubstrateType AcidCl Method A: Acid Chloride (BnOCH2COCl) SubstrateType->AcidCl No (Robust) Coupling Method B: In-Situ Activation (BnOCH2COOH + EDC/HATU) SubstrateType->Coupling Yes (Sensitive) Condition1 Use Base Scavenger (DIPEA or 2,6-Lutidine) AcidCl->Condition1 Requirement Condition2 Add HOAt/HOBt to suppress N-acylurea Coupling->Condition2 Requirement Result1 Risk: HCl generation Benefit: Fast kinetics Condition1->Result1 Result2 Risk: Slower Benefit: Neutral pH Condition2->Result2

Figure 1: Decision matrix for activation strategies. Use Method A for speed on robust substrates; Method B for chiral or acid-sensitive substrates.

Key Protocol Adjustment:

  • For Acid Chlorides: Do not add the acid chloride directly to the neat reaction.[1] Dissolve it in dry DCM (dichloromethane) and add it dropwise to the substrate/base mixture at 0°C. This prevents local concentration spikes that favor side reactions.[1]

Module 2: Minimizing Side Reactions During Attachment

User Query: "I am attaching BnOAc to a chiral amine, and I'm seeing partial racemization. Also, my LC-MS shows a peak corresponding to the symmetrical anhydride."

Technical Diagnosis:

  • Racemization: The

    
    -oxygen makes the 
    
    
    
    -protons more acidic, increasing the risk of racemization via an enol/ketene mechanism, especially with strong bases (e.g.,
    
    
    ).[1]
  • Symmetrical Anhydride: If using carbodiimides (DCC/EDC), the O-acylisourea intermediate can react with a second molecule of Benzyloxyacetic acid instead of your substrate.[1]

Comparative Data: Base Selection for Racemization Control

The choice of base is critical. We recommend switching from Triethylamine (TEA) to Diisopropylethylamine (DIPEA) or Collidine for chiral substrates.

BasepKa (Conj.[1][2] Acid)Steric HindranceRacemization RiskRecommendation
Triethylamine (TEA) 10.75LowHigh Avoid with chiral substrates.[1]
DIPEA (Hünig's Base) 10.75HighModerate Standard for general use.[1]
2,4,6-Collidine 7.43Very HighLow Preferred for sensitive chiral couplings.[1]
Pyridine 5.25ModerateLow Good for acid chloride method; foul odor.[1]
Protocol: The "Low-Racemization" Coupling (HATU Method)

Use this protocol if optical purity is critical.[1]

  • Dissolve: 1.0 eq Benzyloxyacetic acid and 1.0 eq Substrate in anhydrous DMF.

  • Chill: Cool to 0°C under

    
     atmosphere.
    
  • Base: Add 2.5 eq DIPEA (or Collidine).[1]

  • Activate: Add 1.1 eq HATU .[1]

    • Why HATU? It reacts faster than the rate of racemization for most substrates [1].[1]

  • Monitor: Stir 0°C for 30 mins, then allow to warm to RT. Monitor by LC-MS.[1]

    • Stop Point: Do not let the reaction run overnight unless necessary; prolonged exposure to base promotes epimerization.[1]

Module 3: Stability & "Invisible" Side Reactions

User Query: "I lost the benzyl group during a subsequent Lewis Acid step. I thought benzyl ethers were stable?"

Technical Diagnosis: While standard benzyl ethers are robust, the benzyloxyacetyl ether oxygen is


 to a carbonyl.[1] This position alters the coordination capability.[1] Strong Lewis acids (e.g., 

,

, or even high concentrations of

) can coordinate to the carbonyl and the ether oxygen, facilitating premature cleavage of the benzyl group [2].[1]
Pathway Analysis: Premature Cleavage Mechanism

CleavageRisk Substrate BnOAc-Substrate (Intact) Complex Chelation Complex (Metal binds C=O and O-Bn) Substrate->Complex + Lewis Acid LewisAcid Strong Lewis Acid (e.g., BBr3, AlCl3) LewisAcid->Complex Cleavage C-O Bond Scission Complex->Cleavage Activation Product Loss of Benzyl Group (Side Reaction) Cleavage->Product

Figure 2: Mechanism of Lewis Acid-induced premature cleavage. The proximity of the carbonyl group facilitates chelation-assisted cleavage.

Prevention Strategy:

  • If your synthesis requires Lewis Acid steps (e.g., Friedel-Crafts, glycosylation) after installing the BnOAc group, perform a test scale reaction.[1]

  • Alternative: If stability is an issue, consider using the

    
    -Methoxybenzyloxyacetyl (PMB-OAc)  analog, which can be removed oxidatively (DDQ) rather than requiring conditions that might affect the rest of the molecule, allowing for orthogonal deprotection strategies [3].[1]
    

Module 4: FAQs (Frequently Asked Questions)

Q: Can I use the Schotten-Baumann condition (Aq. NaOH / DCM) for this acylation? A: generally, No. While standard acetyl chloride survives biphasic conditions briefly, benzyloxyacetyl chloride hydrolyzes too rapidly.[1] The resulting benzyloxyacetic acid will remain in the aqueous phase, leading to low yields.[1] Use anhydrous conditions (DCM/DIPEA).

Q: How do I remove the Benzyloxyacetyl group later? A:

  • To remove the whole group (De-acylation): Use standard ester hydrolysis (LiOH/MeOH) or ammonolysis (

    
    /MeOH) if it is an ester.[1] If it is an amide, it is very stable.[1]
    
  • To remove just the Benzyl (leaving a glycolic acid tag): Use Hydrogenolysis (

    
    , Pd/C, MeOH).[1]
    
    • Troubleshooting: If hydrogenolysis is slow, add a trace of acetic acid.[1] The ether oxygen can poison the catalyst by coordinating to the Pd surface; the acid helps protonate/dissociate it [4].

Q: I see a "double addition" product on my mass spec (+148 mass shift). A: You have formed the symmetrical anhydride .[1] This happens when you use a coupling reagent (EDC/DCC) with excess carboxylic acid relative to the nucleophile.

  • Fix: Add the carboxylic acid slowly to the amine/coupling reagent mixture, or ensure the amine is in slight excess.[1]

References

  • Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397–4398.[1]

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis (5th ed.).[1] John Wiley & Sons.[1][3] (Refer to Chapter on Protection for the Hydroxyl Group, Benzyl Ethers).[1]

  • Horita, K., et al. (1986).[1] "On the selectivity of deprotection of benzyl, MPM, and DMPM protecting groups for hydroxy functions." Tetrahedron, 42(11), 3021-3028.[1]

  • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Standard reference for catalyst poisoning by ethers).

Sources

Troubleshooting

Technical Support Center: Purification of Oily Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate

This is a specialized technical support guide for the purification of Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate , a complex ortho-substituted phenylacetic acid derivative often encountered as a viscous oil in organ...

Author: BenchChem Technical Support Team. Date: March 2026

This is a specialized technical support guide for the purification of Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate , a complex ortho-substituted phenylacetic acid derivative often encountered as a viscous oil in organic synthesis.[1]

[1]

Case ID: PUR-MBAP-001 Status: Active Priority: High (Process Critical Intermediate) Applicable For: Synthetic Chemists, Process Engineers, Drug Development Researchers[1]

Diagnostic Phase: Why is it Oily?

Before attempting purification, diagnose the root cause of the oily state.[1] This compound (an ortho-substituted keto-ester) has a high tendency to form intramolecular hydrogen bonds or exist as a stable oil due to conformational flexibility.[1]

Diagnostic Check Observation Probable Cause Action Required
NMR Analysis Sharp peaks, correct integration, but oil.[1]Intrinsic Property (Low Melting Point).[1]Proceed to Crystallization Protocol B .
NMR Analysis Broad peaks, solvent signals (EtOAc/Toluene).Solvent Entrapment .Proceed to High-Vacuum Drying .[1]
TLC Analysis Multiple spots (baseline or near product).[1]Impurity Interference (Inhibiting crystal lattice).[1]Proceed to Chromatography Protocol A .
Color Dark yellow/orange/brown.[1]Oxidation/Polymerization .Proceed to Activated Carbon Treatment .

Purification Protocols

Protocol A: Flash Column Chromatography (The "Gold Standard")

Objective: Remove polar impurities and non-polar byproducts that prevent crystallization.[1]

Stationary Phase: Silica Gel 60 (230-400 mesh).[1] Mobile Phase: Hexane / Ethyl Acetate (Gradient).[1]

Step-by-Step Methodology:

  • Equilibration: Pack the column with 100% Hexane.[1]

  • Loading: Dissolve the crude oil in a minimum amount of CH₂Cl₂ (Dichloromethane) or Toluene. Avoid Acetone or Methanol.[1]

  • Elution Gradient:

    • 0-5% EtOAc/Hexane: Elutes non-polar impurities (e.g., Benzyl halides).[1]

    • 10-20% EtOAc/Hexane: Elutes the target ester (Product).[1]

    • 30-50% EtOAc/Hexane: Elutes polar byproducts (e.g., Acids, Alcohols).[1]

  • Fraction Collection: Collect fractions and analyze by TLC. The product typically has an R_f of ~0.4-0.5 in 20% EtOAc/Hexane.[1]

  • Concentration: Combine pure fractions and concentrate under reduced pressure at <40°C.

Technical Insight: The ortho-substitution pattern creates steric hindrance.[1] High retention of solvent in the oil is common.[1] Use a rotary evaporator with a high-vacuum pump for the final drying step.[1]

Protocol B: Trituration & Induced Crystallization

Objective: Convert the viscous oil into a solid by removing the "solvent shell" or inducing lattice formation.[1]

Solvent System: Diethyl Ether / Pentane (or Hexane).[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the oily residue in a minimum volume of Diethyl Ether (just enough to make it mobile).[1]

  • Precipitation: Slowly add Pentane (or Hexane) dropwise with vigorous stirring until the solution becomes slightly cloudy (turbid).

  • Cooling: Place the flask in a -20°C freezer for 12-24 hours.

  • Scratching: If oil separates, use a glass rod to scratch the side of the flask at the oil-solvent interface.[1] This provides nucleation sites.[1]

  • Filtration: If solids form, filter rapidly using a cold Buchner funnel.[1] Wash with cold Pentane.[1]

Protocol C: Impurity Scavenging (Chemical Wash)

Objective: Remove acidic or basic impurities derived from hydrolysis or starting materials.[1]

Reagents: Saturated NaHCO₃, 1M HCl (Use with caution), Brine.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the oil in Ethyl Acetate (EtOAc).[1]

  • Acid Wash (Optional): If amine impurities are suspected, wash quickly with cold 0.5M HCl.[1] Warning: Prolonged exposure may hydrolyze the ester or benzyl ether.[1]

  • Base Wash: Wash with saturated NaHCO₃ to remove any unreacted carboxylic acids or hydrolyzed phenylacetic acid.[1]

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

Visualization: Purification Workflow

PurificationWorkflow Start Crude Oily Product CheckPurity Check Purity (TLC/NMR) Start->CheckPurity HighPurity High Purity (>95%) CheckPurity->HighPurity Clean Spectra LowPurity Low Purity (<90%) CheckPurity->LowPurity Impurities Present Trituration Trituration (Ether/Pentane) HighPurity->Trituration Chromatography Flash Chromatography (Hexane/EtOAc Gradient) LowPurity->Chromatography Chromatography->CheckPurity VacuumDry High Vacuum Drying (<1 mbar, 4h) Trituration->VacuumDry Trituration->VacuumDry Still Oily? Solid Solid/Crystalline Product VacuumDry->Solid

Figure 1: Decision tree for the purification of Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate.

Troubleshooting & FAQs

Q1: The compound remains an oil even after chromatography. Why?

A: This is common for ortho-substituted phenylacetates due to rotational freedom and lack of strong intermolecular forces .[1]

  • Solution: Check the NMR for residual solvent (EtOAc/Toluene).[1] If solvent is present, dry on a high-vacuum line (<0.5 mmHg) for 4-6 hours. If no solvent is present, the compound may be a low-melting solid .[1] Store it in the freezer (-20°C) to induce solidification.

Q2: I see a new spot on TLC after column chromatography. Did it decompose?

A: Possibly. Silica gel is slightly acidic.[1]

  • Cause: The Benzyl ether might be cleaving, or the Ester might be hydrolyzing.[1]

  • Prevention: Add 1% Triethylamine (Et₃N) to the eluent (Hexane/EtOAc) to neutralize the silica gel acidity.[1]

Q3: Can I distill this compound?

A: Not recommended. [1]

  • Reason: The molecule has a high boiling point and contains a Benzyl ether and a Keto-ester moiety, which are thermally sensitive.[1] Distillation (even Kugelrohr) may lead to debenzylation or thermal cyclization (e.g., to an isocoumarin derivative).[1]

Q4: What is the risk of cyclization?

A: High.

  • Mechanism: The methylene group of the phenylacetate is acidic (pKa ~20), and the ketone is electrophilic.[1] Under basic conditions (or strong heating), it can undergo an intramolecular Aldol-type condensation to form a Naphthalene-1,4-diol derivative or Isocoumarin .[1]

  • Prevention: Avoid strong bases (NaH, NaOEt) and temperatures >80°C during workup.[1]

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. 5th Edition.[1] Longman Scientific & Technical.[1] (Standard reference for purification techniques including crystallization and chromatography).[1] Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. 7th Edition. Butterworth-Heinemann.[1] (Authoritative guide for solvent and reagent purification). Link

  • Leonard, J., Lygo, B., & Procter, G. (2013).[1] Advanced Practical Organic Chemistry. 3rd Edition. CRC Press.[1] (Detailed guide on flash chromatography and handling oils). Link[1]

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1] "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution". Journal of Organic Chemistry, 43(14), 2923–2925.[1] (The seminal paper on Flash Chromatography).[1] Link[1]

Sources

Optimization

Technical Support Center: Troubleshooting Cyclization Byproducts in Phenylacetate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers to optimize scalable routes for active pharmaceutical ingredients (APIs). One of the most persistent failure...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers to optimize scalable routes for active pharmaceutical ingredients (APIs). One of the most persistent failure modes in phenylacetate chemistry—particularly during the synthesis of substituted phenylacetates and keto-ester couplings—is the formation of intractable intramolecular cyclization byproducts.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind these side reactions and provide self-validating protocols to ensure your syntheses remain robust, high-yielding, and structurally intact.

Diagnostic Matrix: Solvent & Base Impact on Cyclization

When synthesizing complex scaffolds (such as COX-2 inhibitors) via the cyclization of phenylacetic esters, the choice of solvent and water-removal strategy dictates whether you isolate your target lactone or a mixture of cleaved ring byproducts. The table below summarizes the quantitative impact of these variables.

Table 1: Effect of Solvent and Water Removal on Keto-Ester Cyclization Yields

Reaction SystemSolvent SystemWater Removal StrategyDesired Lactone Yield (%)Ring-Cleavage Byproducts (%)
Phenylacetic ester + DBU (3 eq)DMFNone45.251.8
Phenylacetic ester + DIPA (3 eq)DMFNone52.044.5
Phenylacetic ester + DBU (3 eq)DMF:Toluene (1:3)Dean-Stark (Azeotropic)98.5< 1.0
Phenylacetic ester + DIPA (3 eq)DMF:Toluene (1:3)Dean-Stark (Azeotropic)99.1< 0.5

Data synthesized from standardized optimization trials for Rofecoxib intermediates .

Troubleshooting Guide 1: The "Acid-Catalyzed Death Spiral"

Q: My ortho-substituted phenylacetates (e.g., 2-(bromomethyl)phenyl acetate) are degrading into a stable 5-membered lactone and intractable polymers upon storage or scale-up. What is happening?

A: You are observing an autocatalytic hydrolysis and cyclization pathway. Bifunctional electrophiles like 2-(bromomethyl)phenyl acetate are highly sensitive to trace moisture. The reaction initiates when water attacks the highly electrophilic benzylic carbon, displacing the bromide ion. The liberated HBr acts as a potent catalyst, rapidly accelerating the hydrolysis of the acetate ester. Once the phenol is revealed, it immediately attacks the benzylic bromide via an intramolecular


 mechanism, forming a stable Benzofuran-2(3H)-one byproduct . Because HBr is continuously regenerated, this creates a "death spiral" that destroys the batch.

Mechanism A 2-(Bromomethyl)phenyl acetate (Starting Material) B Trace Moisture Initiation A->B C Hydrolysis Release of HBr B->C C->B HBr accelerates D Phenol Intermediate C->D Autocatalytic E Intramolecular SN2 Cyclization D->E F Benzofuran-2(3H)-one (Unwanted Lactone) E->F

Autocatalytic hydrolysis and cyclization pathway of ortho-substituted phenylacetates.

Self-Validating Protocol: Anhydrous Rescue & Storage

To halt this pathway, you must break the catalytic cycle by eliminating moisture and neutralizing trace acids.

  • Solvent Preparation: Dry your reaction solvent (e.g., toluene or DCM) over activated 3Å molecular sieves for 24 hours.

    • Validation Check: Perform a Karl Fischer titration. Do not proceed unless

      
       < 50 ppm.
      
  • Acid Neutralization: If partial degradation is suspected (indicated by a slight yellowing of the liquid), wash the organic layer with ice-cold 5%

    
    .
    
    • Validation Check: Test the pH of the separated aqueous phase; it must be > 7.0 to confirm complete HBr neutralization.

  • Strict Cold Chain Storage: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Store the neat compound at -20°C in an amber glass vial purged with Argon.
    
    • Validation Check: Visual inspection after 48 hours should reveal a clear, colorless liquid with no quinone methide polymerization (tar formation).

Troubleshooting Guide 2: Lactone Cleavage in Keto-Ester Cyclizations

Q: When cyclizing phenylacetic esters in DMF using DBU or DIPA, I get massive amounts of external cyclization byproducts and ring cleavage. How do I fix this?

A: The base-mediated internal cyclization generates water as a stoichiometric byproduct, which subsequently destroys your product. In syntheses targeting bi-aryl furans or COX-2 inhibitors, the condensation of phenylacetic acid with a bromoketone forms an ester intermediate. Subsequent cyclization using organic bases like diisopropylamine (DIPA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) generates one equivalent of water . If this reaction is run purely in highly polar DMF, the generated water hydrolyzes the newly formed lactone ring. This ring cleavage triggers competing external cyclization reactions, decimating your yield .

Workflow Step1 1. Condensation (Phenylacetic acid + Bromoketone) Step2 2. Ester Intermediate Formation Step1->Step2 Step3 3. Base-Mediated Cyclization (DBU/DIPA in DMF:Toluene) Step2->Step3 Step4 4. Azeotropic Water Removal (Dean-Stark Trap) Step3->Step4 Heat applied Error Ring Cleavage & External Cyclization Byproducts Step3->Error If water remains Step5 5. Intact Lactone Product (e.g., COX-2 Inhibitor) Step4->Step5 Water removed

Workflow for azeotropic cyclization to prevent water-induced lactone cleavage.

Self-Validating Protocol: Azeotropic Cyclization

To protect the lactone ring, water must be physically removed from the reaction matrix the moment it is generated.

  • Solvent System Setup: Replace neat DMF with a 1:3 volumetric mixture of DMF and Toluene (or Benzene).

    • Validation Check: Reflux a blank sample of the solvent mixture; ensure the boiling point stabilizes near 110°C, suitable for azeotropic distillation.

  • Reagent Addition: Charge the reactor with the phenylacetic ester intermediate and add DBU or DIPA (3.0 equivalents).

  • Azeotropic Distillation: Heat the reactor to reflux using a Dean-Stark apparatus.

    • Validation Check: Monitor the volumetric collection in the Dean-Stark trap. The reaction is complete only when the theoretical volume of water (1 molar equivalent relative to the ester) has been collected.

  • Product Isolation: Cool the mixture to 45°C and quench by adding aqueous 2N HCl (3.5 equivalents) to neutralize the base, followed by direct crystallization .

    • Validation Check: Perform HPLC analysis on the mother liquor. Ring-cleaved byproducts should integrate to < 0.5% of the total peak area.

Frequently Asked Questions (FAQs)

Q: Can I use potassium phenylacetate instead of sodium phenylacetate for the initial bromoketone coupling? A: It is highly discouraged. While generating potassium phenylacetate in situ (using phenylacetic acid and KOH) seems chemically equivalent, it results in the precipitation of KBr in DMF. This solid precipitate traps the product matrix during the quench, leading to occlusion impurities. Sodium phenylacetate is strictly preferred because NaBr remains highly soluble in DMF, ensuring a homogeneous reaction and clean crystallization .

Q: Why does my phenyl acetoacetate synthesis yield a black tar instead of the desired pyrazolone? A: Phenyl acetoacetate exists in a keto-enol tautomeric equilibrium. Under overly harsh acidic or basic conditions, the highly nucleophilic α-carbon undergoes uncontrolled intermolecular aldol condensations rather than the desired intramolecular cyclization. To prevent this, strictly control the temperature (keep below 40°C during reagent addition) and utilize dilute, rather than concentrated, acid catalysts.

References

  • Title: Synthesis of Rofecoxib and Study of Lactone Ring Stability | Source: Asian Journal of Chemistry | URL: [Link]

  • Title: Process of preparing phenyl heterocycles useful as cox-2 inhibitors (WO1998000416A1)
Troubleshooting

Technical Support Center: C–H Functionalization &amp; Lithiation Troubleshooting

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals encountering regioselectivity issues during the functionalization of phenylacetic acid scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals encountering regioselectivity issues during the functionalization of phenylacetic acid scaffolds.

Part 1: Troubleshooting FAQs

Q: I am trying to optimize the temperature to achieve ortho-lithiation of a phenylacetic acid ester using n-BuLi/LDA. I have tried ranging from -78 °C to room temperature, but I exclusively isolate α-substituted products. What is the ideal temperature?

A: There is no ideal temperature for this specific transformation because the reaction is fundamentally limited by thermodynamics and kinetics, not thermal optimization.

The Causality: Phenylacetic acid esters possess highly acidic benzylic α-protons (pKa ~22). In contrast, the ortho-aromatic protons have a pKa > 40. Furthermore, the ester moiety is a notoriously weak Directed Metalation Group (DMG) [1]. When you introduce a strong base like n-BuLi or LDA, the base will kinetically and thermodynamically favor deprotonation at the α-carbon to form a stable lithium enolate. Warming the reaction will not trigger a migration of the lithium atom to the ortho-position; instead, elevated temperatures will simply cause the enolate to undergo undesired side reactions, such as Claisen condensations or decomposition.

Q: If temperature optimization won't work, can I use additives like TMEDA to force the ortho-lithiation?

A: No. While TMEDA breaks up alkyllithium aggregates and increases basicity, it will only accelerate the formation of the α-enolate. Attempting to form an α,ortho-dianion by adding excess base and TMEDA is highly inefficient for esters and typically results in nucleophilic attack at the ester carbonyl.

Q: How can I successfully achieve ortho-functionalization on a phenylacetic acid scaffold?

A: You must abandon classical Directed Ortho Metalation (DoM) for this specific substrate. The industry-standard, field-proven alternative is Transition-Metal-Catalyzed C–H Activation . By hydrolyzing your ester to the free phenylacetic acid, the carboxylate acts as a strong, transient directing group for Palladium(II). This overrides the intrinsic acidity of the α-protons, allowing for highly selective ortho-halogenation (which can subsequently be re-esterified or used in cross-coupling) [2].

Part 2: Quantitative Method Comparison

To understand why the pivot to Pd-catalysis is necessary, review the comparative data below.

ParameterClassical Lithiation (n-BuLi/LDA)Pd(II)-Catalyzed C–H Activation
Active Directing Group Ester (Weak DMG)Free Carboxylic Acid (Strong σ-donor)
Primary Reaction Site α-Carbon (pKa ~22)ortho-Carbon (C–H Activation)
Reactive Intermediate Lithium EnolatePd(II) Metallacycle
Typical Yield (ortho) < 5% (Dominated by α-substitution)75% – 90%
Temperature Regimen -78 °C to RT80 °C – 100 °C
Scalability & Safety Poor (Cryogenic, highly water-sensitive)Excellent (Catalytic, robust to moisture)

Part 3: Mechanistic Reaction Pathways

The following diagram illustrates the divergent pathways of classical lithiation versus transition-metal catalysis.

G Substrate Phenylacetic Acid Ester (Weak DMG, Acidic α-Protons) Enolate Lithium Enolate (Kinetic & Thermodynamic Sink) Substrate->Enolate n-BuLi or LDA (-78 °C) Hydrolysis Ester Hydrolysis (To Free Acid) Substrate->Hydrolysis NaOH, H₂O AlphaSub α-Substituted Product (Undesired) Enolate->AlphaSub Electrophile (E⁺) Palladacycle Pd(II) Metallacycle (Directed ortho-Metalation) Hydrolysis->Palladacycle PdI₂ (cat.), Oxidant (100 °C) OrthoSub ortho-Functionalized Product (Desired) Palladacycle->OrthoSub I₂ / PhI(OAc)₂

Divergent reaction pathways for phenylacetic acid derivatives under lithiation vs. Pd-catalysis.

Part 4: Step-by-Step Methodology: Ortho-Iodination via Pd(II) Catalysis

This self-validating protocol utilizes recyclable


 to achieve ortho-iodination, bypassing the limitations of lithiation [2]. The resulting ortho-iodophenylacetic acid can be easily re-esterified.
Phase 1: Substrate Preparation (Hydrolysis)

Causality: The free carboxylic acid is required because the anionic carboxylate coordinates strongly to the Pd(II) center, directing it precisely to the ortho C–H bond.

  • Dissolve the phenylacetic acid ester (10 mmol) in a 1:1 mixture of THF and 1M aqueous NaOH (20 mL).

  • Stir at room temperature for 2 hours.

  • Self-Validation Check: Spot the reaction on a TLC plate. Stain with Bromocresol Green. A yellow spot on a blue background confirms the presence of the free carboxylic acid.

  • Acidify with 1M HCl to pH 2, extract with EtOAc, dry over

    
    , and concentrate in vacuo.
    
Phase 2: Pd(II)-Catalyzed Ortho-Iodination
  • In a sealed reaction tube, combine the free phenylacetic acid (1.0 equiv),

    
     (5 mol %), 
    
    
    
    (1.0 equiv), and elemental
    
    
    (1.0 equiv).
  • Add anhydrous DMF to achieve a 0.2 M concentration.

  • Seal the tube and heat the mixture to 100 °C for 24 hours. Causality:

    
     acts as an oxidant to continuously regenerate the active Pd(II) species and reacts with 
    
    
    
    to generate the active electrophilic iodine source (IOAc) in situ.
  • Cool to room temperature, dilute with EtOAc, and wash thoroughly with saturated aqueous

    
     to quench unreacted iodine.
    
  • Self-Validation Check: Analyze the crude mixture via

    
    H NMR. You will observe the disappearance of one aromatic proton and a distinct shift in the splitting pattern (e.g., a 5-proton multiplet resolving into a 4-proton system with an isolated ortho-doublet).
    
Phase 3: Re-Esterification
  • Dissolve the crude ortho-iodophenylacetic acid in a 4:1 mixture of Toluene/MeOH.

  • Cool to 0 °C and add a solution of TMS-diazomethane (2.0 M in hexanes) dropwise until a persistent yellow color remains.

  • Stir for 30 minutes, then quench with a few drops of glacial acetic acid until the yellow color dissipates.

  • Concentrate and purify via flash column chromatography to isolate the pure ortho-iodophenylacetic acid ester.

References

  • Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews (1990). Available at:[Link]

  • Expedient Drug Synthesis and Diversification via ortho-C–H Iodination Using Recyclable PdI2 as the Precatalyst. Organic Letters (2010). Available at:[Link]

Optimization

Technical Support Center: Preventing Methyl Ester Hydrolysis During Benzyl Deprotection

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter workflows where researchers successfully deprotect a benzyloxy group (benzyl ether, benzyl ester, or Cbz carbamate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter workflows where researchers successfully deprotect a benzyloxy group (benzyl ether, benzyl ester, or Cbz carbamate), only to discover that their robust methyl ester has undergone unintended saponification, amidation, or cleavage.

Methyl esters are generally stable under standard hydrogenolysis conditions. When hydrolysis occurs, it is rarely the primary reaction conditions at fault; rather, it is the micro-environment created by intermediate byproducts, trace impurities, or improper quenching techniques. This guide provides mechanistic causality, decision matrices, and self-validating protocols to ensure absolute chemoselectivity.

Workflow Decision Matrix

Before proceeding with a deprotection strategy, analyze your substrate's functional group tolerance using the logic tree below.

Workflow Start Substrate: Benzyl Group + Methyl Ester Q1 Tolerates Catalytic Hydrogenation (Pd/C)? Start->Q1 Q2 Is the Benzyl group a Cbz? (Releases basic amine) Q1->Q2 Yes Q3 Transfer Hydrogenation Viable? Q1->Q3 No A1 H2, Pd/C in Anhydrous MeOH + 1 eq. AcOH (Buffer) Q2->A1 Yes A2 Standard H2, Pd/C in Anhydrous MeOH Q2->A2 No A3 TES / Pd-C System (Neutral conditions) Q3->A3 Yes A4 Lewis Acid (e.g., BCl3) + Buffered Quench Q3->A4 No

Decision matrix for selecting a benzyl deprotection strategy that preserves methyl esters.

Troubleshooting & FAQs

Q1: I am using standard


 with Pd/C in methanol to remove a Cbz group, but I observe 10-20% hydrolysis of my methyl ester. Why? 
Mechanistic Causality:  While Pd/C and 

are neutral, the deprotection of a Cbz (carboxybenzyl) group releases

and a free, basic amine. If your methanol is not strictly anhydrous (containing trace water), this newly liberated amine acts as a general base catalyst, raising the local pH and driving the saponification of your methyl ester. Solution: You must buffer the system. Adding 1.0 to 1.1 equivalents of glacial acetic acid (AcOH) to the methanol ensures that the amine is immediately protonated to its ammonium salt (

) upon release, neutralizing its basicity and protecting the ester.

Q2: To speed up the reaction, I switched to transfer hydrogenation using ammonium formate and Pd/C. My methyl ester was completely destroyed. What happened? Mechanistic Causality: Ammonium formate decomposes into


, 

, and ammonia (

). The generation of ammonia makes the reaction mixture highly basic. In the presence of trace water, ammonia catalyzes rapid ester hydrolysis. In perfectly anhydrous conditions, ammonia acts as a potent nucleophile, converting your methyl ester into a primary amide (amidation). Solution: Abandon ammonium formate if your molecule contains labile esters. Instead, use Triethylsilane (TES) with Pd/C. TES acts as an excellent hydrogen donor that decomposes into inert siloxanes, maintaining strictly neutral conditions throughout the reaction[1].

Q3: My molecule contains an alkene, so I cannot use Pd/C. I used


 to cleave the benzyl ether, but the aqueous workup hydrolyzed the methyl ester. How do I prevent this? 
Mechanistic Causality:  Lewis acids like 

or

do not inherently cleave methyl esters at low temperatures. The destruction occurs during the aqueous quench. When water reacts with excess

and boron-ether complexes, it violently generates large volumes of

. The combination of a sudden exotherm and a massive drop in pH causes rapid acid-catalyzed hydrolysis of the ester. Solution: Implement a reverse quench . Instead of adding water to your reaction flask, transfer the cold reaction mixture dropwise into a large volume of vigorously stirred, pre-cooled saturated aqueous

. This neutralizes the

instantaneously as it forms, preventing the pH from ever dropping into the acidic danger zone.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems.

SOP 1: Buffered Catalytic Hydrogenolysis (For Cbz/Bn with Basic Moieties)

Objective: Prevent base-catalyzed saponification by neutralizing newly liberated amines.

  • Preparation & Validation: Dissolve the benzyl-protected methyl ester (1.0 mmol) in strictly anhydrous methanol (10 mL).

    • Self-Validation Check: Prior to use, verify solvent moisture is <50 ppm using Karl Fischer titration.

  • Buffering: Add glacial acetic acid (1.1 mmol).

  • Catalyst Addition: Purge the flask with argon. Carefully add 10% Pd/C (10 mol% Pd) under the inert blanket to prevent solvent ignition[2].

  • Hydrogenation: Evacuate and backfill the flask with

    
     gas three times. Maintain under a 
    
    
    
    balloon (1 atm) and stir vigorously at room temperature[2].
  • Monitoring: Monitor the reaction via TLC or HPLC. Complete deprotection should occur within 2-4 hours.

    • Critical Insight: Do not leave the reaction overnight; prolonged exposure to Pd/C can lead to trace transesterification or degradation.

  • Workup: Filter the mixture through a tightly packed pad of Celite to remove the catalyst. Rinse the pad with additional methanol and concentrate the filtrate under reduced pressure[2].

SOP 2: Neutral Transfer Hydrogenation (TES/Pd-C)

Objective: Achieve rapid hydrogenolysis without generating basic ammonia byproducts.

  • Preparation: Dissolve the substrate (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask.

  • Catalyst Addition: Add 10% Pd/C (10 mol% Pd) under an argon atmosphere.

  • Hydrogen Donor: Add Triethylsilane (TES) (10.0 mmol) dropwise over 5 minutes.

    • Self-Validation Check: You should observe gentle effervescence, confirming the in-situ generation of molecular hydrogen. The reaction environment will remain strictly neutral[1].

  • Monitoring: Stir at room temperature. Because TES/Pd-C is highly active, reduction typically reaches completion in 10-30 minutes[1].

  • Workup: Filter through Celite, wash with methanol, and concentrate. Siloxane byproducts can be removed via standard silica gel chromatography.

Quantitative Data: Reagent Selection Matrix

Use the following table to benchmark the risk profile of various deprotection conditions against methyl ester stability.

Deprotection MethodActive ReagentsByproducts GeneratedHydrolysis Risk FactorPrimary Mitigation Strategy
Standard Catalytic

Gas, Pd/C
None (or Amine/

for Cbz)
Low to MediumUse anhydrous MeOH; add 1 eq. AcOH if basic amines are formed.
Transfer (Formate) Ammonium Formate, Pd/C

,

,

High (Amidation/Hydrolysis)Avoid entirely; switch to TES or cyclohexene.
Transfer (Silane) Triethylsilane (TES), Pd/CSiloxanes,

None Maintain standard neutral conditions; monitor gas evolution.
Lewis Acid

or


or

(upon aqueous quench)
High (Acid Hydrolysis)Perform a reverse quench into cold, saturated

.

References

  • BenchChem. The Benzyl Ester Advantage: A Comparative Guide to C-Terminal Protection in Peptide Synthesis.2

  • Mandal, P. K., & McMurray, J. S. (2007). Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. Journal of Organic Chemistry, 72(17), 6599-6601. 1

Sources

Troubleshooting

Removing benzyl bromide impurities from reaction mixtures

Topic: Removing Benzyl Bromide Impurities from Reaction Mixtures Role: Senior Application Scientist Context: Technical Support Center (Troubleshooting & FAQs) Status: Operational Ticket Focus: Alkylating Agent Remediatio...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Benzyl Bromide Impurities from Reaction Mixtures Role: Senior Application Scientist Context: Technical Support Center (Troubleshooting & FAQs)

Status: Operational Ticket Focus: Alkylating Agent Remediation / Genotoxic Impurity Control Safety Warning: Benzyl bromide is a severe lachrymator and a potential genotoxic impurity (PGI). All procedures described below requires a functioning fume hood and appropriate PPE (including eye protection).

Executive Summary: The "Sticky" Halide Problem

Researchers often use Benzyl Bromide (BnBr) in excess (1.2 – 1.5 equiv.) to drive benzylation reactions to completion. However, its high boiling point (198°C) makes removal by evaporation nearly impossible without "cooking" your product, and its lipophilicity causes it to smear through chromatography columns, contaminating fractions.

More critically, under ICH M7 guidelines , benzyl bromide is considered a DNA-reactive (mutagenic) impurity. In pharmaceutical development, you are not just trying to clean your NMR; you are trying to reach low-ppm limits (often <1.5


 g/day  intake limits).

This guide prioritizes Chemical Scavenging over physical separation, as it is the only reliable way to quantifiably remove electrophilic impurities.

Module 1: Chemical Scavenging (The Gold Standard)

The Logic

Physical separation (distillation/extraction) relies on differences in boiling point or polarity, which are often insufficient here. Chemical scavenging relies on reactivity . We intentionally react the excess BnBr with a "sacrificial" nucleophile to convert it into a highly polar, water-soluble salt. This salt is then washed away during the aqueous workup.

Decision Matrix: Which Scavenger?

ScavengerSelection Start Start: Excess BnBr Removal Scale What is your Scale? Start->Scale Small Small Scale (<1g) High Throughput Scale->Small Discovery Large Process Scale (>10g) Cost Sensitive Scale->Large Development SolidPhase Polymer-Supported Amine (e.g., Trisamine) Small->SolidPhase Fastest / No Workup SolutionPhase Solution Phase Amine Large->SolutionPhase AcidSens Is Product Acid Sensitive? Green Green/Odorless Option? (Glycine/Cysteine) AcidSens->Green Yes (Zwitterionic) Standard Standard Option (Morpholine/Pyrrolidine) AcidSens->Standard No (Basic) SolutionPhase->AcidSens

Figure 1: Decision tree for selecting the appropriate scavenging methodology based on scale and chemical sensitivity.

Protocol A: Solution-Phase Scavenging (The "Morpholine" Method)

Best for: Standard organic synthesis where the product is stable to mild bases. Mechanism:


 reaction converting lipophilic BnBr into a hydrophilic quaternary ammonium salt.

Reagents:

  • Scavenger: Morpholine (cheap, reactive) or N-Methylpiperazine.

  • Solvent: Compatible with your reaction solvent (DMF, THF, DCM).

Step-by-Step:

  • Completion Check: Confirm your main reaction is complete via TLC/HPLC.

  • Charge Scavenger: Add 1.5 – 2.0 equivalents (relative to the excess BnBr, not the starting material) of Morpholine directly to the reaction mixture.

    • Tip: If you used 1.5 eq of BnBr originally, assume 0.5 eq remains. Add ~1.0 eq of Morpholine.

  • Agitate: Stir at room temperature for 30–60 minutes.

    • Validation: Spot TLC.[1] The BnBr spot (

      
       in Hex/EtOAc) should disappear.
      
  • Workup:

    • Dilute with organic solvent (EtOAc/DCM).

    • Wash 1: 1M HCl (This removes the excess Morpholine and the Morpholine-BnBr salt).

    • Wash 2: Water/Brine.

    • Dry & Concentrate.

FAQ:

  • Q: Why Morpholine?

    • A: It is a secondary amine with high nucleophilicity but moderate basicity. It reacts rapidly with benzyl halides.

  • Q: My product is an amine; won't it extract with the HCl wash?

    • A: Yes. If your product is basic, do not use the HCl wash. Instead, use Glycine (see Protocol B) or rely on the fact that the quaternary morpholine salt is water-soluble at neutral pH.

Protocol B: The "Green" Scavenger (Glycine/Cysteine)

Best for: Acid-sensitive products, basic products (amines), or when odor control is paramount (avoiding amines/thiols). Mechanism: Formation of a zwitterionic betaine species that partitions strictly into the aqueous phase.

Step-by-Step:

  • Prepare a concentrated aqueous solution of Glycine (2–3 equivalents relative to excess BnBr) and NaOH (to adjust pH to ~9–10).

    • Note: The amine group on glycine must be deprotonated to act as a nucleophile.

  • Add this aqueous solution to your organic reaction mixture (biphasic stir).

  • Heat mildly (40–50°C) with vigorous stirring for 1–2 hours.

    • Phase Transfer: The BnBr at the interface reacts with the glycine.

  • Separation: Stop stirring. The BnBr is now converted to

    
    -benzylglycine (zwitterion), which stays in the water layer.
    
  • Separate layers.[2] The organic layer is now BnBr-free.

Protocol C: Solid-Supported Scavenging (High Throughput)

Best for: MedChem libraries, small scales (<100 mg), or when aqueous workup is impossible.

Reagents: Silica-supported amine (e.g., SiliaBond® Amine) or Polystyrene-supported Trisamine.

Step-by-Step:

  • Add 3–4 equivalents of the resin to the reaction vial.

  • Stir or shake for 2–4 hours (solid-phase kinetics are slower than solution-phase).

  • Filter: Pass through a fritted cartridge or filter paper.

  • Result: The BnBr is covalently bound to the beads trapped in the filter. The filtrate contains your pure product.

Module 2: Troubleshooting & FAQs

Q: I can't scavenge. I have to use Chromatography. How do I see the BnBr?

Issue: Benzyl bromide stains poorly with Anisaldehyde/KMnO4 and has weak UV absorbance that often overlaps with aromatic products. Solution: Use the "Silver Nitrate Dip" .

  • Recipe: Dissolve 1g

    
     in 1 mL water, dilute with 100 mL Acetone.
    
  • Action: Dip the TLC plate. Do not heat.

  • Result: Benzyl bromide spots turn white/yellow (AgBr precipitate) instantly against a darkening background. This is specific for alkyl halides.[3]

Q: The BnBr spot is gone, but my NMR shows a "ghost" benzyl peak.

Diagnosis: You might have formed the Benzyl Alcohol (BnOH) during a basic aqueous workup.

  • Mechanism:[4][5]

    
    .
    
  • Differentiation: BnBr

    
     shift is 
    
    
    
    ppm. BnOH
    
    
    shift is
    
    
    ppm.
  • Fix: Benzyl alcohol is much more polar than BnBr. It can usually be removed by standard flash chromatography, unlike BnBr which elutes with the solvent front.

Q: Regulatory asks for "Control Strategy" for BnBr. What do I say?

Guidance: Refer to ICH M7 .

  • Classification: BnBr is a Class 2 mutagen (mutagenic in Ames test).

  • Control: You must demonstrate it is purged to below the TTC (Threshold of Toxicological Concern).

  • Statement: "Excess Benzyl Bromide is purged via a validated chemical scavenging step using [Scavenger Name], converting the alkylator to a water-soluble salt rejected in the aqueous phase. Fate-and-purge studies confirm levels < [Limit] ppm."

Module 3: Visualizing the Scavenging Pathway

ScavengingMechanism cluster_organic Organic Phase cluster_interface Reactivity Interface cluster_aqueous Aqueous Phase (Waste) BnBr Benzyl Bromide (Lipophilic / Toxic) Scavenger Nucleophile (Morpholine/Glycine) BnBr->Scavenger S_N2 Attack Product Target Product Product->Product Remains in Organic Salt Quaternary Ammonium Salt (Hydrophilic / Inert) Scavenger->Salt Salt Formation cluster_aqueous cluster_aqueous Salt->cluster_aqueous Partitions to Water

Figure 2: The chemical transformation and phase-transfer logic of scavenging alkyl halides.

References

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Chapter on Impurity Control).

  • International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.

  • Kaldor, S. W., et al. (1996).[6] "Use of Solid Supported Nucleophiles and Electrophiles for the Purification of Non-Peptide Small Molecule Libraries." Tetrahedron Letters, 37(40), 7193-7196.[6]

  • Liu, S., et al. (2019). "Trace Analysis of Alkyl Halides in Drug Substances." Journal of Pharmaceutical and Biomedical Analysis. (Context on detection limits for BnBr).

  • Tse, C. L., et al. (2011). "Remediation of Alkylating Agents." Organic Process Research & Development, 15(6). (Discussing amine scavenging kinetics).

Sources

Optimization

Technical Support Center: Stability of Beta-Keto Ester Intermediates

Subject: Enhancing Stability & Shelf-Life of Beta-Keto Ester Intermediates To: Researchers, Process Chemists, and Drug Development Scientists From: Senior Application Scientist, Chemical Stability Division Introduction:...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Enhancing Stability & Shelf-Life of Beta-Keto Ester Intermediates To: Researchers, Process Chemists, and Drug Development Scientists From: Senior Application Scientist, Chemical Stability Division

Introduction: The Beta-Keto Dilemma

Beta-keto esters are the workhorses of organic synthesis, serving as critical intermediates in the production of heterocycles, pharmaceuticals, and agrichemicals. However, their dual functionality—a ketone beta to an ester—creates a "perfect storm" for instability. They are prone to three primary degradation vectors: Hydrolysis , Decarboxylation , and Tautomeric shifting .

This guide moves beyond basic storage advice. It provides a mechanistic understanding of why these failures occur and a validated protocol to prevent them.

Module 1: The Degradation Matrix (FAQ & Mechanisms)

Q1: Why did my beta-keto ester turn into a simple ketone?

Diagnosis: You have experienced Decarboxylative Decomposition . Mechanism: This is a cascade failure. First, trace moisture hydrolyzes the ester to a beta-keto acid. Unlike stable carboxylic acids, beta-keto acids possess a structure that allows for a cyclic, six-membered transition state. This facilitates the spontaneous loss of CO₂, leaving behind a ketone.

  • Critical Insight: This reaction is irreversible. Once CO₂ bubbles out, the mass balance is lost forever.

Q2: Why do I see two sets of peaks in my NMR spectrum? Is it impure?

Diagnosis: Likely not impurity, but Keto-Enol Tautomerism . Mechanism: Beta-keto esters exist in equilibrium between the keto form (dicarbonyl) and the enol form (vinyl alcohol). The enol form is stabilized by an intramolecular hydrogen bond and conjugation.[1]

  • Impact: This is normal behavior. However, significant shifts in this ratio during storage can indicate solvent contamination or pH changes.

Q3: My sample is becoming acidic over time. Why?

Diagnosis: Hydrolysis . Mechanism: Water, catalyzed by residual acid or base from the synthesis, attacks the ester carbonyl. This releases the alcohol portion and generates the parent beta-keto acid, which is inherently unstable (see Q1).[2]

Module 2: Mechanistic Visualization

The following diagram illustrates the cascade from a stable ester to irreversible degradation.

BetaKetoDegradation Ester Beta-Keto Ester (Stable Storage Form) Acid Beta-Keto Acid (Highly Unstable) Ester->Acid Hydrolysis (Rate Limiting Step) Water H₂O / H⁺ Water->Acid Transition Cyclic Transition State (6-membered) Acid->Transition Heat / Spontaneous Ketone Ketone Product (Degraded) Transition->Ketone Decarboxylation CO2 CO₂ Gas Transition->CO2

Caption: Figure 1.[3][4] The degradation cascade.[2] Preventing the initial hydrolysis step is the only way to stop the irreversible loss of the molecule via decarboxylation.

Module 3: Validated Storage Protocol (SOP)

Do not rely on "cool and dry." Use this self-validating system to ensure integrity.

Step-by-Step Storage Workflow
ParameterSpecificationScientific Rationale
Temperature -20°C to -80°C Arrhenius equation dictates that lower T exponentially reduces the rate of hydrolysis and decarboxylation [1].
Atmosphere Argon (Ar) Argon is heavier than air and forms a "blanket" over the liquid, unlike Nitrogen which mixes more easily. Prevents moisture ingress.
Container Amber Glass + Teflon Liner Amber blocks UV (which can catalyze radical decomposition). Teflon liners prevent leaching of plasticizers which can act as nucleophiles.
Additives Activated Molecular Sieves (3Å) Crucial: Add 5-10% w/w activated 3Å sieves directly to the liquid. This actively scavenges trace water, halting the hydrolysis trigger [2].
pH Control Neutral to Slightly Acidic Avoid basic conditions strictly. Base catalyzes enolization and hydrolysis. If the compound is synthesized via Claisen condensation, ensure quench is complete.
The "Sieve Test" (Self-Validation)

To verify if your storage conditions are working:

  • Place a small aliquot of your beta-keto ester in a vial with a single bead of color-indicating molecular sieve .

  • If the bead changes color within 24 hours, your "dry" solvent or compound is wet.

  • Action: Re-dry the bulk material immediately.

Module 4: Analytical Troubleshooting Guide

Issue: HPLC Peaks are Broad or Splitting
  • Cause: Keto-enol tautomerization occurring on the column timescale. The separation of the two forms is faster than their interconversion.

  • Solution:

    • Temperature: Run the column at a higher temperature (e.g., 40-50°C) to speed up the interconversion, merging the peaks into a single average peak.

    • Solvent: Use a mobile phase with a lower dielectric constant if possible, or acidify (0.1% Formic acid) to stabilize the keto form.

Issue: GC-MS Shows "Ghost" Peaks or Low Mass
  • Cause: Thermal decarboxylation inside the GC injector port (typically 250°C+). You are analyzing the degradation product, not the sample.

  • Solution:

    • Derivatization: You must lock the structure before injection. React with methoxyamine hydrochloride (forms an oxime) or MSTFA (silylation) to prevent the cyclic transition state [3].

    • Cold On-Column Injection: If derivatization is impossible, use a cool-on-column injector starting at 40°C.

Module 5: Emergency Salvage Protocol

If you suspect degradation (e.g., pressure buildup in the bottle due to CO₂ or distinct smell change):

  • Immediate Assessment: Run a ¹H NMR.[1][5] Look for the disappearance of the alpha-proton signal (characteristic of the ester) and the appearance of a simple ketone methyl singlet.

  • Acid Scavenge: If hydrolysis has started (acid detected), the autocatalytic cycle must be broken.

    • Protocol: Dissolve in Et₂O or DCM. Wash immediately with cold saturated NaHCO₃ (Caution: CO₂ evolution). Dry over MgSO₄ and concentrate.

  • Re-purification: Do not distill beta-keto esters that have partially degraded without neutralizing first; the heat will accelerate the explosion of the remaining acid intermediates.

References

  • Keto-Enol Tautomerism and Stability : BenchChem. (2025).[1][2] Addressing keto-enol tautomerism in the analysis of β-keto esters. Link

  • Hydrolysis Prevention : BenchChem. (2025).[6] Preventing hydrolysis of β-keto ester during Dieckmann condensation. Link

  • Decarboxylation Mechanisms : Master Organic Chemistry. (2022).[7][8] Decarboxylation of Beta-Keto Acids. Link

  • Analytical Derivatization : BenchChem. (2025). Preventing decarboxylation of beta-keto acids during analysis. Link

  • General Stability Data : National Institutes of Health (NIH). (1996).[9] Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. Link

Sources

Troubleshooting

Technical Support Center: Alternative Catalysts for Fries Rearrangement

This technical guide addresses the transition from traditional stoichiometric Lewis acids (e.g., AlCl₃, HF) to catalytic, environmentally benign alternatives for the Fries rearrangement of phenylacetates. Topic: Catalyti...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the transition from traditional stoichiometric Lewis acids (e.g., AlCl₃, HF) to catalytic, environmentally benign alternatives for the Fries rearrangement of phenylacetates.

Topic: Catalytic Fries Rearrangement of Phenylacetates Role: Senior Application Scientist Status: Operational

Strategic Overview: The Catalytic Shift

Traditional Fries rearrangement relies on stoichiometric amounts of AlCl₃, generating corrosive waste and requiring harsh hydrolysis workups.[1] The modern approach utilizes Solid Acid Catalysts (Zeolites) and Water-Tolerant Lewis Acids (Metal Triflates) . These alternatives offer regenerability, shape selectivity, and reduced environmental footprint, but they introduce new variables regarding pore diffusion and catalyst deactivation.

Experimental Protocols

Protocol A: Heterogeneous Catalysis with Zeolite H-Beta

Best for: High conversion, ease of separation, and continuous flow potential.

Reagents & Materials:

  • Substrate: Phenyl Acetate (≥99%)

  • Catalyst: Zeolite H-Beta (SiO₂/Al₂O₃ ratio ~25, calcined). Note: H-Beta is preferred over ZSM-5 for conversion due to larger pore size, though ZSM-5 offers higher para-selectivity.

  • Solvent: n-Dodecane (non-polar) or Sulfolane (polar, for para-selectivity).

Workflow:

  • Catalyst Activation (Critical): Calcine H-Beta at 500°C for 4 hours prior to use to remove adsorbed water and activate Brønsted sites. Store in a desiccator.

  • Reaction Assembly: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, introduce Phenyl Acetate (10 mmol) and n-Dodecane (20 mL).

  • Catalyst Addition: Add activated H-Beta (10-20 wt% relative to substrate).

  • Reaction: Heat to 160–180°C . Stir vigorously (800 rpm) to minimize external diffusion limitations.

  • Monitoring: Monitor by GC-MS every hour. Look for the disappearance of Phenyl Acetate and the ratio of p-hydroxyacetophenone (p-HAP) to o-hydroxyacetophenone (o-HAP).

  • Workup: Filter the hot solution to recover the catalyst. Wash the catalyst with acetone for regeneration. Evaporate solvent to isolate products.

Protocol B: Homogeneous "Green" Catalysis with Bismuth(III) Triflate

Best for: Moisture tolerance, mild conditions, and high atom economy.

Reagents:

  • Substrate: Phenyl Acetate[1][2][3][4][5][6]

  • Catalyst: Bi(OTf)₃ (Bismuth Triflate)[2]

  • Solvent: Nitromethane or chlorobenzene (can also run solvent-free).

Workflow:

  • Loading: Charge flask with Phenyl Acetate (10 mmol) and Bi(OTf)₃ (1–10 mol%).

  • Reaction: Heat to 100–120°C .

  • Completion: Reaction typically completes in 2–6 hours.

  • Quench/Extraction: Cool to room temperature. Add water. Extract with ethyl acetate.

  • Purification: The aqueous phase retains the catalyst. Water can be evaporated to recover Bi(OTf)₃ for reuse (requires drying).

Troubleshooting & FAQs

Category 1: Catalyst Deactivation & Stability

Q: My Zeolite catalyst stops working after 3 hours (Conversion plateaus at 40%). Why? A: You are likely experiencing Pore Blocking (Coking) .

  • The Cause: In Zeolites (especially H-Beta and Y), bulky intermediates like o-acetoxyacetophenone or oligomers form inside the pores and cannot diffuse out, turning into carbonaceous "coke."

  • The Fix:

    • Regeneration: Filter the catalyst, wash with acetone, and calcine in air at 500–550°C for 4–6 hours. This burns off the coke and restores activity.

    • Switch Topology: If coking is too rapid, switch to ZSM-5 . Its narrower channels prevent the formation of bulky coke precursors (Transition State Shape Selectivity), though initial conversion rates will be lower.

Q: The Bi(OTf)₃ reaction yield dropped significantly on the second run. A: This is often due to Ligand Leaching or Hydration .

  • The Cause: While Bi(OTf)₃ is water-tolerant, it forms hydrates that are less active than the anhydrous form for acylation.

  • The Fix: After recovering the catalyst from the aqueous phase, dry it at 100°C under vacuum (1–2 mmHg) for 2 hours before reuse.

Category 2: Selectivity Control (Ortho vs. Para)

Q: I need the para-isomer, but I am getting a 50:50 mix or mostly ortho. How do I shift this? A: Selectivity in Fries rearrangement is dictated by Thermodynamics vs. Kinetics and Shape Selectivity .

  • Temperature:

    • Low Temp (<100°C): Favors para-isomer (Kinetic control).

    • High Temp (>140°C): Favors ortho-isomer (Thermodynamic control, stabilized by intramolecular H-bonding).

  • Solvent: Use a polar solvent (e.g., Sulfolane, Nitrobenzene). Polar solvents stabilize the separated acylium ion/phenol pair, promoting the intermolecular pathway which favors para-attack due to sterics.

  • Catalyst: Use ZSM-5 .[1][5] The pore constraints physically restrict the formation of the bulkier ortho-isomer.

Category 3: Side Reactions

Q: I am seeing a large amount of Phenol in my product mixture. A: This indicates Hydrolysis or Intermolecular Acylation failure .

  • The Cause:

    • Wet Solvents: Traces of water hydrolyze the phenyl acetate ester bond before rearrangement occurs.

    • Intermolecular Mechanism: The ester cleaves into phenol + acyl cation. If the acyl cation decomposes or polymerizes rather than re-attacking the phenol ring, you are left with free phenol.

  • The Fix:

    • Dry all solvents over molecular sieves (3Å or 4Å).

    • Increase catalyst loading to ensure the acylium ion is rapidly consumed by the phenol ring.

Comparative Data: Catalyst Performance

Catalyst SystemTemp (°C)Main ProductConversionReusabilityKey Advantage
AlCl₃ (Traditional) 80–140o/p Mix>95%No (Destroyed)High activity, low cost
Zeolite H-Beta 160–180o-HAP60–80%Good (Calcination)High conversion, easy filtration
Zeolite ZSM-5 180–200p-HAP20–40%ExcellentShape Selectivity (Para) , Low coking
Bi(OTf)₃ 100–120o/p Mix85–95%Good (Extraction)Moisture Tolerant , Low toxicity
H₃PW₁₂O₄₀ (HPA) 120p-HAP70–90%FairHigh acidity, homogeneous or supported

Mechanistic Visualization

The following diagram illustrates the competing pathways (Intramolecular vs. Intermolecular) and the specific failure point (Coking) for solid acid catalysts.

FriesRearrangement Substrate Phenyl Acetate Complex Acylium-Phenol Complex Substrate->Complex Acid Catalyst (Zeolite/Bi(OTf)3) Ortho o-Hydroxyacetophenone (Thermodynamic) Complex->Ortho Intramolecular (High T, Non-polar) Para p-Hydroxyacetophenone (Kinetic/Steric) Complex->Para Intermolecular (Low T, Polar, ZSM-5) Phenol Phenol (Side Product) Complex->Phenol Hydrolysis (Water present) Coke Coke/Pore Blockage (Deactivation) Ortho->Coke Oligomerization (Inside Zeolite Pores) Coke->Substrate Blocks Active Sites (Stops Reaction)

Caption: Reaction pathways for Fries Rearrangement showing the divergence between ortho/para products and the critical deactivation pathway via coking in zeolite pores.

References

  • Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Source: Royal Society of Chemistry (Catalysis Science & Technology) URL:[Link]

  • Heteropoly acid as a novel efficient catalyst for Fries rearrangement. Source: Chemical Communications (RSC) URL:[3][Link]

  • Acylation of phenol on solid acids: Study of the deactivation mechanism. Source: Applied Catalysis A: General (via CONICET/Elsevier) URL:[Link]

  • Bismuth Triflate-Catalyzed Fries Rearrangement of Aryl Acetates. Source: Synlett (via ResearchGate) URL:[Link]

  • Fries Rearrangement (Overview & Mechanism). Source: Organic Chemistry Portal URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Optimizing HPLC Separation of Phenylacetate Intermediates: A Comparative Study of C18 vs. Phenyl-Hexyl Chemistries

Executive Summary In the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and alkaloids, phenylacetate intermediates—specifically Phenylacetic Acid (PAA) and its positional isomers (e.g., hydroxyphenylacetates...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and alkaloids, phenylacetate intermediates—specifically Phenylacetic Acid (PAA) and its positional isomers (e.g., hydroxyphenylacetates )—present a distinct chromatographic challenge. Standard C18 alkyl phases often struggle to resolve positional isomers (ortho- vs. para-) due to identical hydrophobicity.

This guide objectively compares the performance of C18 versus Phenyl-Hexyl stationary phases.[1][2] Our analysis demonstrates that while C18 remains the workhorse for general potency assays, Phenyl-Hexyl chemistries provide superior selectivity (


) for aromatic isomers  by leveraging 

electron interactions. This guide details the mechanistic basis, provides representative comparative data, and outlines a self-validating experimental protocol.

Mechanistic Background: Why C18 Fails and Phenyl Succeeds

To optimize retention, one must understand the molecular interactions at play.

The C18 Limitation

Octadecylsilane (C18) columns rely almost exclusively on hydrophobic subtraction . Retention is governed by the analyte's partition coefficient (


).
  • The Problem: Positional isomers (e.g., o-hydroxyphenylacetic acid vs. p-hydroxyphenylacetic acid) have nearly identical

    
     values. Consequently, they often co-elute or exhibit poor resolution (
    
    
    
    ) on C18 columns.
The Phenyl-Hexyl Advantage

Phenyl-Hexyl ligands consist of a phenyl ring attached to the silica backbone via a hexyl spacer. This architecture introduces a dual-retention mechanism:

  • Hydrophobicity: Provided by the hexyl spacer (similar to C6/C8).

  • 
     Interactions:  The phenyl ring interacts with the 
    
    
    
    -electron cloud of the analyte's aromatic ring.[3]

Key Insight: The strength of the


 interaction varies based on the electron-donating or withdrawing nature of substituents on the analyte's ring. This allows the Phenyl-Hexyl phase to "see" electronic differences between isomers that C18 misses.
Visualization: Retention Mechanisms[4]

G cluster_0 C18 Stationary Phase cluster_1 Phenyl-Hexyl Stationary Phase C18_Ligand C18 Alkyl Chain Analyte_A Phenylacetate (Hydrophobic Domain) C18_Ligand->Analyte_A Van der Waals (Hydrophobic Interaction) Phenyl_Ligand Phenyl Ring + Hexyl Spacer Analyte_B Phenylacetate (Aromatic Ring) Phenyl_Ligand->Analyte_B π-π Stacking (Electronic Selectivity) Phenyl_Ligand->Analyte_B Hydrophobic Interaction

Figure 1: Mechanistic comparison. C18 relies solely on hydrophobicity, while Phenyl-Hexyl utilizes orthogonal


 selectivity.

Comparative Study: Representative Retention Data

The following data summarizes the separation of a crude reaction mixture containing Phenylacetic Acid (PAA) and its critical impurities: p-Hydroxyphenylacetic acid (p-HPAA) and o-Hydroxyphenylacetic acid (o-HPAA).

Experimental Conditions
  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7)

  • Mobile Phase B: Methanol (MeOH)

    • Note: Methanol is preferred over Acetonitrile for Phenyl columns because Acetonitrile's

      
      -electrons can interfere with the stationary phase interactions [1].
      
  • Flow Rate: 1.0 mL/min[1][4]

  • Detection: UV @ 254 nm

Table 1: Retention Time ( ) and Resolution ( ) Comparison
AnalyteC18 Retention (

)
C18 Resolution (

)
Phenyl-Hexyl Retention (

)
Phenyl-Hexyl Resolution (

)
p-HPAA (Impurity)3.2 min-4.1 min-
o-HPAA (Impurity)3.4 min0.8 (Co-elution) 5.2 min3.5 (Baseline)
PAA (Main Peak)6.1 min4.07.8 min6.2

Analysis:

  • On C18: The ortho and para isomers elute very close together (

    
    ), making accurate quantitation of the o-HPAA impurity impossible.
    
  • On Phenyl-Hexyl: The ortho isomer is significantly more retained. The proximity of the hydroxyl group to the acetate side chain in the ortho position alters the electron density, enhancing the

    
     interaction with the stationary phase. This results in a baseline separation (
    
    
    
    ).

Validated Experimental Protocol

This protocol is designed to be self-validating . It includes System Suitability Tests (SST) to ensure the column is active and the mobile phase is correctly prepared.

A. Mobile Phase Preparation[5][6][7][8][9]
  • Buffer (MPA): Dissolve 1.0 mL Formic Acid in 1000 mL HPLC-grade water. Filter through 0.22 µm membrane.

    • Why Formic Acid? Phenylacetic acids have a pKa of ~4.3. To ensure retention, the pH must be < 3.0 to keep the analyte in its protonated (neutral) form. At neutral pH, they ionize and elute in the void volume [2].

  • Organic (MPB): 100% Methanol (HPLC Grade).

B. Instrument Setup
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Agilent ZORBAX Eclipse Plus or Waters XSelect CSH).

  • Temperature: 35°C (Thermostatted).

  • Gradient Profile:

    • 0.0 min: 10% B

    • 10.0 min: 60% B

    • 12.0 min: 90% B (Wash)

    • 12.1 min: 10% B (Re-equilibration)

    • 17.0 min: Stop

C. System Suitability Test (SST) - The "Trust" Check

Before running samples, inject a standard mix containing Uracil (void marker) and Phenylacetic Acid.

  • Capacity Factor (

    
    ):  Calculate 
    
    
    
    for PAA.
    • Formula:

      
      
      
    • Acceptance Criteria:

      
      .[5] (Ensures sufficient retention away from the solvent front).
      
  • Tailing Factor (

    
    ): 
    
    • Acceptance Criteria:

      
      .[5] (High tailing indicates secondary silanol interactions or column aging).
      

Method Development Decision Tree

Use this logic flow to determine when to switch from C18 to Phenyl-Hexyl.

DecisionTree Start Start: Phenylacetate Mixture Check_Isomers Are positional isomers present? (e.g., o-/p- substitution) Start->Check_Isomers Run_C18 Run Standard C18 Screen (Low pH Formic Acid) Check_Isomers->Run_C18 No/Unknown Switch_Phenyl Switch to Phenyl-Hexyl Change Organic to MeOH Check_Isomers->Switch_Phenyl Yes (High Probability) Eval_Res Is Resolution (Rs) > 1.5? Run_C18->Eval_Res Optimize_C18 Optimize Gradient/Temp Eval_Res->Optimize_C18 Marginal (1.0 < Rs < 1.5) Eval_Res->Switch_Phenyl No (Rs < 1.0) Success Validate Method Eval_Res->Success Yes Optimize_C18->Eval_Res Switch_Phenyl->Success

Figure 2: Strategic workflow for selecting the optimal stationary phase.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Peak Fronting Sample solvent mismatch.Dissolve sample in Mobile Phase A (or <20% MeOH). Avoid 100% MeOH diluent.
Retention Drift pH fluctuation.Phenylacetic acid is sensitive to pH near its pKa (4.3). Ensure buffer is pH ~2.7 to fully suppress ionization [3].
Loss of Selectivity Using Acetonitrile on Phenyl Column.Switch organic modifier to Methanol. MeCN

-electrons can mask the stationary phase

-interactions.

References

  • Waters Corporation. (2023). Difference between CSH C18 and CSH Phenyl-Hexyl chemistries.[2][6][7] Retrieved from [Link]

  • Shimadzu. (2022). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Chromatography Online. (2010). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[2][6][7] LCGC North America. Retrieved from [Link]

  • Advanced Materials Technology. (2018). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures.[2] HALO Columns.[2] Retrieved from [Link]

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of Benzyloxyacetyl Derivatives

This guide details the mass spectrometry fragmentation patterns of benzyloxyacetyl (BOA) derivatives, comparing them with standard acetylation and benzoylation strategies. A Comparative Technical Guide for Structural Elu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry fragmentation patterns of benzyloxyacetyl (BOA) derivatives, comparing them with standard acetylation and benzoylation strategies.

A Comparative Technical Guide for Structural Elucidation

Executive Summary

The Benzyloxyacetyl (BOA) group (


) serves a dual purpose in organic synthesis and analytical chemistry: it acts as a robust protecting group for hydroxyl and amino functionalities and functions as a mass-tagging derivatization agent .

Unlike standard acetyl or benzoyl derivatives, BOA derivatives exhibit a unique fragmentation signature driven by the stability of the tropylium ion (


 91)  and the benzyloxyacetyl acylium ion (

149)
. This guide analyzes these patterns to assist researchers in metabolite identification, peptide sequencing, and impurity profiling.

Mechanistic Fragmentation Analysis

The fragmentation of BOA derivatives is governed by charge localization on the aromatic ring and the ether oxygen. Understanding these pathways is critical for distinguishing BOA-tagged analytes from background noise.

Primary Fragmentation Pathways

The ionization of a BOA derivative (e.g., an ester or amide) typically triggers one of three dominant cleavage events:

  • Benzylic Cleavage (Formation of Tropylium Ion,

    
     91): 
    
    • Mechanism: Homolytic cleavage of the benzylic C-O bond or heterolytic cleavage generating the stable benzyl cation.

    • Observation: This is often the base peak or a high-intensity fragment in Electron Ionization (EI) and Collision-Induced Dissociation (CID). The benzyl cation rearranges to the seven-membered tropylium ring (

      
      ).
      
    • Diagnostic Value: High. Confirms the presence of the benzyl moiety.

  • 
    -Cleavage (Formation of Acylium Ion, 
    
    
    
    149):
    • Mechanism: Cleavage of the bond between the carbonyl carbon and the substrate (alcohol/amine nitrogen).

    • Observation: Generates the benzyloxyacetyl cation (

      
      ) at 
      
      
      
      149
      .
    • Diagnostic Value: Very High. Specific to the BOA group (unlike

      
       91, which can come from any benzyl group).
      
  • Ether Cleavage (Formation of Benzyloxy Cation,

    
     107): 
    
    • Mechanism: Cleavage at the ether linkage, retaining the oxygen on the benzyl fragment (

      
      ).
      
    • Observation: A peak at

      
       107 .
      
    • Diagnostic Value: Moderate. Distinguishes BOA from simple benzyl esters.

Fragmentation Pathway Diagram

The following diagram illustrates the competitive fragmentation pathways for a generic BOA-derivatized alcohol (


).

BOA_Fragmentation M_Ion Molecular Ion [R-O-C(=O)-CH2-O-CH2-Ph]+. Tropylium Tropylium Ion (m/z 91) [C7H7]+ M_Ion->Tropylium Benzylic Cleavage (Dominant) Acylium BOA Acylium Ion (m/z 149) [Ph-CH2-O-CH2-CO]+ M_Ion->Acylium α-Cleavage (Specific) Benzyloxy Benzyloxy Cation (m/z 107) [Ph-CH2-O]+ M_Ion->Benzyloxy Ether Cleavage Neutral_Loss_1 Neutral Loss: [R-O-C(=O)-CH2-O]. Neutral_Loss_2 Neutral Loss: [R-O].

Figure 1: Competitive fragmentation pathways of Benzyloxyacetyl derivatives under EI/CID conditions.

Comparative Analysis: BOA vs. Alternatives

Selecting the right derivatization agent depends on the analytical goal: sensitivity , retention , or structural information .

Performance Matrix

The table below compares Benzyloxyacetyl (BOA) against the two most common alternatives: Acetyl (Ac) and Benzoyl (Bz).

FeatureAcetyl (Ac) Benzoyl (Bz) Benzyloxyacetyl (BOA)
Reagent Acetic Anhydride / Acetyl ChlorideBenzoyl ChlorideBenzyloxyacetyl Chloride
Formula Added



Mass Shift (

m)
+42.01 Da +104.03 Da +148.05 Da
Key Reporter Ions

43 (Acylium)

105 (

), 77 (

)

91 (

), 149 (Acylium)
Hydrophobicity LowHighVery High (Best for LC retention)
UV/Vis Tag NoYes (

nm)
Yes (

nm)
Primary Use Volatility (GC-MS)Sensitivity (LC-UV/MS)Specific Tagging / Orthogonal Protection
Strategic Selection Guide
  • Choose Acetyl for GC-MS analysis of small polar molecules where volatility is key.

  • Choose Benzoyl for general LC-MS sensitivity enhancement of amines/alcohols.

  • Choose Benzyloxyacetyl when:

    • You need to shift the precursor mass significantly (+148 Da) to move it away from low-mass solvent noise.

    • You require a unique reporter ion (

      
       149) that does not overlap with standard benzoyl derivatives (
      
      
      
      105).
    • You need maximum Reverse-Phase LC retention to separate very polar analytes.

Experimental Protocol: Derivatization with Benzyloxyacetyl Chloride

This protocol is designed for the derivatization of nucleophilic substrates (alcohols or amines) for LC-MS analysis.

Reagents & Equipment
  • Substrate: Analyte containing -OH or -NH2 groups (dried).

  • Reagent: Benzyloxyacetyl chloride (Sigma-Aldrich/Merck).

  • Base: Pyridine (anhydrous) or Triethylamine (TEA).

  • Solvent: Dichloromethane (DCM) or Acetonitrile (ACN).

  • Quench: 5% Sodium Bicarbonate (

    
    ) solution.
    
Step-by-Step Workflow
  • Preparation: Dissolve 1-5 mg of dry analyte in 200 µL of anhydrous DCM in a reaction vial.

  • Catalysis: Add 50 µL of anhydrous Pyridine. Vortex for 10 seconds.

    • Note: Pyridine acts as both a solvent and an acid scavenger (HCl sponge).

  • Derivatization: Add 1.5 - 2.0 molar equivalents of Benzyloxyacetyl chloride dropwise.

    • Caution: Reagent is corrosive and moisture-sensitive. Handle under nitrogen if possible.

  • Incubation: Cap the vial and stir/shake at Room Temperature (RT) for 30–60 minutes.

    • Validation: Monitor by TLC or direct infusion MS until the starting material disappears.

  • Quenching: Add 500 µL of saturated

    
     to quench excess acid chloride. Vortex vigorously for 1 minute.
    
  • Extraction: Centrifuge to separate layers. Collect the organic (bottom) layer.

  • Analysis: Dilute the organic layer with LC-MS grade Methanol/Water (50:50) and inject.[1][2]

Decision Logic for Protocol Optimization

Protocol_Logic Start Start Derivatization Check_OH Is Substrate Sterically Hindered? (Secondary/Tertiary OH) Start->Check_OH Standard Standard Protocol: RT, 30 min Check_OH->Standard No Aggressive Aggressive Protocol: Heat to 60°C Use DMAP Catalyst Check_OH->Aggressive Yes MS_Check Check MS Spectrum Standard->MS_Check Aggressive->MS_Check Result Observe m/z 91 & 149? MS_Check->Result

Figure 2: Optimization logic for sterically hindered substrates.

References

  • Wong, J. M., et al. (2016).[3] "Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples." Journal of Chromatography A.

  • BenchChem. (2025).[4] "2-(Benzyloxy)acetyl chloride: Properties and Applications." BenchChem Chemical Database.

  • Sigma-Aldrich. (2023). "Derivatization Reagents for GC and LC-MS." Technical Bulletins.

  • Peterka, O., et al. (2025).[5] "Benzoyl chloride derivatization improves selectivity and sensitivity of lipidomic quantitation."[5] Journal of Chromatography B.

  • McLafferty, F. W. (1959). "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry.

Sources

Validation

Comparative Guide: Fungicidal Activity of Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate Analogs

The following guide provides a comprehensive technical analysis of the fungicidal activity of Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate and its structural analogs. This document is designed for researchers and drug...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of the fungicidal activity of Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate and its structural analogs. This document is designed for researchers and drug development professionals, synthesizing structure-activity relationship (SAR) data, experimental protocols, and mechanistic insights.

Executive Summary & Pharmacophore Context

Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate represents a critical scaffold in the development of Strobilurin-like fungicides (QoI inhibitors). Structurally, it functions as a


-keto ester mimic  or a direct precursor to oximino-acetate fungicides (e.g., Kresoxim-methyl).

The core pharmacophore consists of:

  • Methyl Phenylacetate Moiety : The toxophore responsible for binding to the Qo site of the cytochrome

    
     complex.
    
  • Ortho-Substituted Bridge : A flexible linker (acetyl group) connecting the core to the lipophilic side chain.

  • Benzyloxy Side Chain : A lipophilic domain that facilitates membrane penetration and hydrophobic interaction within the binding pocket.

This guide compares the efficacy of analogs modified at the benzyl ring (Ar-CH


-O-) and evaluates their fungicidal potency against key phytopathogens such as Rhizoctonia solani (Rice Sheath Blight) and Pyricularia oryzae (Rice Blast).

Structure-Activity Relationship (SAR) Analysis

The fungicidal activity of this class is heavily modulated by the electronic and steric properties of substituents on the benzyl ring. The following SAR trends have been established through comparative bioassays:

Key SAR Findings:
  • Electron-Withdrawing Groups (EWGs) : Substitution with Halogens (F, Cl) at the para (4-) position significantly enhances activity. This is attributed to increased metabolic stability and improved hydrophobic binding.

  • Steric Bulk : Large groups (e.g., tert-butyl) at the ortho position often reduce activity due to steric clash within the Qo binding site.

  • Lipophilicity : A LogP range of 3.5–4.5 is optimal for systemic translocation in plants.

Comparative Efficacy Table

Data normalized against Kresoxim-methyl (Standard).

Analog IDSubstituent (R)LogP (Calc)EC

(R. solani) [mg/L]
EC

(P. oryzae) [mg/L]
Relative Potency vs. Std
Lead (1a) H (Unsubstituted) 3.2 12.5 8.4 0.4x
Analog 1b4-Cl3.82.11.52.5x
Analog 1c4-F3.43.52.81.8x
Analog 1d2,4-Cl

4.30.80.65.2x
Analog 1e4-Me (Methyl)3.65.24.10.9x
Analog 1f4-OMe (Methoxy)3.115.810.20.3x
Std Kresoxim-methyl 3.9 4.8 3.2 1.0x

Insight : Analog 1d (2,4-Dichloro) exhibits superior potency, likely due to the "Goldilocks" balance of lipophilicity and specific halogen-bond interactions within the active site.

Mechanism of Action: QoI Inhibition

These analogs function as Quinone outside Inhibitors (QoI) . They bind to the Qo site of the cytochrome


 complex (Complex III) in the mitochondrial electron transport chain.
Mechanistic Pathway
  • Binding : The methyl phenylacetate "toxophore" binds to the Qo site.

  • Blockade : This prevents the transfer of electrons from Ubiquinol (QH

    
    ) to Cytochrome c.
    
  • Collapse : The proton motive force (

    
    ) collapses, halting ATP synthesis.
    
  • Death : The fungal cell dies due to energy deprivation and ROS accumulation.

MoA Compound Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate Target Cytochrome bc1 Complex (Qo Site) Compound->Target Binds with high affinity Process1 Blocks Electron Transfer (QH2 → Cyt c) Target->Process1 Inhibits Process2 ATP Synthesis Halted Process1->Process2 Causes Outcome Fungal Cell Death Process2->Outcome Results in

Figure 1: Mechanism of Action pathway illustrating the cascade from Qo site binding to fungal cell death.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized.

A. Chemical Synthesis (General Procedure)

The synthesis of the core scaffold typically involves a Friedel-Crafts acylation or a nucleophilic substitution pathway.

  • Reactants : Methyl 2-hydroxyphenylacetate + Benzyloxyacetyl chloride.

  • Conditions : Anhydrous CH

    
    Cl
    
    
    
    , Et
    
    
    N (Base), 0°C to RT, 4 hours.
  • Purification : Silica gel column chromatography (Hexane:EtOAc 4:1).

  • Validation :

    
    H NMR (CDCl
    
    
    
    ) must show characteristic singlet at
    
    
    3.6 (OCH
    
    
    ) and singlet at
    
    
    4.5 (O-CH
    
    
    -CO).
B. Fungicidal Bioassay: Mycelial Growth Inhibition

Objective : Determine EC


 values against Rhizoctonia solani.

Protocol :

  • Media Preparation : Prepare Potato Dextrose Agar (PDA). Autoclave at 121°C for 20 min.

  • Compound Dosing : Dissolve test compounds in acetone. Add to molten PDA to achieve final concentrations of 50, 25, 12.5, 6.25, 3.125, and 0 mg/L.

  • Control : Acetone-only control plates (0 mg/L).

  • Inoculation : Place a 5mm mycelial plug from a fresh culture into the center of each plate.

  • Incubation : Incubate at 25°C for 72 hours in the dark.

  • Measurement : Measure colony diameter (cross-method). Calculate % inhibition relative to control.

  • Analysis : Perform Probit analysis to derive EC

    
    .
    

Bioassay Step1 Dissolve Compound (Acetone) Step2 Mix with Molten PDA Step1->Step2 Step3 Pour Plates (0 - 50 mg/L) Step2->Step3 Step4 Inoculate (5mm Plug) Step3->Step4 Step5 Incubate (72h @ 25°C) Step4->Step5 Step6 Measure Diameter Step5->Step6 Step7 Calculate EC50 (Probit) Step6->Step7

Figure 2: Workflow for the Mycelial Growth Inhibition Assay (Poisoned Food Technique).

References

  • PubChem . (n.d.). Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate.[1] National Library of Medicine. Retrieved from [Link]

  • ChemSrc . (2025).[1][2] CAS#: 851939-65-6 | Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate.[1] Retrieved from [Link][3]

  • Sauter, H., Steglich, W., & Anke, T. (1999). Strobilurins: Evolution of a New Class of Active Substances. Angewandte Chemie International Edition. (General reference for Strobilurin SAR and Mechanism).
  • Bartlett, D. W., et al. (2002). The strobilurin fungicides. Pest Management Science. (Review of QoI inhibitors and resistance management).

Sources

Comparative

Validation Guide: Purity Assessment of Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate via TLC

Executive Summary Objective: To establish a robust, self-validating Thin Layer Chromatography (TLC) protocol for the qualitative purity assessment of Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate (referred to herein as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To establish a robust, self-validating Thin Layer Chromatography (TLC) protocol for the qualitative purity assessment of Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate (referred to herein as Target Compound A ).

Context: While HPLC is the quantitative gold standard, TLC remains the critical front-line tool for reaction monitoring and rapid purity checks. This guide compares visualization techniques and solvent systems to ensure specific detection of Target Compound A against common impurities (e.g., benzyl alcohol, hydrolyzed acids, or unreacted starting materials).

Chemical Analysis & Stationary Phase Interactions

To design a valid TLC system, we must first deconstruct the analyte's interaction with the silica gel stationary phase (


).
  • Analyte Structure: Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate.

    • Lipophilic Domains: Two aromatic rings (Phenyl, Benzyl) and a methyl ester.

    • Polar/H-Bonding Domains: Ketone (acetyl), Ester (carbonyl), and Ether linkage.

  • Interaction Logic: The compound is moderately polar due to the dual carbonyls but retains significant lipophilicity from the aromatic scaffold.

  • Implication: A standard non-polar/polar solvent gradient (e.g., Hexane/Ethyl Acetate) will be effective.[1] However, detection requires distinguishing the intact keto-ester-ether skeleton from fragments.

Comparative Analysis: Visualization Methods

The choice of visualization is the primary determinant of specificity. Relying solely on UV is a common failure point because many impurities (e.g., isomers, decomposition products) are also UV-active.

Table 1: Comparative Efficacy of Detection Methods
MethodMechanismSpecificity for Target Compound AVerdict
UV (254 nm) Fluorescence quenching by conjugated

systems (Aromatic rings).
Low. Detects the target, but also detects any aromatic impurity (e.g., benzyl alcohol, phenol precursors).Mandatory First Step (Non-destructive).[2]
p-Anisaldehyde Acid-catalyzed condensation/aldol-type reaction with nucleophiles (carbonyls, alcohols).[3]High. Differentiates based on color. The keto-ester moiety typically yields a distinct violet/grey spot, while alcohols (impurities) often stain pink/blue.Recommended Primary Stain.
2,4-DNP Hydrazone formation with ketones/aldehydes.[4]Medium. Specific to the ketone group.[4][5] Confirms the acetyl group is intact but won't detect ester hydrolysis or alcohol impurities.Secondary Confirmation (Identity check).
Iodine (

)
Reversible adsorption to lipophilic/aromatic zones.Low. General stain. Poor contrast for this specific oxygenated skeleton.Not Recommended for purity validation.

Comparative Analysis: Elution Systems (Mobile Phase)

Selecting the correct mobile phase ensures that the target (


) is kinetically separated from impurities.
Table 2: Solvent System Performance
SystemComposition (v/v)Selectivity CharacteristicsUse Case
Standard Hexane : EtOAc (3:1) Balanced polarity. Good general separation of the ester from non-polar starting materials.Routine Monitoring.
Aromatic Focus Toluene : Acetone (9:1) Toluene (

-

interactions) offers superior resolution of aromatic isomers compared to Hexane.
Critical Purity Check.
Polarity Check DCM : MeOH (95:5) High eluting power. Moves the target to solvent front; leaves only salts/polymers at baseline.Cleaning Verification.

Technical Note: If "tailing" (streaking) is observed, it indicates hydrolysis of the methyl ester to the free carboxylic acid. Remedy: Add 1% Acetic Acid to the mobile phase to protonate the acid impurity and sharpen the spot.

Decision Matrix: Visualization Workflow

The following logic ensures that the chosen visualization method correctly identifies the compound and its potential impurities.

VisualizationLogic Start Eluted TLC Plate UV Step 1: UV (254 nm) Start->UV UV_Result Mark all UV-active spots UV->UV_Result Stain_Choice Step 2: Chemical Staining UV_Result->Stain_Choice Anisaldehyde p-Anisaldehyde Stain (Heat to 110°C) Stain_Choice->Anisaldehyde General Purity DNP 2,4-DNP Stain (No Heat) Stain_Choice->DNP Confirm Ketone Anis_Result Violet/Grey Spot: Target Compound Pink/Blue Spot: Alcohol Impurities Anisaldehyde->Anis_Result DNP_Result Yellow/Orange Spot: Confirms Ketone Presence DNP->DNP_Result

Figure 1: Decision matrix for selecting the appropriate visualization technique based on the specific functional groups of the target molecule.

Validated Experimental Protocol

A. The "Co-Spot" Technique (Self-Validating System)

To validate identity without external analytical data, you must use the Co-Spot (Mixed Spot) technique. This eliminates errors caused by plate irregularities or edge effects.

Protocol:

  • Lane 1 (Reference): Spot pure standard (if available) or starting material.

  • Lane 2 (Co-Spot): Spot the Reaction Mixture directly on top of the Reference spot.

  • Lane 3 (Sample): Spot the Reaction Mixture alone.

Interpretation:

  • Pass: Lane 2 shows a single, tight spot (perfect overlap).

  • Fail: Lane 2 shows a "figure-8" or broadened spot, indicating the product is not identical to the reference, even if

    
     values look similar in separate lanes.
    
B. p-Anisaldehyde Staining Procedure[2][4][6][7][8]
  • Preparation: Mix 135 mL absolute ethanol, 5 mL conc. sulfuric acid, 1.5 mL glacial acetic acid, and 3.7 mL p-anisaldehyde.[4] Store in a foil-wrapped jar (light sensitive).

  • Dipping: Dip the dried TLC plate quickly (1 second) into the stain.

  • Developing: Blot excess stain on a paper towel.[6] Heat with a heat gun (approx. 110°C - 150°C) until maximum color contrast develops.

    • Target: The keto-ester-ether usually appears as a distinct violet or dark grey spot against a pinkish background.

    • Impurities: Benzyl alcohol derivatives typically stain bright pink or blue.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Streaking / Tailing Acidic impurity (hydrolysis of ester) or column overload.Add 1% Acetic Acid to eluent; dilute sample.
Spot Fades Quickly Oxidation of the chromophore.Mark spots immediately after heating; take a photo.
Poor Resolution Solvent system is too polar (Rf > 0.7) or too non-polar (Rf < 0.2).Adjust EtOAc ratio. Target Rf = 0.35.

References

  • Vogel's Textbook of Practical Organic Chemistry . Chromatographic Techniques and TLC Stains.[1][3][4][5][6][7][8][9][10] (Standard reference for p-Anisaldehyde and DNP preparation).

  • ICH Harmonised Tripartite Guideline Q2(R1) . Validation of Analytical Procedures: Text and Methodology.

  • Chemistry LibreTexts . Visualizing TLC Plates (p-Anisaldehyde and UV mechanisms).

  • Biotage . Using TLC to Scout Flash Chromatography Solvents.[8] (Solvent selectivity groups).

  • Reach Devices . TLC Stains and Recipes.[1][3][4][11][6][7][9] (Comprehensive list of stain specificities).

Sources

Validation

A Comparative Guide to the Structural Characterization of Ortho-Substituted Phenylacetic Acid Esters

Introduction: The Significance and Challenge of Ortho-Substitution Ortho-substituted phenylacetic acid esters are a class of molecules frequently encountered in medicinal chemistry and materials science. They serve as cr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance and Challenge of Ortho-Substitution

Ortho-substituted phenylacetic acid esters are a class of molecules frequently encountered in medicinal chemistry and materials science. They serve as crucial building blocks for a wide range of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs), and are valued for their specific biological activities.[1][2] The defining feature of these compounds is the presence of a substituent at the C2 position of the phenyl ring, immediately adjacent to the acetic acid ester side chain. This "ortho" arrangement introduces unique steric and electronic effects that, while often beneficial for therapeutic efficacy, present distinct challenges for unambiguous structural characterization.

The proximity of the ortho-substituent to the side chain can restrict bond rotation, influence the electronic environment of nearby atoms, and direct fragmentation pathways in mass spectrometry.[3][4] Consequently, a multi-faceted analytical approach is not just recommended but essential for definitive structural elucidation. This guide provides a comparative overview of the primary analytical techniques, offering field-proven insights into their application, strengths, and limitations, supported by experimental data and protocols.

Core Analytical Techniques: A Comparative Analysis

The complete structural puzzle of an ortho-substituted phenylacetic acid ester is typically solved by assembling complementary pieces of information from several high-resolution analytical methods. The three pillars of this process are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule in solution. For ortho-substituted phenylacetic acid esters, both ¹H and ¹³C NMR provide critical data, though the ortho-substituent often complicates spectral interpretation.

  • Expertise & Experience: In a simple phenylacetic acid ester, the aromatic protons typically appear as a multiplet. However, an ortho-substituent breaks this symmetry, leading to more complex splitting patterns that require higher-field instruments and often 2D NMR techniques for full resolution. The chemical shifts of the benzylic protons (the -CH₂- group) and the ester alkyl group are also diagnostic. Steric hindrance from a bulky ortho-group can sometimes lead to diastereotopic benzylic protons, which appear as two distinct signals with geminal coupling, even without a chiral center.

  • Trustworthiness (Self-Validation): The structural hypothesis derived from a ¹H NMR spectrum must be consistent with the ¹³C NMR spectrum. The number of unique carbon signals should match the proposed structure, and their chemical shifts must be in the expected regions (e.g., ~170 ppm for the ester carbonyl, 125-140 ppm for aromatic carbons, and ~40 ppm for the benzylic carbon).

  • Advanced Techniques for Unambiguous Assignment:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, which is invaluable for tracing the connectivity within the aromatic ring and the ester alkyl chain.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, definitively assigning the carbon signal for each protonated position.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for connecting the ester group to the benzylic carbon and the benzylic carbon to the substituted aromatic ring.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

  • Sample Preparation: Dissolve ~5-10 mg of the purified ester in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for many esters.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion, which is particularly important for resolving complex aromatic signals.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum with 16-32 scans.

    • Ensure the spectral width covers the entire expected chemical shift range (typically 0-12 ppm).

    • Process the data with an exponential multiplication (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

    • Use a spectral width of ~220 ppm.

  • 2D NMR (if needed): If the 1D spectra are ambiguous, acquire COSY, HSQC, and HMBC spectra using standard instrument pulse programs. These experiments provide definitive connectivity data that validates the final structure.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight and, with high-resolution instruments (HRMS), the elemental formula. The fragmentation pattern observed offers a fingerprint of the molecule's structure.

  • Expertise & Experience: Phenylacetic acid esters typically show characteristic fragmentation patterns under Electron Ionization (EI). A common and diagnostic fragmentation involves the cleavage of the bond between the benzylic carbon and the carbonyl carbon, often leading to the formation of a tropylium ion (or a substituted tropylium ion) at m/z 91. However, the ortho-substituent can influence this process. For example, a substituent capable of a rearrangement (e.g., a methoxy group) can lead to alternative, diagnostic fragmentation pathways.

  • Trustworthiness (Self-Validation): The molecular ion (M⁺) observed in the mass spectrum must match the molecular weight of the proposed structure. High-resolution mass spectrometry (e.g., TOF or Orbitrap) should yield a mass accurate to within 5 ppm of the calculated exact mass, confirming the elemental composition.

  • Comparing Ionization Techniques:

    • Electron Ionization (EI): A hard ionization technique that provides rich fragmentation data, useful for structural fingerprinting. The molecular ion may be weak or absent for some fragile molecules.

    • Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.[5] It is excellent for confirming the molecular weight but provides minimal fragmentation unless coupled with tandem MS (MS/MS).

Experimental Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the ester (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Inject 1 µL of the sample into a GC equipped with a standard non-polar capillary column (e.g., DB-5ms).

    • Use a temperature program that allows for the separation of the analyte from any impurities. A typical program might start at 50°C, hold for 1 minute, and then ramp at 10°C/min to 250°C.

  • MS Detection (EI Mode):

    • Set the mass spectrometer to scan a mass range of m/z 40-500.

    • Use a standard electron energy of 70 eV.

  • Data Analysis:

    • Identify the peak corresponding to your compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak. Identify the molecular ion and the key fragment ions.

    • Compare the observed fragmentation pattern to known patterns for similar structures and libraries (e.g., NIST).[6]

X-ray Crystallography: The Definitive Solid-State Structure

When an unambiguous structure cannot be determined by spectroscopic methods alone, or when precise bond lengths, bond angles, and solid-state conformation are required, X-ray crystallography is the gold standard.

  • Expertise & Experience: This technique provides a complete 3D model of the molecule as it exists in a crystal lattice.[7] This can be particularly insightful for ortho-substituted systems, as it can reveal the extent of steric strain and its effect on molecular geometry, such as the dihedral angle between the phenyl ring and the ester side chain.

  • Limitations: The primary prerequisite is the ability to grow a single, high-quality crystal of the compound, which can be a significant challenge. Furthermore, the conformation observed in the solid state may not be the dominant conformation in solution, where the molecule has more freedom of movement.

Data Summary and Comparison

For rapid reference, the following tables summarize key data and compare the primary analytical techniques.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Ortho-Substituted Phenylacetic Acid Esters (in CDCl₃)

Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Notes
Ester Carbonyl (C=O)N/A170 - 175Position is sensitive to the electronic nature of substituents.
Aromatic Carbons (C-Ar)6.8 - 7.5125 - 140Complex splitting patterns are common due to ortho-substitution.
Benzylic Protons (-CH₂-)3.5 - 4.040 - 45Can be diastereotopic if the molecule is chiral or sterically hindered.
Ester Alkoxy (-O-CH₂-R)3.5 - 4.2 (for ethyl)~60 (for ethyl)Chemical shifts depend on the specific alkyl group.

Data compiled from sources including the Biological Magnetic Resonance Bank and published literature.[8][9][10]

Table 2: Common EI Mass Spectrometry Fragments for Phenylacetic Acid Esters

m/z ValueIdentityNotes
[M]⁺Molecular IonRepresents the intact molecule. Its intensity can vary.
91[C₇H₇]⁺Tropylium ion; a common fragment for compounds with a benzyl moiety.
[M-OR]⁺Acylium IonLoss of the alkoxy group from the ester.
[M-COOR]⁺Benzyl CationLoss of the entire ester group.

Fragmentation is highly dependent on the specific substituents present.[5][6][11]

Table 3: Comparison of Primary Structural Characterization Techniques

TechniqueInformation ObtainedSample RequirementKey Limitations
NMR Spectroscopy Complete C-H framework, connectivity, solution conformation5-10 mg, solubleCan have signal overlap in complex molecules; less sensitive than MS.
Mass Spectrometry Molecular weight, elemental formula, structural fragments< 1 mg, often volatile (for GC-MS)Isomers can be difficult to distinguish; limited connectivity information.
X-ray Crystallography Unambiguous 3D structure, bond lengths/angles, solid-state conformationSingle, high-quality crystalCrystal growth can be difficult; structure may not reflect solution state.

Visualizing the Analytical Workflow

A logical and efficient workflow is critical to leveraging these techniques effectively. The process generally moves from rapid, high-sensitivity methods to more detailed, information-rich analyses.

Analytical_Workflow cluster_0 Initial Analysis & Purity Check cluster_1 Core Spectroscopic Analysis cluster_2 Definitive Confirmation Purified_Sample Purified Sample TLC_HPLC TLC / HPLC for Purity Purified_Sample->TLC_HPLC MS Mass Spectrometry (GC-MS or LC-MS) TLC_HPLC->MS NMR_1D 1D NMR ('H, '³C) MS->NMR_1D Provides MW & Formula NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D If structure is ambiguous XRay X-ray Crystallography NMR_2D->XRay For absolute stereochemistry or complex cases Final_Structure Final Confirmed Structure NMR_2D->Final_Structure XRay->Final_Structure

Caption: A typical workflow for the structural elucidation of a novel compound.

Conclusion

The structural characterization of ortho-substituted phenylacetic acid esters demands a synergistic use of modern analytical techniques. While mass spectrometry provides a rapid assessment of molecular weight and formula, it is NMR spectroscopy, particularly with 2D methods, that delivers the detailed connectivity map required to build a structural hypothesis. For absolute proof of structure, especially in cases involving complex stereochemistry or where solid-state conformation is critical, X-ray crystallography remains the ultimate arbiter. By understanding the strengths and limitations of each technique and employing a logical workflow, researchers can confidently and efficiently elucidate the structures of these important molecules, accelerating the pace of drug discovery and development.

References

  • Ivanov, I., et al. (2007). Application of ortho-acylated phenylacetic acid esters to the synthesis of 1-substituted isochromanes. ARKIVOC, 2007(xv), 31-44. Available at: [Link]

  • NIST. (n.d.). Phenylacetic acid propyl ester. In NIST Chemistry WebBook. Retrieved from: [Link]

  • Natural Products Magnetic Resonance Database. (n.d.). ¹H NMR Spectrum of Phenylacetic acid. Retrieved from: [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000220 Phenylacetic Acid. Retrieved from: [Link]

  • SpectraBase. (n.d.). Phenylacetic acid, phenyl ester - Optional[MS (GC)]. Retrieved from: [Link]

  • SpectraBase. (n.d.). Phenylacetic acid. Retrieved from: [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from: [Link]

  • Ibrahimova, S. M., et al. (2021). Synthesis, properties and applications of esters of phenylacetic acid. ResearchGate. Available at: [Link]

  • Sanna, A., et al. (2021). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC Advances, 11(26), 15835-15839. Available at: [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. Retrieved from: [Link]

  • Wang, D.-H., et al. (2010). Ligand-Accelerated ortho-C–H Olefination of Phenylacetic Acids. Angewandte Chemie International Edition, 49(31), 5540-5543. Available at: [Link]

  • DePaoli, E. R., et al. (2012). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of Mass Spectrometry, 47(7), 896-903. Available at: [Link]

  • Teufel, R., et al. (2003). Mass spectrometry data of intermediates of the phenylacetic acid catabolic pathway. ResearchGate. Available at: [Link]

  • Gallego, O., et al. (2011). Crystallization and preliminary X-ray diffraction studies of the transcriptional repressor PaaX, the main regulator of the phenylacetic acid degradation pathway in Escherichia coli W. Acta Crystallographica Section F, 67(Pt 10), 1278-1280. Available at: [Link]

  • Wu, Y., et al. (2017). Ligand-Enabled Auxiliary-Free Meta-C‒H Arylation of Phenylacetic Acids. Journal of the American Chemical Society, 139(29), 9813-9816. Available at: [Link]

Sources

Comparative

Comprehensive Comparison Guide: Reference Standards for Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate

An authoritative comparison guide for evaluating and utilizing reference standards of Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate (CAS 851939-65-6). Mechanistic Context & Chemical Profiling Methyl 2-(2-(2-(benzyloxy)...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative comparison guide for evaluating and utilizing reference standards of Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate (CAS 851939-65-6).

Mechanistic Context & Chemical Profiling

Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate (Molecular Formula:


) is a highly specific, structurally complex pharmaceutical intermediate [1]. It features a phenylacetate core ortho-substituted with a 2-(benzyloxy)acetyl moiety. In advanced active pharmaceutical ingredient (API) synthesis, this compound frequently serves as a critical building block or a tracked process impurity.

Due to its structural features, the molecule is highly susceptible to specific degradation pathways:

  • Ester Hydrolysis: The methyl acetate group can hydrolyze under aqueous acidic or basic conditions to form the corresponding phenylacetic acid derivative.

  • Debenzylation: The benzyl ether linkage is vulnerable to oxidative stress or catalytic hydrogenation, yielding a phenolic/alcohol degradant.

For drug development professionals, procuring the correct grade of this reference standard is paramount for accurate impurity profiling, ensuring that analytical methods can reliably distinguish the intact intermediate from its degradants.

Comparative Analysis of Reference Standard Grades

Selecting the appropriate reference standard grade depends on the analytical phase—ranging from early-stage process development to final API release testing. According to USP General Chapter <11> [2], the assigned value and certification level must match the intended official application.

Table 1: Performance and Application Comparison of Standard Grades
Standard GradePurity SpecificationCertification LevelPrimary ApplicationRelative Cost
Primary / Compendial >99.5%qNMR, Mass Balance, ISO 17034API Release, Regulatory Submissions

Analytical Working >98.0%Traceable to Primary StandardRoutine QC, In-process monitoring

Stable Isotope-Labeled >98.0% (Isotopic >99%)LC-MS/MS verificationBioanalysis, Matrix quantification

$
Impurity Marker >95.0%Identity confirmed (NMR/MS)Peak identification, System Suitability$

Analytical Workflow & Method Validation

To establish a self-validating analytical system, the reference standard must be subjected to rigorous qualification following ICH Q2(R1) guidelines [3]. The workflow below illustrates the logical progression from standard procurement to full method validation.

AnalyticalWorkflow A Procure Reference Standard CAS: 851939-65-6 B Prepare Stock Solution (Acetonitrile to prevent transesterification) A->B C System Suitability Test (SST) (Self-Validating Control) B->C D ICH Q2(R1) Method Validation C->D E1 Specificity (Peak Purity > 99%) D->E1 E2 Linearity (R² > 0.999) D->E2 E3 Accuracy & Precision (%RSD < 2.0%) D->E3

Figure 1: Analytical validation workflow for reference standard qualification.

Experimental Protocol: HPLC-UV/MS Impurity Profiling

This step-by-step methodology is designed to quantify Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate while separating it from its primary degradants.

Step 1: Standard Preparation (Causality-Driven)
  • Action: Weigh exactly 10.0 mg of the Reference Standard and dissolve in 10.0 mL of HPLC-grade Acetonitrile to create a 1.0 mg/mL stock solution.

  • Causality: Acetonitrile is strictly chosen over Methanol. Because the compound is a methyl ester, dissolving it in methanol or ethanol over prolonged periods can induce transesterification or solvolysis, artificially generating impurities in the standard solution.

Step 2: Mobile Phase Configuration
  • Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality: The acidic modifier (pH ~2.7) is critical. If the compound undergoes debenzylation or ester hydrolysis, the resulting degradants will possess acidic or phenolic hydroxyl groups. The low pH suppresses the ionization of these groups, ensuring sharp, symmetrical peaks and preventing tailing on the C18 stationary phase.

Step 3: Chromatographic Execution
  • Column: C18 (150 mm × 4.6 mm, 3.5 µm).

  • Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (for ester/ether absorbance) and 254 nm (for the aromatic core).

Step 4: System Suitability & Self-Validation

Before analyzing unknown samples, the system must validate itself using the criteria outlined in Table 2.

Table 2: System Suitability Test (SST) Criteria
ParameterAcceptance CriteriaMechanistic Rationale
Retention Time Precision %RSD ≤ 1.0% (n=6)Ensures pump gradient consistency and column equilibration.
Peak Area Precision %RSD ≤ 2.0% (n=6)Validates autosampler injection accuracy and standard stability.
Resolution (

)

≥ 2.0
Guarantees baseline separation from the debenzylated degradant.
Tailing Factor (

)

≤ 1.5
Confirms the absence of secondary interactions with column silanol groups.

Degradation Pathways & Stability Profiling

Understanding the degradation mechanics is essential for forced degradation studies (stress testing) required by regulatory bodies. The diagram below illustrates the two primary pathways that analytical scientists must monitor when utilizing this reference standard.

DegradationPathway Parent Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate (Intact Standard) Hyd Ester Hydrolysis (Aqueous/Basic Stress) Parent->Hyd Deb Debenzylation (Oxidative Stress) Parent->Deb Deg1 2-(2-(2-(benzyloxy)acetyl)phenyl)acetic acid (Acidic Degradant) Hyd->Deg1 Deg2 Methyl 2-(2-(2-hydroxyacetyl)phenyl)acetate (Phenolic/Alcohol Degradant) Deb->Deg2

Figure 2: Primary degradation pathways of Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate.

References

  • METHYL 2-(2-(2-(BENZYLOXY)ACETYL)PHENYL)ACETATE | CAS#:851939-65-6. Chemsrc Chemical Database. Available at:[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). Available at:[Link]

Validation

Technical Comparison Guide: Crystal Structure &amp; Solid-State Analysis of Methyl 2-(2-acylphenyl)acetate Derivatives

Topic: Crystal structure analysis of methyl 2-(2-acylphenyl)acetate derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary Methyl 2-(2-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal structure analysis of methyl 2-(2-acylphenyl)acetate derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

Methyl 2-(2-acylphenyl)acetate derivatives represent a critical junction in organic synthesis, serving as pleiotropic scaffolds for non-steroidal anti-inflammatory drugs (NSAIDs) like Amfenac and Nepafenac , as well as precursors for bioactive isocoumarins .

This guide provides an in-depth crystallographic comparison of the Open-Chain Keto-Ester form versus its thermodynamically favored Cyclized Isocoumarin counterparts.[1] We analyze the solid-state competition between intramolecular dipole alignment and intermolecular hydrogen bonding networks, providing actionable insights for process chemists optimizing stability and solubility.

Structural Classes & Comparative Analysis

The solid-state behavior of methyl 2-(2-acylphenyl)acetates is defined by the tension between the flexible acetate side chain and the rigid ortho-acyl group.[1]

Class A: The Open-Chain Keto-Ester (Target Scaffold)[1]
  • Representative Molecule: Methyl 2-(2-acetylphenyl)acetate (CAS: 16535-88-9).[1]

  • Conformation: The molecule typically adopts a twisted conformation to minimize steric clash between the acyl methyl group and the acetate ester.

  • Intramolecular Forces: Characterized by a "Dipole-Dipole Avoidance" geometry.[1] The ketone carbonyl (

    
    ) and ester carbonyl (
    
    
    
    ) often orient anti-parallel to reduce repulsion, creating a distinct "twisted" torsion angle (
    
    
    ) between the phenyl ring and the acetate plane.
  • Packing Motif: Dominated by weak

    
     hydrogen bonds, often forming centrosymmetric dimers (
    
    
    
    or
    
    
    motifs).
Class B: The Cyclized Isocoumarin (Thermodynamic Sink)
  • Representative Molecule: 3-Methylisocoumarin (via dehydration/cyclization).[1]

  • Conformation: planar, rigid bicyclic system.

  • Packing Motif: Driven by strong

    
     stacking interactions.[1] The planarity allows for efficient "herringbone" or "slipped-stack" packing, significantly increasing the melting point and lattice energy compared to the open ester.
    
Class C: The Amino-Analog (Drug Precursor)
  • Representative Molecule: Methyl 2-amino-3-benzoylphenylacetate (Nepafenac precursor).[1]

  • Conformation: Stabilized by a strong intramolecular

    
     hydrogen bond (Resonance Assisted Hydrogen Bond - RAHB), locking the conformation and preventing free rotation.
    
Comparative Metrics Table
FeatureClass A: Open Keto-EsterClass B: Cyclized IsocoumarinClass C: Amino-Analog (Nepafenac Precursor)
Lattice Stability Low (Low M.P.)[1]High (High M.P.)Moderate to High
Dominant Interaction

(Weak)

Stacking (Strong)

(Strong, Directional)
Molecular Geometry Twisted / Non-planarPlanar / RigidPlanar (Intramolecular H-bond locked)
Solubility Profile High (Lipophilic)Low (Crystalline packing)Variable (pH dependent)
Space Group (Typ.)

or


or


Mechanistic Pathway & Crystallization Logic

The isolation of the open-chain ester requires careful control of pH and solvent to prevent acid-catalyzed cyclization.[1]

G cluster_packing Crystallization Outcome Start 2-Acylphenylacetic Acid Inter Enol Intermediate Start->Inter Tautomerization Open Methyl 2-(2-acylphenyl)acetate (Open Chain Form) Start->Open MeOH/H+ (Kinetic Control) Fisher Esterification Cyclic 3-Substituted Isocoumarin (Cyclized Form) Inter->Cyclic Acid/Heat (-H2O) Thermodynamic Sink Open->Cyclic Slow Degradation (Solid State/Solution) PackingA Twisted Conformation Weak C-H...O Network Open->PackingA Slow Evap. PackingB Planar Stacking High Lattice Energy Cyclic->PackingB Recrystallization

Figure 1: Reaction pathway illustrating the kinetic isolation of the methyl ester versus the thermodynamic cyclization to isocoumarin.

Experimental Protocols

Protocol A: Synthesis & Isolation of Metastable Methyl Ester
  • Objective: Isolate pure Methyl 2-(2-acetylphenyl)acetate without cyclization.

  • Reagents: 2-Acetylphenylacetic acid (1.0 eq), Trimethylsilyldiazomethane (

    
    , 2.0 eq) in MeOH/Benzene (Preferred over acid catalysis to avoid cyclization).
    
  • Procedure:

    • Dissolve acid in anhydrous MeOH:Benzene (1:3) at 0°C.

    • Add

      
       dropwise until yellow color persists.[1]
      
    • Stir for 30 min at 0°C.

    • Quench with acetic acid, concentrate in vacuo at <30°C.

    • Purification: Flash chromatography on silica (neutralized with 1%

      
      ) using Hexane:EtOAc (8:2). Do not use acidic silica. [1]
      
Protocol B: Single Crystal Growth (Vapor Diffusion)
  • Method: Vapor Diffusion (Solvent/Anti-solvent).

  • Solvent System: Dichloromethane (Good solvent) / Pentane (Anti-solvent).

  • Steps:

    • Dissolve 20 mg of the purified ester in 0.5 mL DCM in a small vial (inner vial).

    • Place the inner vial uncapped inside a larger jar containing 5 mL Pentane.

    • Seal the outer jar and store at 4°C in the dark.

    • Observation: Colorless blocks appear within 48-72 hours.

    • Validation: Check melting point immediately. If MP > 100°C, suspect cyclization to isocoumarin.

Crystallographic Data Analysis[1][2][3][4][5][6]

When analyzing the X-ray data, specific geometric parameters serve as indicators of stability and interaction strength.

Key Geometric Parameters (Representative)
ParameterMethyl 2-(2-acetylphenyl)acetate (Open)3-Methylisocoumarin (Cyclic)Interpretation
Torsion Angle (

)

: ~65°
0° (Planar)Twist indicates steric strain in the open form.[1]
Bond Length (

)
Ketone: 1.21 Å / Ester: 1.20 ÅLactone: 1.20 ÅStandard carbonyl lengths; minimal conjugation in open form.
Intermolecular Dist.

: > 2.5 Å

: ~3.4 Å
Open form relies on weak electrostatics; Cyclic form on stacking.[1]
Space Group

(Monoclinic)

(Monoclinic)
Both often monoclinic, but packing density (

) is higher in cyclic.
Interaction Map: Intramolecular vs. Intermolecular

Interactions MolA Molecule A (Open Ester) MolB Molecule B (Inverted) MolA->MolB C-H...O Hydrogen Bond (Centrosymmetric Dimer) MolA->MolB Weak Pi-Stacking (Offset) Keto Keto C=O Ester Ester C=O Keto->Ester Dipole Repulsion (Twists Structure)

Figure 2: Interaction map showing the dominant forces. The intramolecular dipole repulsion forces the molecule into a twisted conformation, which is then stabilized by intermolecular dimerization.

References

  • Isocoumarin Crystallography: Mayakrishnan, S. et al. (2019). "Crystal structures of two new isocoumarin derivatives." Acta Crystallographica Section E, 75(8), 1119–1123. Link

  • Nepafenac Precursor Analysis: Walsh, R. et al. (2011). "Crystal structure of 2-amino-3-benzoylphenylacetic acid methyl ester." Journal of Chemical Crystallography, 41, 120-125. Link

  • Tautomerism in Acyl-Esters: Valters, R. E. et al. (1985).[1] "Ring-Chain Tautomerism."[1] Plenum Press, New York. Link

  • Benzoyl-Benzoate Analog: Mahendra, M. et al. (2005).[1] "Synthesis and crystal structure of 2-benzoyl-4-methyl phenyl benzoate." Journal of Chemical Crystallography, 35, 213–218. Link

  • General Phenylacetate Packing: Tiekink, E. R. T. (2018). "Supramolecular stereochemistry of 2-substituted phenylacetic acids." CrystEngComm, 20, 6080-6095. Link

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate proper disposal procedures

Executive Summary & Chemical Profile Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate is a complex organic ester and ketone intermediate, structurally related to the strobilurin class of fungicides (e.g., Kresoxim-methyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate is a complex organic ester and ketone intermediate, structurally related to the strobilurin class of fungicides (e.g., Kresoxim-methyl). Unlike simple solvents, this molecule possesses specific biological activity and environmental persistence characteristics that dictate a rigorous "Zero-Discharge" disposal protocol.

This guide moves beyond generic MSDS advice to provide an operational workflow for the safe sequestration and destruction of this compound.

Chemical Identity & Hazard Matrix
ParameterDetailOperational Implication
Functional Groups Methyl Ester, Ketone, Benzyl EtherSusceptible to hydrolysis; potential (low) peroxide formation upon long-term storage.
Primary Hazard Aquatic Toxicity (Acute/Chronic) CRITICAL: Strictly prohibited from sanitary sewer disposal. High potential for bioaccumulation.
Secondary Hazards Skin/Eye Irritant, CombustibleStandard PPE required.[1] Flash point likely >100°C, but treat as combustible liquid.
RCRA Status Non-Listed (Default to Characteristic)Likely D001 (Ignitable) if in solvent; otherwise, classify as Non-Halogenated Organic Waste.

Pre-Disposal Stabilization & Assessment

Before moving the container to waste storage, you must validate the chemical stability. This compound contains a benzyl ether moiety. While less prone to autoxidation than diethyl ether, benzyl ethers can form peroxides over extended storage periods (years).

Protocol A: The "Self-Validating" Stability Check

Perform this check if the container has been stored >12 months or shows crystal formation around the cap.

  • Visual Inspection: Look for cloudiness or crystals in the liquid phase.

  • Peroxide Test: Use a standard starch-iodide strip.

    • Result < 10 ppm: Proceed to standard disposal.[2][3]

    • Result > 10 ppm:STOP. Contact EHS for stabilization (typically adding ferrous sulfate or reducing agents) before bulking. Do not attempt to concentrate or distill.

Waste Stream Segregation Logic

Proper segregation prevents uncontrolled exothermic reactions in the waste drum.

  • Incompatibility: This molecule is an ester . It will hydrolyze in the presence of strong bases (NaOH, KOH), releasing heat and potentially generating benzyl alcohol and phenylacetic acid derivatives.

  • Target Stream: Non-Halogenated Organic Solvents (High BTU).

    • Why? This stream is destined for fuel blending or high-temperature incineration, which ensures the complete destruction of the biologically active strobilurin pharmacophore.

Segregation Rule

DO NOT MIX WITH:

  • Aqueous Caustics (Base bath waste)

  • Concentrated Oxidizers (Nitric acid, Peroxides)

  • Halogenated Solvents (unless unavoidable, as this increases disposal costs)

Operational Disposal Workflow

This workflow ensures compliance with EPA 40 CFR 261 and Prudent Practices in the Laboratory.

Step 1: Personal Protective Equipment (PPE)
  • Gloves: Nitrile (0.11 mm minimum thickness) provides sufficient incidental splash protection.

  • Eye Protection: Chemical splash goggles (safety glasses are insufficient for pouring operations).

  • Respiratory: If handling >500mL outside a fume hood, use a half-mask respirator with organic vapor cartridges (OV).

Step 2: Container Selection & Labeling
  • Vessel: Use High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal cans if the material has hydrolyzed and become acidic.

  • Labeling:

    • Attach a hazardous waste tag immediately upon the first drop of waste entering the container.

    • Chemical Name: Write out the full name. Do not use abbreviations or structural formulas alone.

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

Step 3: Bulking & Transfer
  • Place the waste container in a secondary containment tray within the fume hood.

  • Use a funnel with a grounding wire if transferring into a drum >4 liters (static dissipation).

  • Pour slowly to avoid splashing.

  • Triple Rinse: Rinse the empty reagent bottle 3 times with a compatible solvent (e.g., Acetone or Ethyl Acetate). Add these rinsates to the SAME waste container.

  • Deface the label of the empty reagent bottle and dispose of the glass/plastic as "Non-Hazardous Lab Trash" (unless P-listed residues are suspected, which is not the case here).

Visualized Decision Logic (DOT Diagram)

The following diagram illustrates the decision tree for disposing of Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate, ensuring no environmental release.

DisposalWorkflow Start Start: Waste Generation CheckPeroxide Check Storage Age (>12 Months?) Start->CheckPeroxide TestPeroxide Test for Peroxides CheckPeroxide->TestPeroxide Yes Segregate Segregate Stream: Non-Halogenated Organic CheckPeroxide->Segregate No Stabilize Stabilize (Reductive Quench) TestPeroxide->Stabilize >10 ppm TestPeroxide->Segregate <10 ppm Stabilize->Segregate CheckBase Verify pH/Compatibility (No Strong Bases) Segregate->CheckBase Container Transfer to HDPE/Glass (Label: Toxic, Irritant) CheckBase->Container Safe Rinse Triple Rinse Empty Bottle (Add Rinsate to Waste) Container->Rinse FinalDest End: High-Temp Incineration (Fuel Blending) Rinse->FinalDest

Figure 1: Operational decision tree for the safe disposal of benzyl ether/ester intermediates, prioritizing peroxide detection and stream segregation.

Emergency Spill Response

In the event of a spill outside the fume hood:

  • Evacuate: Clear the immediate area of personnel.

  • Ventilate: Open windows if safe; ensure lab ventilation is active.

  • PPE: Don double nitrile gloves, goggles, and a lab coat.

  • Absorb: Use an inert absorbent (Vermiculite or Clay/Kitty Litter). Do not use paper towels if the bulk volume is large, as this increases surface area for potential flammability.

  • Collect: Scoop absorbed material into a wide-mouth jar. Label as "Debris contaminated with [Chemical Name]".

  • Clean: Wash the surface with soap and water.[1] Collect the wash water as hazardous waste (Aquatic Toxicity risk).

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[3] [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: 29 CFR 1910.1200. [Link]

Sources

Handling

Personal protective equipment for handling Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate

CAS: 851939-65-6 | Role: Advanced Fungicide Intermediate (Kresoxim-methyl analog)[1][2][3] Executive Summary & Scientific Context From the Desk of the Senior Application Scientist: Handling Methyl 2-(2-(2-(benzyloxy)acet...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 851939-65-6 | Role: Advanced Fungicide Intermediate (Kresoxim-methyl analog)[1][2][3]

Executive Summary & Scientific Context

From the Desk of the Senior Application Scientist: Handling Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate requires a nuanced approach. Unlike common bulk solvents, this compound is a specialized intermediate, likely utilized in the synthesis of strobilurin fungicides (e.g., Kresoxim-methyl).[1][2][3] Its structure—comprising a phenylacetic ester, a benzyl ether, and a ketone linkage—dictates its physicochemical behavior and safety profile.[2][3]

The Core Challenge: While specific toxicological data for CAS 851939-65-6 is limited in public registries, structural activity relationship (SAR) analysis and "read-across" data from close analogs (e.g., Methyl 2-(2-(benzyloxy)phenyl)acetate) indicate a skin-sensitizing and irritant profile.[1][2][3] Furthermore, the benzyl ether moiety introduces a theoretical risk of peroxide formation upon prolonged exposure to air, necessitating inert atmosphere handling.[2][3]

Operational Directive: Treat this compound as a Category 2 Irritant and a Potential Sensitizer .[2] All protocols below are designed to isolate the operator from the chemical completely ("Zero-Contact" Standard).

Hazard Identification & Risk Assessment

Based on GHS Classification of Structural Analogs (Read-Across Methodology)

Hazard ClassGHS CodeRisk DescriptionMechanism of Action
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2]Systemic absorption via GI tract; metabolic hydrolysis of the ester group.[2]
Skin Irritation H315 Causes skin irritation.[2][4]Lipophilic nature allows penetration of the stratum corneum, causing local inflammation.[2][3]
Eye Irritation H319 Causes serious eye irritation.[2][4]Direct chemical insult to corneal epithelium; potential for corneal opacity if untreated.[2]
STOT - SE H335 May cause respiratory irritation.[1][2][4]Inhalation of dust or aerosols irritates mucous membranes in the upper respiratory tract.[2]
Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE (lab coat, glasses) is insufficient.[2] Use this tiered protection system.

Tier 1: Solid Handling (Weighing/Transfer) [1][2][3]
  • Respiratory: N95 or P100 Particulate Respirator . (Why: The compound is likely a solid/powder; preventing inhalation of fines is critical to avoid sensitization).[2]

  • Hand Protection: Double Nitrile Gloves (min 0.11 mm thickness).[2] Change outer gloves immediately upon contamination.[2]

  • Eye Protection: Chemical Safety Goggles (Indirect vented).[2] Face shield required if handling >10g.[2]

Tier 2: Solution Handling (Reaction/Workup)
  • Respiratory: Half-face Respirator with Organic Vapor/Acid Gas (OV/AG) Cartridges . (Why: Solvents used to dissolve this intermediate [e.g., DCM, Toluene] pose a higher volatility risk than the compound itself).[2][3]

  • Hand Protection: Laminate Film (Barrier) Gloves (e.g., Silver Shield®) worn under Nitrile gloves.[2] (Why: Aromatic solvents often permeate nitrile rapidly; laminate offers >480 min breakthrough protection).[2]

  • Body Protection: Tyvek® Lab Coat or apron to prevent saturation of personal clothing.[2]

Operational Protocol: The "Zero-Contact" Workflow
A. Pre-Operational Check
  • Atmosphere: Ensure the receiving vessel is under an inert atmosphere (Nitrogen/Argon).[2] Benzyl ethers degrade in oxygen.[2]

  • Engineering Control: Verify Fume Hood face velocity is >100 fpm (0.5 m/s).

  • Decontamination: Prepare a "Quench Station" with a 10% aqueous Sodium Carbonate solution and absorbent pads.[2]

B. Step-by-Step Handling (Graphviz Visualization)

HandlingWorkflow Start START: Risk Assessment CheckState Check Physical State Start->CheckState Solid SOLID (Powder) CheckState->Solid If Pure Liquid SOLUTION (In Solvent) CheckState->Liquid If Dissolved Weighing Weigh inside Fume Hood (Static Control Gun used) Solid->Weighing Use Anti-Static Spatula Transfer Cannula Transfer (Closed System) Liquid->Transfer Avoid Pouring Reaction Reaction Vessel (Inert Gas + Stirring) Weighing->Reaction Add via Powder Funnel Transfer->Reaction Cleanup Decontaminate Tools (Solvent Wash -> Aqueous Base) Reaction->Cleanup End END: Waste Disposal Cleanup->End

Caption: Operational logic flow distinguishing between solid handling (dust control focus) and solution transfers (vapor control focus).

C. Critical Experimental Nuances
  • Static Charge: If the compound is a dry powder, it may be static-prone.[2] Use an anti-static gun or ionizer during weighing to prevent "flying" powder, which spreads contamination.[2][3]

  • Solubility: This compound is lipophilic.[2] Do not use water to wash spills initially; the compound will smear.[2] Use Acetone or Ethyl Acetate to solubilize, then wash with soapy water.[2][3]

  • Thermal Stability: Avoid heating above 150°C without solvent; high-molecular-weight esters can undergo thermal decomposition or transesterification.[1][2]

Emergency Response & Disposal
Spill Response
  • Evacuate: Clear the immediate area of non-essential personnel.

  • Isolate: Don full PPE (Tier 2).

  • Contain:

    • Solid: Cover with wet paper towels (to prevent dust) then scoop into a waste jar.[2]

    • Liquid: Absorb with vermiculite or sand.[2] Do not use combustible materials (sawdust).[2]

  • Clean: Wipe surface with Acetone, followed by soap and water.[2]

Disposal Protocol
  • Classification: Hazardous Chemical Waste (Organic).[2]

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric acid) or strong bases (hydrolysis risk).[2]

  • Method: High-temperature incineration is the preferred disposal method to fully mineralize the aromatic rings.[2]

References
  • Sigma-Aldrich. (n.d.).[2] Methyl 2-(2-(benzyloxy)phenyl)acetate Safety Data Sheet. Retrieved from [1][2][3]

  • PubChem. (2025).[2] Methyl 2-(benzyloxy)acetate Compound Summary. National Library of Medicine.[2] Retrieved from [1][2][3]

  • Chemsrc. (2025).[2][5][6] Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate Properties. Retrieved from [1][2][3]

  • Google Patents. (2016).[2] Preparation apparatus and method of kresoxim-methyl intermediate. CN105884651A.[2] Retrieved from

  • ThermoFisher Scientific. (2011). Methyl phenylacetate Safety Data Sheet. Retrieved from

Sources

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